molecular formula C3H3FO3 B053678 4-Fluoro-1,3-dioxolan-2-one CAS No. 114435-02-8

4-Fluoro-1,3-dioxolan-2-one

Numéro de catalogue: B053678
Numéro CAS: 114435-02-8
Poids moléculaire: 106.05 g/mol
Clé InChI: SBLRHMKNNHXPHG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

4-Fluoro-1,3-dioxolan-2-one, a fluorinated analog of ethylene carbonate, is a high-value, specialty solvent and electrolyte additive pivotal for advancing next-generation lithium-ion battery technologies. Its primary research value lies in its ability to form a superior, robust, and stable Solid Electrolyte Interphase (SEI) on the anode surface, particularly on challenging graphite and silicon-based anodes. The introduction of a fluorine atom at the 4-position of the dioxolanone ring enhances the compound's reduction stability and lowers its lowest unoccupied molecular orbital (LUMO) energy level compared to its non-fluorinated counterpart. This property promotes its preferential reduction over other carbonate solvents during the initial charging cycles, leading to the formation of a LiF-rich passivation layer. This layer is exceptionally effective in suppressing continuous electrolyte decomposition, improving Coulombic efficiency, and enhancing the long-term cyclability and capacity retention of high-energy-density batteries. Researchers utilize this compound to investigate mechanisms of SEI formation, to develop electrolytes for extreme operating conditions, and to push the performance boundaries of advanced anode materials, making it an indispensable tool in the field of energy storage research and development.

Propriétés

IUPAC Name

4-fluoro-1,3-dioxolan-2-one
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InChI

InChI=1S/C3H3FO3/c4-2-1-6-3(5)7-2/h2H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

SBLRHMKNNHXPHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(=O)O1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID20888867
Record name 1,3-Dioxolan-2-one, 4-fluoro-
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Molecular Weight

106.05 g/mol
Source PubChem
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Physical Description

Liquid
Record name 1,3-Dioxolan-2-one, 4-fluoro-
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CAS No.

114435-02-8
Record name Fluoroethylene carbonate
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Record name 1,3-Dioxolan-2-one, 4-fluoro-
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Record name 4-Fluoro-1,3-dioxolan-2-one
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Foundational & Exploratory

An In-depth Technical Guide to 4-Fluoro-1,3-dioxolan-2-one (Fluoroethylene Carbonate)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-1,3-dioxolan-2-one, commonly known as Fluoroethylene Carbonate (FEC), is a fluorinated cyclic carbonate that has garnered significant attention in the field of energy storage. Its primary application lies as a high-performance electrolyte additive in lithium-ion batteries (LIBs). The presence of a fluorine atom in its structure imparts unique properties that lead to the formation of a stable and effective solid electrolyte interphase (SEI) on the anode surface of LIBs. This stable SEI is crucial for enhancing battery performance, including cycle life, capacity retention, and safety, particularly with next-generation high-capacity anode materials like silicon.[1][2] This technical guide provides a comprehensive overview of the core properties of this compound, its synthesis, and its pivotal role in electrochemical applications.

Core Properties of this compound

The fundamental physical and chemical properties of this compound are summarized in the table below.

PropertyValue
Chemical Name This compound
Synonyms Fluoroethylene Carbonate (FEC), 4-Fluoro-2-oxo-1,3-dioxolane
CAS Number 114435-02-8
Molecular Formula C₃H₃FO₃
Molecular Weight 106.05 g/mol
Appearance Colorless to light yellow liquid or solid
Melting Point 18-23 °C
Boiling Point 210-212 °C
Density ~1.454 - 1.504 g/cm³ at 20°C
Flash Point >102 °C
Refractive Index (n20D) 1.3960 - 1.4000
Solubility Slightly miscible with water.
Purity (Battery Grade) ≥99.9%, with water content <100 ppm and acid content <200 ppm

Experimental Protocols

Synthesis of this compound

Several synthetic routes to this compound have been reported, primarily involving the fluorination of a carbonate precursor.

Method 1: Direct Fluorination of Ethylene (B1197577) Carbonate

This method involves the direct reaction of ethylene carbonate with a fluorinating agent.

  • Reactants: Ethylene Carbonate, N-fluorobis(benzenesulfon)imide.

  • Procedure:

    • In a sealed reactor, add 100 g of ethylene carbonate and 390 g of N-fluorobisbenzenesulfonamide.

    • The mixture is stirred and heated to 120°C.

    • The reaction progress is monitored by HPLC until the ethylene carbonate is no longer detectable (approximately 0.5 hours).

    • Upon completion, the reaction is stopped, and the fluoroethylene carbonate product is separated by distillation.[3]

  • Yield: >98%[3]

  • Purity: >99.9%[3]

Method 2: Fluorination of Chloroethylene Carbonate

This two-step process involves the chlorination of ethylene carbonate followed by a halogen exchange reaction.

  • Step 1: Synthesis of Chloroethylene Carbonate

    • Ethylene carbonate is reacted with a chlorinating agent.

  • Step 2: Fluorination

    • Reactants: Chloroethylene Carbonate, Potassium Fluoride (B91410).

    • Procedure:

      • In a reactor, add 500g of diethyl carbonate, 170g of potassium fluoride, and 0.6g of a phase transfer catalyst.

      • The mixture is dehydrated at atmospheric pressure at 120-130°C.

      • After cooling to 70-80°C, 300g of chloroethylene carbonate is added dropwise over approximately 2 hours.

      • The reaction is held at this temperature for 3 hours.

      • After the reaction, the mixture is filtered to remove solid byproducts.[4]

Purification

High purity is critical for battery applications. The primary method for purifying this compound is vacuum distillation .

  • Procedure:

    • The crude product from the synthesis is subjected to vacuum distillation under a pressure of 3 mmHg.

    • The fraction collected between 65-71°C is the purified this compound.[3]

  • Purity Analysis: The purity of the final product is typically determined by Gas Chromatography (GC) . An Agilent 8860 GC system with a split-splitless injector and a flame ionization detector (FID) can be used. A midpolar column such as an Agilent J&W HP-5ms Ultra Inert is suitable for separating the components.[5]

Role in Lithium-Ion Batteries: SEI Formation

The principal application of this compound is as an electrolyte additive in lithium-ion batteries. It plays a crucial role in forming a stable Solid Electrolyte Interphase (SEI) on the anode. The SEI is a passivation layer that forms on the electrode surface during the initial charging cycles, and its quality is paramount for the battery's performance and safety.

Mechanism of FEC-Enhanced SEI Formation:

  • Preferential Reduction: FEC has a higher reduction potential than the common electrolyte solvents like ethylene carbonate (EC) and dimethyl carbonate (DMC). This means that during the initial charging of the battery, FEC is preferentially reduced on the anode surface before the other electrolyte components.[6]

  • Decomposition Pathway: The electrochemical reduction of FEC leads to the opening of the carbonate ring and the elimination of a fluoride ion (F⁻).[7]

  • Formation of LiF: The released fluoride ions readily react with lithium ions (Li⁺) present at the anode surface to form lithium fluoride (LiF).[1]

  • Inorganic-Rich SEI: This process results in the formation of an SEI layer that is rich in inorganic components, particularly LiF. An LiF-rich SEI is known to be more stable, dense, and less resistive to Li⁺ ion transport compared to the organic-rich and porous SEI formed from the decomposition of non-fluorinated carbonates.[1][8]

  • Passivation: The dense, stable SEI layer effectively passivates the anode surface, preventing further decomposition of the electrolyte in subsequent cycles. This leads to improved coulombic efficiency, longer cycle life, and enhanced safety of the battery.[9]

The following diagram illustrates the simplified mechanism of SEI formation with FEC as an additive.

SEI_Formation_with_FEC cluster_electrolyte Electrolyte cluster_anode Anode Surface cluster_SEI SEI Layer FEC FEC (this compound) Anode Anode (e.g., Graphite, Silicon) FEC->Anode Preferential Reduction (Higher Reduction Potential) LiF LiF (Inorganic) FEC->LiF Decomposition (releases F⁻) EC_DMC EC/DMC Solvents Organic_SEI Organic Components EC_DMC->Organic_SEI Decomposition Li_ion Li⁺ Li_ion->LiF Anode->LiF e⁻

References

4-Fluoro-1,3-dioxolan-2-one (FEC): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 114435-02-8

Introduction

4-Fluoro-1,3-dioxolan-2-one, commonly known as Fluoroethylene Carbonate (FEC), is a fluorinated cyclic carbonate that has garnered significant attention across multiple scientific disciplines.[1] Its primary application lies in the field of energy storage, where it serves as a high-performance electrolyte additive for lithium-ion batteries.[2][3] FEC's unique electrochemical properties enable the formation of a stable and effective solid electrolyte interphase (SEI) on battery anodes, which is critical for enhancing battery longevity, efficiency, and safety.[4][5] Beyond its role in electrochemistry, FEC is also utilized as a specialized intermediate in organic and pharmaceutical synthesis.[5] This guide provides a comprehensive technical overview of its properties, synthesis, applications, and safety protocols, tailored for professionals in research and development.

Physicochemical Properties

This compound is a colorless liquid or low-melting solid at room temperature.[3] It is slightly miscible with water and sensitive to heat.[2][6] Key quantitative properties are summarized in Table 1.

PropertyValueReferences
Molecular Formula C₃H₃FO₃[2][7]
Molecular Weight 106.05 g/mol [2][7]
CAS Number 114435-02-8[2][7]
Density 1.454 - 1.504 g/cm³[8][9]
Melting Point 18 - 23 °C[8][9]
Boiling Point 210 - 212 °C[8][9]
Flash Point >102 °C[8][9]
Refractive Index (n20/D) 1.3960 - 1.4000[8][9]
Vapor Pressure 51 Pa @ 25 °C[8]

Synthesis and Manufacturing

The industrial production of FEC primarily follows two synthetic pathways: direct fluorination of a carbonate precursor or a halogen exchange (Halex) reaction.

Direct Fluorination

This method involves the reaction of ethylene (B1197577) carbonate (EC) with elemental fluorine gas, which is typically diluted with an inert gas like nitrogen to manage the highly exothermic nature of the reaction.[1][10] The reaction temperature is generally maintained between 15 and 45 °C.[1][11] While this method directly converts the readily available EC to FEC, controlling the reaction's exothermicity and preventing over-fluorination or side reactions requires specialized equipment and careful process control.[1][10]

Halogen Exchange Reaction

A more common and often more controllable laboratory and industrial method is the fluorination of a halogenated precursor, such as 4-chloro-1,3-dioxolan-2-one (B1361073) (Cl-EC), via a nucleophilic substitution reaction.[12] Various fluorinating agents can be employed, including metallic fluorides (e.g., potassium fluoride) or amine hydrofluoride complexes.[1][12] This approach avoids the direct handling of hazardous fluorine gas and can produce high yields of FEC.[13] A detailed protocol for this type of synthesis is provided below.

Experimental Protocol: Synthesis via Halogen Exchange

The following protocol is adapted from the procedure described in patent US9067907B2 for the synthesis of this compound from 4-chloro-1,3-dioxolan-2-one.[12]

Materials:

Procedure:

  • Equip a 30 ml three-necked flask with a reflux condenser and a magnetic stir bar.

  • To the flask, add triethylamine trihydrofluoride (3.2 g), triethylamine (1.3 g), ethyl acetate (5 ml), and acetonitrile (1 ml).[12]

  • Begin stirring the mixture.

  • Add 4-chloro-1,3-dioxolan-2-one (2.0 g) to the reaction mixture.[12]

  • Heat the flask to a reaction temperature of 80°C using a heating mantle.[12]

  • Maintain the reaction at 80°C for one hour with continuous stirring.[12]

  • After one hour, cool the reaction mixture to room temperature.

  • The resulting organic layer contains the product, this compound.

  • Purify the product from the reaction mixture using vacuum distillation. The conversion of Cl-EC is reported to be 99% with a selectivity of 75% for FEC under these conditions.

G Experimental Workflow: Halogen Exchange Synthesis of FEC cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reagents: - Triethylamine trihydrofluoride (3.2g) - Triethylamine (1.3g) - Ethyl Acetate (5ml) - Acetonitrile (1ml) precursor Add Precursor: 4-chloro-1,3-dioxolan-2-one (2.0g) reagents->precursor Start stirring react Heat to 80°C Stir for 1 hour precursor->react cool Cool to Room Temperature react->cool purify Purify by Vacuum Distillation cool->purify product Obtain Product: This compound purify->product G Mechanism of FEC-Derived SEI Formation cluster_reduction Electrochemical Reduction (1st Cycle) cluster_products Decomposition Products anode Anode Surface (e.g., Graphite, Silicon) fec FEC Molecule in Electrolyte reduction FEC is reduced at a higher potential than other electrolyte components. fec->reduction e⁻ (from anode) lif LiF Nanoparticles (Inorganic) reduction->lif Decomposes into organic Organic Species (e.g., Carbonates, Polymers) reduction->organic Decomposes into sei Formation of a Dense, Stable Solid Electrolyte Interphase (SEI) Layer lif->sei Incorporate into organic->sei Incorporate into sei->anode Passivates G Logic Diagram: FEC Spill Response start Spill Occurs q1 Is the area well-ventilated? start->q1 ventilate Ensure Adequate Ventilation / Evacuate q1->ventilate No ppe Wear Appropriate PPE (Gloves, Goggles, Respirator) q1->ppe Yes ventilate->ppe contain Contain Spill with Inert Absorbent Material (e.g., Sand, Vermiculite) ppe->contain collect Collect Absorbed Material into a Labeled, Sealed Container for Waste Disposal contain->collect decontaminate Decontaminate Spill Area and Dispose of PPE collect->decontaminate end Spill Managed decontaminate->end

References

An In-depth Technical Guide to the Molecular Structure of 4-Fluoro-1,3-dioxolan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Fluoro-1,3-dioxolan-2-one, also known as fluoroethylene carbonate (FEC), is a crucial electrolyte additive in lithium-ion batteries, enhancing performance and longevity. Its molecular structure plays a significant role in its electrochemical properties, influencing the formation of a stable solid electrolyte interphase (SEI) on battery anodes. This guide provides a comprehensive overview of the molecular structure of this compound, including its chemical identity, physicochemical properties, and synthetic pathways. While experimental data on its precise molecular geometry is limited in publicly accessible literature, this document compiles available information and presents theoretical insights. Detailed experimental protocols for its synthesis, based on patent literature, are also provided.

Chemical Identity and Molecular Structure

This compound is a cyclic carbonate ester distinguished by a fluorine atom at the 4-position of the 1,3-dioxolane (B20135) ring. This structural feature is key to its function as an electrolyte additive.

IdentifierValue
IUPAC Name This compound[1][2]
Synonyms Fluoroethylene carbonate (FEC), 4-Fluoro-2-oxo-1,3-dioxolane[3]
CAS Number 114435-02-8[1][4]
Molecular Formula C3H3FO3[1][4]
Molecular Weight 106.05 g/mol [5][]
SMILES FC1COC(=O)O1[1]
InChI Key SBLRHMKNNHXPHG-UHFFFAOYNA-N[1][2]

Physicochemical Properties

The physical and chemical properties of this compound are essential for its application in battery electrolytes. These properties are summarized in the table below.

PropertyValue
Appearance Colorless liquid or solid[7]
Melting Point 18-23 °C
Boiling Point 210 °C[5]
Density 1.504 g/cm³[5]
Flash Point >102 °C[5]
Water Solubility Slightly miscible[8]
Refractive Index (n20D) 1.3960-1.4000[5]

Molecular Geometry

As specific experimental or computational geometric data was not found in the search results, a representative table cannot be generated.

Spectroscopic Data

Spectroscopic analysis is fundamental for the characterization and quality control of this compound. While comprehensive, annotated spectra are not widely published, the expected spectroscopic features can be inferred.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR, ¹³C NMR, and ¹⁹F NMR are critical for confirming the molecular structure. The ¹⁹F NMR spectrum would show a characteristic signal for the fluorine atom, and its coupling with adjacent protons would provide information about the stereochemistry of the molecule.

  • Infrared (IR) Spectroscopy : The IR spectrum is expected to show a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the cyclic carbonate, typically in the range of 1800-1850 cm⁻¹. Other characteristic peaks would include C-O and C-F stretching vibrations.

  • Mass Spectrometry (MS) : Mass spectrometry would confirm the molecular weight of the compound. The fragmentation pattern could provide further structural information.

Specific, detailed, and publicly available spectroscopic data with peak assignments could not be retrieved in the search.

Synthesis of this compound

Several synthetic routes to this compound have been developed, primarily through the fluorination of ethylene (B1197577) carbonate or its derivatives. Below is a generalized workflow for its synthesis.

Synthesis_Workflow General Synthesis Workflow for this compound cluster_start Starting Materials cluster_reagents Fluorinating Agents cluster_reaction Reaction cluster_product Product EC Ethylene Carbonate Reaction Fluorination EC->Reaction Direct Fluorination CEC 4-Chloro-1,3-dioxolan-2-one (B1361073) CEC->Reaction Halogen Exchange F2 Fluorine Gas F2->Reaction KF Potassium Fluoride KF->Reaction HF Hydrogen Fluoride HF->Reaction FEC This compound Reaction->FEC

Caption: General synthesis workflow for this compound.

Experimental Protocols

The following are illustrative experimental protocols for the synthesis of this compound, based on information from patent literature.

Protocol 1: Fluorination of 4-Chloro-1,3-dioxolan-2-one with Amine Hydrofluoride

This method describes the synthesis via a halogen exchange reaction.

  • Materials:

  • Procedure:

    • Into a 30 ml three-necked flask equipped with a reflux condenser, add triethylamine trihydrofluoride (3.2 g, 19.6 mmol), triethylamine (1.3 g, 12.8 mmol), ethyl acetate (5 ml), and acetonitrile (1 ml).

    • Add 4-chloro-1,3-dioxolan-2-one (2.0 g, 16.3 mmol) to the mixture.

    • Heat the reaction mixture to 80°C and maintain for one hour.

    • After the reaction, the product, this compound, is present in the organic layer and can be isolated and purified using standard techniques such as distillation.

    • The conversion can be monitored by gas chromatography (GC), gas chromatography-mass spectrometry (GC/MS), and ¹⁹F-NMR. A conversion ratio of Cl-EC of 99% and a selectivity of 75% for this compound has been reported.

Protocol 2: Direct Fluorination of Ethylene Carbonate

This method involves the direct fluorination of ethylene carbonate.

  • Materials:

    • Ethylene carbonate

    • Fluorine gas (diluted in an inert gas like nitrogen)

    • This compound (as a solvent/co-solvent)

  • Procedure:

    • In a suitable reaction vessel, charge ethylene carbonate and 3-20% by weight of this compound as a solvent.

    • Heat the mixture to approximately 35°C to dissolve the ethylene carbonate.

    • Introduce a mixture of fluorine gas in an inert gas into the reaction solution at a temperature of 15 to 45°C.

    • The reaction is highly exothermic and requires careful temperature control.

    • The reaction progress can be monitored by analyzing the disappearance of the starting material.

    • Upon completion, the crude product can be purified by distillation.

Applications and Significance

This compound is primarily used as a high-performance electrolyte additive for lithium-ion batteries. Its presence in the electrolyte facilitates the formation of a thin, stable, and fluoride-rich solid electrolyte interphase (SEI) layer on the anode surface. This SEI layer is crucial for:

  • Preventing Electrolyte Decomposition: It acts as a barrier, preventing the continuous decomposition of the electrolyte on the highly reactive anode surface.

  • Improving Cycling Stability: A stable SEI layer leads to improved long-term cycling performance and capacity retention.

  • Enhancing Low-Temperature Performance: The additive can improve the ionic conductivity of the electrolyte at lower temperatures.

  • Suppressing Dendrite Growth: On lithium metal anodes, it helps in forming a more uniform SEI that can suppress the growth of lithium dendrites, a major safety concern.

Beyond its role in batteries, it also serves as an intermediate in various organic syntheses.

Safety Information

This compound is a chemical that requires careful handling.

  • Hazards: It is harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, and causes serious eye irritation.

  • Precautions: Wear protective gloves, protective clothing, eye protection, and face protection. Avoid breathing dust, fume, gas, mist, vapors, or spray. In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical advice.

Conclusion

This compound is a molecule of significant industrial importance, particularly in the field of energy storage. While its fundamental chemical identity and physicochemical properties are well-documented, detailed experimental structural and spectroscopic data are not widely available in the public domain. The synthetic routes are established, primarily through the fluorination of ethylene carbonate or its chlorinated precursor. The unique properties conferred by the fluorine substitution make it an indispensable component in modern lithium-ion battery technology, contributing to enhanced safety, longevity, and performance. Further research and publication of detailed characterization data would be beneficial for the scientific community to fully understand and exploit the potential of this molecule.

References

A Comprehensive Technical Guide to the Synthesis of 4-Fluoro-1,3-dioxolan-2-one (FEC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-1,3-dioxolan-2-one, commonly known as fluoroethylene carbonate (FEC), is a crucial component in modern lithium-ion battery electrolytes. Its primary function is to form a stable solid electrolyte interphase (SEI) on the anode, which enhances battery performance, including cycle life, low-temperature performance, and overall safety. This technical guide provides an in-depth overview of the principal synthetic routes to FEC, complete with detailed experimental protocols, comparative data, and process diagrams to aid researchers and chemical process developers.

Core Synthesis Routes

The synthesis of this compound primarily revolves around the fluorination of ethylene (B1197577) carbonate (EC) or its chlorinated derivative, chloroethylene carbonate (CEC). Several distinct methods have been developed, each with its own set of advantages and challenges in terms of yield, purity, cost, and safety. The most prominent of these routes are detailed below.

Direct Fluorination of Ethylene Carbonate (EC)

This method involves the direct reaction of ethylene carbonate with elemental fluorine gas, typically diluted with an inert gas to manage the reaction's high exothermicity.

Reaction Pathway:

G EC Ethylene Carbonate (EC) FEC This compound (FEC) EC->FEC F2 / N2 F2 Fluorine Gas (F2) / N2 HF Hydrogen Fluoride (B91410) (HF) FEC->HF Byproduct

Caption: Direct fluorination of Ethylene Carbonate to FEC.

Experimental Protocol:

A reactor charged with ethylene carbonate is maintained at a controlled temperature, typically between 15°C and 60°C.[1] A mixture of fluorine gas and nitrogen (e.g., 20-25% F₂ in N₂) is bubbled through the liquid EC.[1] To improve reaction control and selectivity, this compound itself can be used as a co-solvent (3-20% by weight) to lower the melting point of the reaction mixture.[2][3] The reaction is highly exothermic and requires careful temperature management to prevent over-fluorination and decomposition.[2] After the reaction is complete, the crude product is purified. This is often achieved through vacuum distillation to remove unreacted starting material and byproducts like hydrogen fluoride.[1][4]

Fluorination of Chloroethylene Carbonate (CEC)

A widely used and often more selective method involves a two-step process: the chlorination of ethylene carbonate to yield chloroethylene carbonate, followed by a halogen exchange reaction with a fluoride source.

Reaction Pathway:

G EC Ethylene Carbonate (EC) CEC Chloroethylene Carbonate (CEC) EC->CEC Radical Initiator Chlorinating_Agent Chlorinating Agent (e.g., SO2Cl2) FEC This compound (FEC) CEC->FEC Fluorination Fluoride_Source Fluoride Source (e.g., KF, HF, Amine Hydrofluorides) Byproducts Byproducts (e.g., KCl, HCl) FEC->Byproducts Formation

Caption: Two-step synthesis of FEC via Chloroethylene Carbonate.

Experimental Protocol:

The synthesis begins with the preparation of chloroethylene carbonate. Ethylene carbonate is reacted with a chlorinating agent such as sulfuryl chloride (SO₂Cl₂) in the presence of a radical initiator like 2,2'-azoisobutyronitrile (AIBN).[5] The resulting chloroethylene carbonate is then subjected to a fluorine exchange reaction. In a typical procedure, chloroethylene carbonate is reacted with potassium fluoride in a suitable solvent like acetonitrile (B52724) at temperatures ranging from 80°C to 85°C for several hours.[6] Phase transfer catalysts can be employed to enhance the reaction rate.[7] Upon completion, the inorganic salts are filtered off, and the crude FEC is purified by vacuum distillation.

Experimental Protocol:

Chloroethylene carbonate is reacted with anhydrous liquid hydrogen fluoride.[8] This reaction can be performed in a micro-channel reactor at temperatures between -20°C and 20°C.[9] The use of an organic base as a catalyst, such as β-picoline or 2,6-lutidine, can facilitate the reaction.[10] The reaction mixture is then heated to 40-50°C to remove excess HF and hydrogen chloride gas.[9] The final product is obtained by reduced pressure distillation, collecting the fraction at 90-100°C under a high vacuum.[9]

Fluorination with Electrophilic Fluorinating Agents

This approach utilizes powerful electrophilic fluorinating reagents to directly fluorinate ethylene carbonate, often leading to high yields and purities under relatively mild conditions.

Reaction Pathway:

G EC Ethylene Carbonate (EC) FEC This compound (FEC) EC->FEC Fluorination Fluorinating_Agent Electrophilic Fluorinating Agent (e.g., N-Fluorobis(benzenesulfon)imide) Byproduct Byproduct FEC->Byproduct Formation

Caption: Synthesis of FEC using an electrophilic fluorinating agent.

Experimental Protocol:

In a sealed reactor, ethylene carbonate is mixed with an electrophilic fluorinating agent such as N-fluorobis(benzenesulfon)imide or N-fluorobistrifluoromethanesulfonamide.[11] The mixture is heated to around 120°C and stirred.[11] The reaction progress is monitored by HPLC until the ethylene carbonate is consumed, which can take approximately 0.5 to 0.9 hours.[11] The resulting fluoroethylene carbonate is then isolated and purified by distillation.[11] This method can produce FEC with very high purity (>99.9%) and excellent yields.[11]

Palladium-Catalyzed Fluorination

A more specialized method involves the use of a palladium catalyst to facilitate the fluorination of ethylene carbonate.

Experimental Protocol:

In a Monel reactor, liquid ethylene carbonate is combined with palladium acetate (B1210297) (II) and dry acetonitrile. To this mixture, monophenyl iodine difluoride is added. The reaction is initiated by stirring at 50°C for about 30 minutes, after which the temperature is raised to 70°C and maintained for approximately 5 hours.[11] During the reaction, any off-gassing is typically passed through a potassium hydroxide (B78521) solution to neutralize acidic byproducts.[11] The final product is purified by vacuum distillation at a low pressure (e.g., 3 mmHg), with the fraction collected between 65-71°C.[11]

Quantitative Data Summary

The following tables summarize the key quantitative data for the different synthesis routes, allowing for easy comparison of their efficacy.

Table 1: Synthesis of FEC from Ethylene Carbonate

Fluorinating AgentCatalystTemperature (°C)Time (h)Yield (%)Purity (%)Reference
F₂/N₂-15 - 60~10High>99.8[1]
N-Fluorobis(trifluoromethanesulfonamide)-1200.997.8>99.9[11]
N-Fluorobis(benzenesulfon)imide-1200.598.2>99.9[11]
Monophenyl iodine difluoridePalladium acetate (II)50 - 7057599.3[11]

Table 2: Synthesis of FEC from Chloroethylene Carbonate

Fluorinating AgentCatalyst/AdditiveTemperature (°C)Time (h)Yield (%)Purity (%)Reference
Potassium Fluoride-80 - 851187.5 (crude)-[6]
Hydrogen Fluorideβ-picoline20 - 100-7599.8[10]
Hydrogen Fluoride2,6-lutidine20 - 100-8599.9[10]
Hydrogen Fluoride (liquid)--20 - 20-95.798.3[9]

Experimental Workflow and Purification

The general workflow for the synthesis and purification of FEC follows a series of standard laboratory procedures.

G Start Reaction Setup Reaction Fluorination Reaction Start->Reaction Workup Reaction Work-up (e.g., Filtration, Quenching) Reaction->Workup Distillation Vacuum Distillation Workup->Distillation Analysis Purity Analysis (GC-MS) Distillation->Analysis Product High-Purity FEC Analysis->Product

References

An In-Depth Technical Guide to the Chemical Compatibility of 4-Fluoro-1,3-dioxolan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Fluoro-1,3-dioxolan-2-one, commonly known as fluoroethylene carbonate (FEC), is a critical component in advanced energy storage systems, particularly as an electrolyte additive in lithium-ion batteries. Its primary function is to form a stable solid electrolyte interphase (SEI) on electrode surfaces, which enhances battery performance and longevity.[1] Beyond this specific application, its utility in research and development, including in drug development as a specialized solvent or reagent, necessitates a thorough understanding of its chemical compatibility with common laboratory and industrial materials.

This guide provides a comprehensive overview of the chemical compatibility of this compound, detailing its reactivity, degradation pathways, and compatibility with a range of materials. It is intended to serve as a foundational resource for scientists and professionals handling this compound, ensuring safe and effective use.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These properties are fundamental to understanding its behavior and handling requirements.

PropertyValue
Synonyms Fluoroethylene carbonate (FEC)
CAS Number 114435-02-8
Molecular Formula C₃H₃FO₃
Molecular Weight 106.05 g/mol
Appearance Colorless to light yellow liquid
Melting Point 18-23 °C
Boiling Point 212 °C
Density ~1.454 g/cm³
Flash Point >102 °C
Solubility Slightly miscible with water

Chemical Reactivity and Degradation Pathways

The stability of this compound is highly dependent on the chemical and thermal environment. Its reactivity is primarily centered around the cyclic carbonate ester functional group and the presence of an activating fluorine atom.

Thermal Decomposition

This compound exhibits limited thermal stability, particularly at elevated temperatures (e.g., above 45°C) and in the presence of certain catalysts. In the context of lithium-ion battery electrolytes containing lithium hexafluorophosphate (B91526) (LiPF₆), thermal decomposition can be initiated. This process is believed to be catalyzed by Lewis acids, such as PF₅, which can be in equilibrium with the LiPF₆ salt. The primary decomposition products are vinylene carbonate (VC) and hydrogen fluoride (B91410) (HF). The generation of HF is a significant concern as it can lead to further degradation of other components in a system.

Hydrolysis

As a cyclic carbonate ester, this compound is susceptible to hydrolysis, especially in the presence of water and either acidic or basic catalysts. The reaction involves the opening of the dioxolane ring to form 2-fluoro-1,2-ethanediol and carbon dioxide. The rate of hydrolysis is expected to be significantly faster under basic conditions (saponification) compared to neutral or acidic conditions. Given its sensitivity to moisture, it is imperative to handle and store the compound under anhydrous conditions to prevent degradation.

Reactivity with Acids and Bases
  • Strong Acids: In the presence of strong acids, this compound can undergo acid-catalyzed hydrolysis, as described above. The reaction mechanism involves protonation of the carbonyl oxygen, making the carbonyl carbon more susceptible to nucleophilic attack by water.

  • Strong Bases: Strong bases, such as sodium hydroxide, will readily induce saponification. This is a rapid, generally irreversible reaction that opens the carbonate ring to form the corresponding glycol and carbonate salt. This reactivity precludes the use of this compound with strong basic solutions.

Electrochemical Decomposition

In its primary application, the electrochemical decomposition of this compound is a desired feature.

  • Reductive Decomposition: On the anode (negative electrode) of a lithium-ion battery, it is reduced at a higher potential than other common carbonate solvents like ethylene (B1197577) carbonate. This preferential reduction leads to the formation of a stable SEI layer. The decomposition products are known to include lithium fluoride (LiF), lithium carbonate (Li₂CO₃), and various organic species. The presence of LiF in the SEI is believed to be a key factor in its effectiveness.

  • Oxidative Decomposition: At the cathode (positive electrode), particularly at high voltages, it can be oxidized. This process can lead to the formation of gaseous byproducts like CO₂ and the generation of acidic species, which can be detrimental to the long-term stability of the system.

A diagram illustrating the primary degradation pathways is provided below.

G Degradation Pathways of this compound cluster_thermal Thermal Decomposition cluster_hydrolysis Hydrolysis cluster_electrochem Electrochemical Decomposition FEC This compound (FEC) Heat Heat (>45°C) + Lewis Acid (e.g., PF₅) FEC->Heat Water Water (H₂O) + Acid/Base Catalyst FEC->Water Reduction Reduction (Anode) FEC->Reduction Oxidation Oxidation (Cathode) FEC->Oxidation VC Vinylene Carbonate (VC) Heat->VC HF Hydrogen Fluoride (HF) Heat->HF Glycol 2-Fluoro-1,2-ethanediol Water->Glycol CO2_hydrolysis Carbon Dioxide (CO₂) Water->CO2_hydrolysis SEI Stable SEI Layer (LiF, Li₂CO₃, Organics) Reduction->SEI Gas Gaseous Products (CO₂) Oxidation->Gas

Caption: Key degradation pathways for this compound.

Material Compatibility

The compatibility of this compound with various materials is crucial for selecting appropriate storage containers, reaction vessels, and handling equipment. The following tables provide a summary of its expected compatibility.

Disclaimer: The following data is largely inferred from the known compatibility of similar organic carbonates and esters, as direct compatibility data for this compound is not widely available. It is strongly recommended to perform specific compatibility testing for critical applications.

Rating Key:

  • E (Excellent): No significant effect.

  • G (Good): Minor effect, slight corrosion or discoloration.

  • F (Fair): Moderate effect, not recommended for continuous use. Softening, loss of strength, or swelling may occur.

  • P (Poor): Severe effect, not recommended for any use.

Compatibility with Plastics and Elastomers
MaterialCommon Name / AbbreviationExpected CompatibilityNotes
PolyetheretherketonePEEKEGenerally excellent chemical resistance to a wide range of organic solvents.
PolytetrafluoroethylenePTFE (Teflon®)EHighly inert and compatible with most chemicals.
PolypropylenePPG-FMay experience some swelling and loss of mechanical strength, especially at elevated temperatures. Testing is advised.
Polyethylene (High-Density)HDPEG-FSimilar to polypropylene, potential for swelling and degradation over long-term exposure.
FluoroelastomerFKM (Viton®)GGenerally good resistance to many organic solvents, but swelling can occur. Not recommended for use with low molecular weight esters.
Ethylene Propylene Diene MonomerEPDMPGenerally poor resistance to organic esters and solvents; significant swelling is expected.
SiliconePSilicone elastomers are known to swell significantly in the presence of many organic solvents and esters.
Compatibility with Metals
MaterialCommon Name / AbbreviationExpected CompatibilityNotes
Stainless Steel 316/304SS316, SS304EGenerally excellent resistance to organic carbonates in the absence of water and other corrosive contaminants.
AluminumAlGGood resistance, but can be susceptible to corrosion if moisture is present, leading to the formation of acidic species (HF) from FEC degradation.
CopperCuGGenerally compatible, but can be corroded by acidic byproducts of decomposition.
Carbon SteelF-PSusceptible to corrosion, especially in the presence of trace moisture. Not recommended for long-term storage or handling.

Experimental Protocol for Chemical Compatibility Assessment

To definitively determine the compatibility of this compound with a specific material, a systematic experimental approach is necessary. The following protocol outlines a "soak test" methodology.

Objective: To evaluate the effect of this compound on the physical and chemical properties of a material upon prolonged immersion.

Materials and Equipment:

  • Test coupons of the material with known dimensions, weight, and surface finish.

  • This compound (anhydrous grade).

  • Inert, sealable containers (e.g., glass vials with PTFE-lined caps).

  • Analytical balance (±0.1 mg).

  • Calipers or other dimensional measurement tools.

  • Temperature-controlled environment (oven or incubator).

  • Mechanical testing equipment (e.g., tensile tester), if applicable.

  • Spectroscopic instruments (e.g., FTIR, GC-MS) for analyzing the liquid post-exposure.

Procedure:

  • Pre-Test Characterization: a. Clean the material coupons using a suitable solvent (e.g., isopropanol) and dry them thoroughly in a vacuum oven at a mild temperature. b. Measure and record the initial weight of each coupon (W_initial). c. Measure and record the initial dimensions (length, width, thickness) of each coupon. d. If applicable, measure initial mechanical properties (e.g., tensile strength, hardness). e. Visually inspect and document the initial appearance (color, surface texture).

  • Immersion: a. Place each coupon in a separate, clean, and dry container. b. Completely submerge the coupon in this compound. Ensure a high ratio of liquid to coupon surface area. c. Seal the containers tightly to prevent atmospheric moisture ingress and solvent evaporation. d. Prepare a "control" container with only the liquid to monitor for any self-degradation. e. Place the containers in a temperature-controlled environment for the desired test duration (e.g., 7, 30, or 90 days). The temperature should reflect the intended application environment.

  • Post-Test Analysis: a. After the specified duration, carefully remove the coupons from the liquid. b. Visually inspect and document any changes in the appearance of the coupons and the liquid. c. Pat the coupons dry with a lint-free cloth and then dry them in a vacuum oven to remove absorbed solvent until a constant weight is achieved. d. Measure and record the final weight of the coupons (W_final). e. Measure and record the final dimensions. f. If applicable, measure the final mechanical properties. g. Analyze the reserved liquid using techniques like GC-MS to identify any leached substances from the material.

  • Data Evaluation: a. Percent Weight Change: Calculate as [(W_final - W_initial) / W_initial] * 100. b. Dimensional Change (Swelling): Calculate the percent change in each dimension. c. Change in Mechanical Properties: Compare pre- and post-test values. d. Visual Assessment: Note any cracking, crazing, discoloration, or degradation. e. Leaching Analysis: Identify any compounds that have leached from the material into the liquid.

The workflow for this experimental protocol is visualized below.

G Experimental Workflow for Chemical Compatibility Testing start Start prep Material Coupon Preparation & Cleaning start->prep pre_char Pre-Test Characterization (Weight, Dimensions, Appearance, Mechanical Properties) prep->pre_char immersion Immersion in This compound in Sealed Container pre_char->immersion incubation Incubation (Controlled Temperature & Duration) immersion->incubation removal Coupon Removal & Drying incubation->removal liquid_analysis Analysis of Liquid (e.g., GC-MS for Leachables) incubation->liquid_analysis post_char Post-Test Characterization (Weight, Dimensions, Appearance, Mechanical Properties) removal->post_char evaluation Data Evaluation & Compatibility Assessment post_char->evaluation liquid_analysis->evaluation end End evaluation->end

References

An In-depth Technical Guide to the Solubility of 4-Fluoro-1,3-dioxolan-2-one in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-1,3-dioxolan-2-one, commonly known as fluoroethylene carbonate (FEC), is a fluorinated cyclic carbonate of significant interest in various fields, most notably as a high-performance electrolyte additive in lithium-ion batteries. Its ability to form a stable solid electrolyte interphase (SEI) on electrode surfaces enhances battery cycle life and safety. Beyond energy storage, its unique properties make it a subject of investigation in other areas of materials science and chemical synthesis.

This technical guide provides a comprehensive overview of the solubility of this compound in a range of organic solvents. Understanding its solubility is critical for the formulation of electrolytes, reaction media, and for purification processes. This document outlines available solubility data, presents detailed experimental protocols for its determination, and illustrates key concepts through logical diagrams.

Physical and Chemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility behavior.

PropertyValueReference
Molecular Formula C₃H₃FO₃[1]
Molecular Weight 106.05 g/mol [1]
Appearance Colorless liquid[2]
Melting Point 18-23 °C[1][3]
Boiling Point 212 °C[1]
Density 1.454 g/cm³[1]
Flash Point >102 °C[1]
Water Solubility Slightly miscible; Calculated at 54.4 mg/mL[1][3][4][5]

Solubility of this compound in Organic Solvents

Comprehensive quantitative solubility data for this compound across a wide range of organic solvents is not extensively available in public literature. However, qualitative descriptions and some specific data points have been reported.

Qualitative Solubility Data

The following table summarizes the reported qualitative solubility of this compound in various organic solvents. This information is valuable for initial solvent screening.

SolventIUPAC NameSolubility Description
N,N-Dimethylformamide N,N-DimethylformamideVery Soluble[2]
Methanol MethanolSoluble[2]
Glacial Acetic Acid Acetic AcidSparingly Soluble[2]
Chloroform TrichloromethaneVery Slightly Soluble[2]
Water WaterPractically Insoluble[2] / Slightly miscible[1][3][5]
Quantitative Solubility Data

A calculated aqueous solubility for this compound has been reported. It is important to note that this is a theoretical value and experimental verification is recommended.

SolventTemperature (°C)SolubilityMethod
Water Not Specified54.4 mg/mL (0.513 mol/L)Calculated[4]

Given the limited availability of quantitative data, experimental determination is often necessary for specific applications. The following sections provide detailed protocols for this purpose.

Experimental Protocols for Solubility Determination

The solubility of this compound, a liquid at room temperature, in various organic solvents can be accurately determined using established laboratory methods. The choice of method may depend on the required precision, the nature of the solvent, and available equipment.

Gravimetric Method (Shake-Flask)

This is a widely used and reliable method for determining the thermodynamic solubility of a solute in a solvent.

Principle: An excess amount of the solute is mixed with the solvent to create a saturated solution. After reaching equilibrium, a known volume of the saturated solution is carefully separated and the solvent is evaporated. The mass of the remaining solute is then measured to determine the solubility.

Apparatus:

  • Analytical balance (± 0.1 mg)

  • Thermostatically controlled shaker or water bath

  • Vials with airtight caps

  • Calibrated pipettes

  • Evaporating dish or pre-weighed beaker

  • Drying oven or vacuum desiccator

Procedure:

  • Add an excess of this compound to a known volume of the chosen organic solvent in a sealed vial. "Excess" means that a separate phase of the solute should be visible.

  • Place the vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

  • Agitate the mixture for a sufficient time to ensure equilibrium is reached (typically 24-48 hours). The time to reach equilibrium should be determined empirically by taking measurements at different time points until the concentration of the solute in the solvent phase remains constant.

  • After equilibration, allow the mixture to stand undisturbed at the same temperature until the two phases have clearly separated.

  • Carefully withdraw a precise volume of the solvent phase (the supernatant) using a calibrated pipette, ensuring no droplets of the undissolved solute are transferred.

  • Transfer the aliquot to a pre-weighed evaporating dish.

  • Evaporate the solvent under a gentle stream of inert gas (e.g., nitrogen) or in a fume hood. For high-boiling point solvents, a vacuum oven at a temperature below the boiling point of this compound may be necessary.

  • Once the solvent is fully evaporated, weigh the evaporating dish containing the residual this compound.

  • Repeat the weighing until a constant mass is achieved.

  • Calculate the solubility in g/L or other appropriate units.

Spectroscopic Method (UV-Vis or NMR)

Spectroscopic methods can be employed for more rapid solubility determination, especially when a chromophore is present or for fluorinated compounds using ¹⁹F NMR.

Principle (¹⁹F NMR): ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the quantitative analysis of fluorinated compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. A calibration curve is created using solutions of known concentrations of this compound in the solvent of interest. The concentration of a saturated solution can then be determined by comparing its ¹⁹F NMR signal intensity to the calibration curve.

Apparatus:

  • NMR Spectrometer with a fluorine probe

  • NMR tubes

  • Volumetric flasks and pipettes for preparing standards

  • Internal standard (optional, but recommended for high accuracy)

Procedure:

  • Prepare a series of standard solutions of this compound of known concentrations in the desired organic solvent.

  • Acquire the ¹⁹F NMR spectrum for each standard solution under identical experimental conditions (e.g., temperature, number of scans, relaxation delay).

  • Integrate the area of the characteristic ¹⁹F peak(s) for this compound in each spectrum.

  • Construct a calibration curve by plotting the integrated peak area against the concentration of the standard solutions.

  • Prepare a saturated solution of this compound in the same solvent as described in the gravimetric method (steps 1-4).

  • Carefully separate the saturated solvent phase.

  • Acquire the ¹⁹F NMR spectrum of the saturated solution under the same conditions used for the standards.

  • Integrate the corresponding ¹⁹F peak area in the spectrum of the saturated solution.

  • Determine the concentration of this compound in the saturated solution by interpolating its peak area on the calibration curve. This concentration represents the solubility.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the general workflow for determining the solubility of this compound using the shake-flask method.

G Workflow for Solubility Determination prep Sample Preparation (Excess Solute in Solvent) equil Equilibration (Thermostatic Shaking) prep->equil sep Phase Separation (Centrifugation/Settling) equil->sep aliquot Aliquot Extraction (Saturated Solvent Phase) sep->aliquot analysis Analysis aliquot->analysis grav Gravimetric (Solvent Evaporation & Weighing) analysis->grav Method 1 spec Spectroscopic (e.g., NMR, UV-Vis) analysis->spec Method 2 calc Solubility Calculation grav->calc spec->calc

Workflow for determining the solubility of a solute in a solvent.
Factors Influencing Solubility of Fluorinated Carbonates

The solubility of this compound in organic solvents is governed by a complex interplay of intermolecular forces. The "like dissolves like" principle provides a useful guideline.

G Factors Affecting Solubility of FEC cluster_solute Solute Characteristics cluster_solvent Solvent Characteristics fec This compound (Solute) solubility Solubility fec->solubility Solute Properties (Polarity, H-bonding) polarity_s High Polarity (Carbonyl & C-F bonds) solvent Organic Solvent solvent->solubility Solvent Properties (Polarity, H-bonding) polarity_v Polarity Match polarity_s->solubility hbond_s H-bond Acceptor (Oxygen atoms) hbond_s->solubility polarity_v->solubility hbond_v H-bond Donor/Acceptor hbond_v->solubility

Key intermolecular factors governing the solubility of FEC.
Role of FEC in Solid Electrolyte Interphase (SEI) Formation

In its primary application, this compound plays a crucial role in forming a stable SEI layer on the anode of lithium-ion batteries. This process is a chemical transformation rather than a simple dissolution.

G FEC's Role in SEI Formation fec FEC in Electrolyte reduction Electrochemical Reduction (First Cycle) fec->reduction anode Anode Surface (e.g., Graphite, Silicon) anode->reduction sei Stable SEI Layer (LiF-rich, polymeric) reduction->sei performance Improved Battery Performance (Cycle Life, Stability) sei->performance

References

An In-depth Technical Guide to the Electrochemical Stability Window of 4-Fluoro-1,3-dioxolan-2-one (FEC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Fluoro-1,3-dioxolan-2-one, commonly known as fluoroethylene carbonate (FEC), is a critical electrolyte additive in lithium-ion batteries that significantly enhances performance and lifespan, particularly with high-capacity anode materials like silicon. Its primary function is to form a stable solid electrolyte interphase (SEI) on the anode surface, which is more robust and effective than the SEI formed from conventional carbonate electrolytes. This guide provides a comprehensive overview of the electrochemical stability window of FEC, detailing its reductive and oxidative decomposition mechanisms, quantitative stability limits, and the experimental protocols for their determination.

Electrochemical Stability Window: Quantitative Data

The electrochemical stability window (ESW) of an electrolyte is the potential range within which the electrolyte remains stable and does not undergo significant oxidation or reduction. For FEC, this window is a key attribute contributing to its efficacy as an electrolyte additive. The reductive (cathodic) and oxidative (anodic) limits of FEC are influenced by the electrode material, the presence of other solvent molecules, and the lithium salt used.

ParameterValue (vs. Li/Li⁺)Notes
Reductive Limit (Cathodic Limit) ~1.3 VFEC is reduced at a higher potential than ethylene (B1197577) carbonate (EC), allowing for the preferential formation of a stable SEI on the anode.
Oxidative Limit (Anodic Limit) > 4.5 VThe theoretical oxidation potential is calculated to be as high as 7.24 V, but practical stability in a cell is generally observed to be above 4.5 V, surpassing that of EC. This high anodic stability makes it suitable for use with high-voltage cathode materials.

Experimental Protocols for Determining the Electrochemical Stability Window

The electrochemical stability window of FEC is typically determined using cyclic voltammetry (CV) or linear sweep voltammetry (LSV). These techniques involve applying a potential sweep to a working electrode in an electrolyte containing FEC and measuring the resulting current. The onset of a significant increase in current indicates the potential at which the electrolyte begins to decompose.

Three-Electrode Cell Setup for Cyclic Voltammetry

A three-electrode electrochemical cell is the standard setup for accurately measuring the electrochemical stability window.

  • Working Electrode (WE): An inert material such as platinum (Pt) or glassy carbon is used to minimize parasitic reactions and provide a surface for the electrolyte to be oxidized or reduced.

  • Counter Electrode (CE): A material with a large surface area, typically lithium metal or platinum foil, is used to complete the electrical circuit.

  • Reference Electrode (RE): A stable electrode with a well-defined potential, such as lithium metal or a silver/silver chloride (Ag/AgCl) electrode, is used to accurately measure the potential of the working electrode.

Methodology
  • Electrolyte Preparation: The electrolyte is prepared by dissolving a lithium salt (e.g., 1M LiPF₆) in a solvent system containing a known concentration of FEC (e.g., 10% by weight in a mixture of ethylene carbonate and diethyl carbonate).

  • Cell Assembly: The three electrodes are assembled in an electrochemical cell filled with the prepared electrolyte. The reference electrode should be placed in close proximity to the working electrode to minimize iR drop.

  • Cyclic Voltammetry Measurement:

    • The potential of the working electrode is swept linearly with time from the open-circuit potential towards a negative or positive limit.

    • A slow scan rate (e.g., 0.1 mV/s to 10 mV/s) is typically used to allow the system to reach a quasi-steady state.

    • The current response is recorded as a function of the applied potential.

  • Determination of Stability Limits:

    • Cathodic Limit: The potential at which a sharp increase in the reduction current is observed is defined as the cathodic stability limit.

    • Anodic Limit: The potential at which a sharp increase in the oxidation current is observed is defined as the anodic stability limit.

    • A cutoff current density (e.g., 0.1 mA/cm²) is often used to define the precise potential at which the electrolyte is considered unstable.

Decomposition Mechanisms and Pathways

The beneficial effects of FEC are derived from its specific decomposition pathways on both the anode and cathode surfaces.

Reductive Decomposition on the Anode

FEC is designed to be reduced at a higher potential than conventional carbonate solvents. This preferential reduction leads to the formation of a stable and protective SEI layer on the anode.

Reductive_Decomposition FEC FEC Molecule FEC_radical FEC Radical Anion FEC->FEC_radical + e⁻ VC Vinylene Carbonate (VC) FEC->VC + e⁻, - HF e_minus e⁻ (from Anode) LiF Lithium Fluoride (LiF) (Inorganic SEI component) FEC_radical->LiF + Li⁺ - F⁻ Polymeric_species Polymeric Species (e.g., Poly(FEC), Lithium Alkyl Carbonates) (Organic SEI component) FEC_radical->Polymeric_species Ring Opening & Polymerization CO2 CO₂ FEC_radical->CO2 Decarboxylation Li_ion Li⁺

Caption: Reductive decomposition pathway of FEC on the anode surface.

Oxidative Decomposition on the Cathode

FEC exhibits high anodic stability, which is crucial for batteries with high-voltage cathodes. Its oxidation products can also contribute to the formation of a protective cathode electrolyte interphase (CEI).

Oxidative_Decomposition FEC FEC Molecule FEC_radical_cation FEC Radical Cation FEC->FEC_radical_cation - e⁻ (to Cathode) Cathode Cathode Surface (High Potential) CO2 CO₂ FEC_radical_cation->CO2 Decomposition Fluoroacetaldehyde_radical 2-fluoroacetaldehyde radical cation FEC_radical_cation->Fluoroacetaldehyde_radical Decomposition Oligomers Oligomers (CEI Component) FEC_radical_cation->Oligomers Reaction with other FEC molecules

Caption: Oxidative decomposition pathway of FEC on the cathode surface.

Experimental Workflow for Electrochemical Stability Analysis

The following diagram outlines the typical workflow for evaluating the electrochemical stability of FEC.

Experimental_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis Electrolyte_Prep Electrolyte Preparation (FEC in solvent with Li salt) Cell_Assembly Three-Electrode Cell Assembly Electrolyte_Prep->Cell_Assembly Electrode_Prep Electrode Preparation (WE, CE, RE) Electrode_Prep->Cell_Assembly CV_LSV Cyclic Voltammetry / Linear Sweep Voltammetry Cell_Assembly->CV_LSV Data_Acquisition Current vs. Potential Data CV_LSV->Data_Acquisition Determine_Limits Determine Anodic & Cathodic Limits Data_Acquisition->Determine_Limits Characterization Post-mortem Analysis (XPS, FTIR of electrodes) Determine_Limits->Characterization

Caption: Workflow for the experimental determination of the electrochemical stability window.

Conclusion

This compound is a highly effective electrolyte additive that widens the practical electrochemical stability window of lithium-ion battery electrolytes. Its ability to form a robust SEI on the anode at a relatively high reduction potential and its inherent stability against oxidation at high potentials contribute significantly to improved battery performance, cycle life, and safety. The methodologies and data presented in this guide provide a foundational understanding for researchers and professionals working on the development of advanced energy storage solutions.

The Formation of a Stable Solid Electrolyte Interphase with 4-Fluoro-1,3-dioxolan-2-one: A Technical Deep Dive

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The performance and longevity of lithium-ion batteries are intrinsically linked to the stability of the solid electrolyte interphase (SEI), a passivation layer formed on the anode surface during the initial charging cycles. The use of electrolyte additives is a key strategy to engineer a robust and effective SEI. Among these, 4-Fluoro-1,3-dioxolan-2-one (FEC) has emerged as a crucial component, particularly for next-generation high-capacity anodes like silicon. This technical guide provides an in-depth analysis of the mechanism behind FEC-driven SEI formation, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying processes.

Core Mechanism of FEC-Induced SEI Formation

FEC is preferentially reduced at a higher potential compared to conventional carbonate solvents like ethylene (B1197577) carbonate (EC).[1][2] This early decomposition is critical as it passivates the anode surface, preventing the continuous reduction of the bulk electrolyte and minimizing capacity loss.[1] The reduction of FEC proceeds through various pathways, leading to a unique SEI composition that is rich in lithium fluoride (B91410) (LiF).[3][4]

The primary role of FEC is to facilitate the formation of a dense, uniform, and flexible SEI layer.[5][6][7] This layer is composed of a mixture of inorganic species, primarily LiF, and organic species, including lithium alkyl carbonates and polymeric compounds derived from FEC decomposition.[4][8] The presence of a significant amount of LiF is widely considered to be beneficial, providing mechanical robustness and good Li-ion conductivity.[4][6]

On silicon anodes, which undergo significant volume changes during lithiation and delithiation, the FEC-derived SEI demonstrates superior elasticity, accommodating the mechanical stress and maintaining its integrity, thereby enhancing cycle life.[9][10]

Quantitative Analysis of FEC-Derived SEI

The composition and thickness of the SEI layer are critical parameters that dictate its effectiveness. The following tables summarize quantitative data from various studies on FEC-containing electrolytes.

Anode MaterialElectrolyteSEI Thickness (nm)Key SEI Components (Atomic %)Reference
Silicon Thin Film1 M LiPF6 in EC/DEC + FECThicker than without FECLiF, Lithium Oxide[3]
Si/Gr Composite1 M LiPF6 in 100% FEC> Information depth of XPS-C-O, 1,3-dioxolan-2-one (DO), -CO2Li, Li2CO3, LiF[9]
Si/Gr Composite2FEC:98LP30> Information depth of XPS-[9]
Si/Gr Composite20FEC:80DMC~13-[9]
Si/Gr Composite50FEC:50DMC< 13-[9]
Graphite1.2 M LiPF6 in EC/EMC + 3% FECThinner than without FECLi2CO3, poly(FEC), LAC, LiF[8]
MoS20.5 M LiFSI in [BMP]⁺[FSI]⁻ + 10 wt% FEC~0.6-[11]
Anode MaterialElectrolyteTechniqueKey FindingsReference
Si/C CompositeWith and without FECSolid-State NMR, XPS, X-ray Photoemission Electron MicroscopyDenser SEI with FEC, prevents penetration of small molecules.[6]
Li Metal1 M LiPF6 in EC/DMC + 5% FECAFMFormation of small, dense LiF particles.[4]
GraphiteEC/EMC with and without FEC/VCOperando EC-AFMFEC leads to a more compact and stable SEI layer.[12][13]
Si Thin FilmLiPF6-based carbonate electrolytes with and without FECXPS, ToF-SIMSFEC reduction leads to fluoride ion and LiF formation.[3]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following sections outline typical experimental protocols for characterizing the SEI formed with FEC.

X-ray Photoelectron Spectroscopy (XPS) for SEI Compositional Analysis

Objective: To determine the elemental and chemical composition of the SEI layer.

Methodology:

  • Cell Disassembly: Cycled cells are carefully disassembled in an argon-filled glovebox to prevent atmospheric contamination.

  • Electrode Harvesting and Washing: The anode is harvested and gently rinsed with a high-purity solvent (e.g., dimethyl carbonate) to remove residual electrolyte. The electrode is then dried under vacuum.

  • Sample Mounting: The dried anode is mounted onto an XPS sample holder inside the glovebox and transferred to the XPS instrument via a vacuum transfer vessel to avoid air exposure.

  • Data Acquisition: XPS spectra are acquired using a monochromatic Al Kα or Mg Kα X-ray source. A survey scan is first performed to identify the elements present. High-resolution spectra are then acquired for the C 1s, O 1s, F 1s, Li 1s, and Si 2p (for silicon anodes) regions.

  • Data Analysis: The obtained spectra are calibrated using the adventitious carbon C 1s peak at 285.0 eV. The high-resolution spectra are then fitted with appropriate peak models (e.g., Gaussian-Lorentzian) to identify the different chemical species and their relative concentrations.[9][14]

  • Depth Profiling (Optional): An argon ion gun can be used to sputter the surface, allowing for the analysis of the SEI composition as a function of depth.[15]

Fourier-Transform Infrared Spectroscopy (FTIR) for Molecular Structure Identification

Objective: To identify the functional groups and molecular structures of the organic components within the SEI.

Methodology:

  • Sample Preparation: Similar to XPS, the anode is harvested and washed in an inert atmosphere.

  • Measurement Mode: Attenuated Total Reflectance (ATR)-FTIR is a common technique for surface analysis of electrodes.[16] The washed and dried anode is pressed firmly against the ATR crystal.

  • Data Acquisition: The FTIR spectrum is recorded over a suitable wavenumber range (e.g., 4000-600 cm⁻¹). A background spectrum of the clean ATR crystal is collected and subtracted from the sample spectrum.

  • Data Analysis: The resulting spectrum is analyzed to identify characteristic absorption bands corresponding to different functional groups (e.g., C=O in carbonates, C-O in ethers, P-F in salt decomposition products).[4][16]

Atomic Force Microscopy (AFM) for SEI Morphological Characterization

Objective: To visualize the surface morphology and topography of the SEI layer.

Methodology:

  • Sample Preparation: The anode is harvested and washed as described previously.

  • Imaging: The sample is mounted on the AFM stage. Imaging is typically performed in tapping mode to minimize damage to the soft SEI layer.

  • Data Acquisition: The AFM tip scans across the surface, and the deflection of the cantilever is used to generate a topographical map of the SEI.[4]

  • Operando AFM (Advanced): For real-time observation of SEI formation, an electrochemical AFM (EC-AFM) setup can be used.[12][13] This involves a specialized fluid cell where the electrochemical cycling and AFM imaging occur simultaneously.[12][13]

  • Data Analysis: The AFM images provide qualitative and quantitative information about the SEI's roughness, uniformity, and the presence of specific features like nodules or cracks.[4][11]

Electrochemical Impedance Spectroscopy (EIS) for Interfacial Resistance Measurement

Objective: To measure the ionic conductivity and charge-transfer resistance of the SEI.

Methodology:

  • Cell Assembly: A symmetric cell (e.g., Li/Li) or a half-cell (e.g., Graphite/Li) is assembled.

  • Electrochemical Cycling: The cell is cycled for a specific number of times to form a stable SEI.

  • EIS Measurement: The cell is brought to a specific state of charge (e.g., 50% SOC) and allowed to rest to reach equilibrium.[17] An AC voltage of small amplitude (e.g., 5-10 mV) is applied over a wide frequency range (e.g., 100 kHz to 10 mHz).

  • Data Analysis: The resulting Nyquist plot is fitted to an equivalent electrical circuit model. The high-frequency semicircle is typically associated with the resistance of the SEI layer (R_SEI), while the medium-frequency semicircle corresponds to the charge-transfer resistance (R_ct).[17][18][19]

Visualizing the Pathways and Processes

Diagrams are essential for understanding the complex mechanisms of SEI formation.

SEI_Formation_Mechanism Figure 1: Proposed Reduction Pathway of FEC and SEI Formation cluster_electrolyte Electrolyte cluster_anode Anode Surface FEC FEC Reduction_Intermediate FEC Radical Anion FEC->Reduction_Intermediate + e- (preferential reduction) Li_ion Li+ Anode Anode (Graphite/Silicon) electron e- LiF LiF (inorganic) Poly_FEC Poly(FEC) (organic) Li2CO3 Li2CO3 (inorganic) LAC Lithium Alkyl Carbonates (organic) Ring_Opening Ring-Opened Intermediates Reduction_Intermediate->Ring_Opening Decomposition Ring_Opening->LiF + Li+ Ring_Opening->Poly_FEC Polymerization Ring_Opening->Li2CO3 Further Reduction Ring_Opening->LAC Further Reduction

Caption: Proposed Reduction Pathway of FEC and SEI Formation

XPS_Workflow Figure 2: Experimental Workflow for XPS Analysis of SEI start Cycled Cell disassembly Disassemble in Glovebox start->disassembly harvest Harvest Anode disassembly->harvest wash Wash with DMC harvest->wash dry Vacuum Dry wash->dry mount Mount on Holder dry->mount transfer Vacuum Transfer to XPS mount->transfer acquire Acquire Spectra (Survey & High-Res) transfer->acquire analyze Data Analysis (Peak Fitting) acquire->analyze end SEI Composition Determined analyze->end

References

In-Depth Technical Guide: Thermal Decomposition of 4-Fluoro-1,3-dioxolan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Fluoro-1,3-dioxolan-2-one, commonly known as fluoroethylene carbonate (FEC), is a critical component in modern energy storage systems, particularly as an electrolyte additive in lithium-ion batteries. Its primary function is to form a stable solid electrolyte interphase (SEI) on the anode surface. However, the thermal instability of FEC can lead to decomposition, impacting battery performance and safety. This guide provides a comprehensive technical overview of the thermal decomposition of FEC, summarizing key quantitative data, detailing experimental protocols for its analysis, and illustrating the decomposition pathways.

Thermal Stability and Decomposition Profile

The thermal stability of this compound is a crucial parameter influencing its application. Thermogravimetric analysis (TGA) has been employed to determine the temperature range of its decomposition.

Quantitative Thermal Decomposition Data

Studies have shown that the thermal decomposition of neat FEC begins at approximately 60°C (333.15 K), with the process completing around 161°C (434.15 K)[1]. The decomposition is often studied in the context of its application in lithium-ion batteries, where it is typically in the presence of lithium hexafluorophosphate (B91526) (LiPF₆). In this environment, the decomposition is catalyzed by Lewis acids, such as phosphorus pentafluoride (PF₅), which is in equilibrium with LiPF₆.

ParameterValueConditionsReference
Decomposition Onset Temperature~ 60 °C (333.15 K)Neat FEC[1]
Complete Decomposition Temperature~ 161 °C (434.15 K)Neat FEC[1]
Primary Decomposition ProductsVinylene Carbonate (VC), Hydrogen Fluoride (B91410) (HF)In the presence of LiPF₆

Decomposition Mechanisms

The thermal decomposition of this compound can proceed through different pathways depending on the presence of catalysts.

Catalyzed Decomposition in the Presence of LiPF₆

In the common application scenario within lithium-ion battery electrolytes, the decomposition of FEC is significantly influenced by the presence of LiPF₆. The salt can dissociate to generate Lewis acids like PF₅, which catalyze the decomposition. The generally accepted mechanism involves the abstraction of a fluoride ion from FEC, leading to the formation of a carbocation intermediate. This is followed by the elimination of a proton to yield vinylene carbonate (VC) and hydrogen fluoride (HF).

G FEC This compound (FEC) Intermediate Carbocation Intermediate FEC->Intermediate + PF₅ VC Vinylene Carbonate (VC) Intermediate->VC - H⁺ HF Hydrogen Fluoride (HF) Intermediate->HF - (PF₅-Carbonate Adduct)

Caption: Catalyzed thermal decomposition pathway of FEC.

Uncatalyzed Thermal Decomposition

The purely thermal decomposition of FEC, without the influence of catalysts, is less documented in readily available literature. It is theorized to proceed through a concerted mechanism or via radical intermediates, though the exact pathway and the distribution of minor products like CO₂ and other gaseous species are still areas of active research.

Experimental Protocols for Analysis

The study of the thermal decomposition of this compound involves several analytical techniques to characterize its thermal stability and identify decomposition products.

Thermogravimetric Analysis (TGA)

Objective: To determine the onset and completion temperatures of thermal decomposition by measuring the mass loss of a sample as a function of temperature.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of high-purity this compound into a quartz or alumina (B75360) crucible.

  • Instrument Setup: Place the sample crucible and a reference empty crucible into the TGA instrument.

  • Experimental Conditions:

    • Atmosphere: Purge the furnace with an inert gas, such as nitrogen or argon, at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

    • Temperature Program: Heat the sample from ambient temperature (e.g., 25°C) to a final temperature above the expected decomposition range (e.g., 200°C) at a constant heating rate of 10 K/min.

  • Data Analysis: Plot the sample mass as a function of temperature. The onset of decomposition is identified as the temperature at which a significant mass loss begins.

G cluster_prep Sample Preparation cluster_analysis TGA Analysis cluster_output Data Output weigh Weigh 5-10 mg FEC place Place in TGA crucible weigh->place load Load sample into TGA place->load purge Purge with N₂/Ar load->purge heat Heat at 10 K/min purge->heat record Record mass loss vs. temp heat->record plot Generate TGA curve record->plot determine Determine T_onset plot->determine

Caption: Experimental workflow for TGA analysis of FEC.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with the thermal transitions of this compound as a function of temperature.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of high-purity FEC into an aluminum DSC pan and hermetically seal it to prevent volatilization before decomposition.

  • Instrument Setup: Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.

  • Experimental Conditions:

    • Atmosphere: Purge the DSC cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

    • Temperature Program: A common approach is a heat-cool-heat cycle to observe transitions in both the amorphous and crystalline states. For decomposition studies, a single heating ramp similar to the TGA experiment (e.g., 10 K/min) is used.

  • Data Analysis: Plot the heat flow as a function of temperature. Endothermic and exothermic peaks correspond to events such as melting and decomposition.

Evolved Gas Analysis (EGA) using TGA-MS or TGA-GC/MS

Objective: To identify the gaseous products evolved during the thermal decomposition of this compound.

Methodology:

  • Instrumental Setup: A TGA instrument is coupled to a mass spectrometer (MS) or a gas chromatograph-mass spectrometer (GC-MS) via a heated transfer line.

  • TGA Protocol: The TGA experiment is performed as described in section 3.1.

  • EGA Protocol:

    • TGA-MS: The evolved gases are continuously transferred to the MS, which records the mass spectra of the decomposition products in real-time.

    • TGA-GC/MS: The evolved gases are collected at specific temperature intervals and then injected into the GC for separation before being introduced to the MS for identification. This provides a more detailed separation of complex gas mixtures.

  • Data Analysis: The mass spectra are analyzed to identify the molecular weights and fragmentation patterns of the evolved gases, allowing for their identification.

Conclusion

The thermal decomposition of this compound is a complex process that is highly dependent on the surrounding chemical environment. While its decomposition in the presence of LiPF₆ to vinylene carbonate and hydrogen fluoride is a key reaction in the formation of a stable SEI in lithium-ion batteries, understanding its intrinsic thermal stability is crucial for ensuring the safety and longevity of these energy storage devices. The experimental protocols outlined in this guide provide a framework for the detailed investigation of its decomposition behavior, enabling further research into enhancing its stability and performance in various applications.

References

Spectroscopic Profile of 4-Fluoro-1,3-dioxolan-2-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Fluoro-1,3-dioxolan-2-one (FEC), a compound of significant interest, particularly as an electrolyte additive in lithium-ion batteries. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, supplemented by experimental protocols and structural elucidation workflows.

Spectroscopic Data Summary

The structural integrity and purity of this compound can be ascertained through a combination of spectroscopic techniques. The key quantitative data from ¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, and Mass Spectrometry are summarized below.

Table 1: ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
6.59dddJ = 64.4, 4.1, 0.9H-4
4.81-4.57m-H-5a
3.38s-H-5b (trans to F)
2.50s-H-5b (cis to F)

Solvent: DMSO-d₆, Instrument: 400 MHz NMR Spectrometer[1]

Table 2: ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
~155s-C-2 (Carbonyl)
~100d¹JCF ≈ largeC-4
~74t²JCF ≈ smallC-5
Table 3: ¹⁹F NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityCoupling Constants (J) HzAssignment
Not AvailablemultipletJHF, JFF (if applicable)F-4

Note: While the use of ¹⁹F NMR is mentioned in the context of studying FEC-containing electrolytes, specific chemical shift and coupling constant data for the pure compound were not found in the provided search results.[4][5]

Table 4: Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
1835StrongC=O stretch (Carbonyl)
Not Available-C-O-C stretch
Not Available-C-F stretch

Note: A characteristic band for the carbonyl group is reported at 1835 cm⁻¹.[6] A full IR spectrum with all peak assignments is not detailed in the available search results.

Table 5: Mass Spectrometry (MS) Data
m/zRelative IntensityAssignment
106.05-[M]⁺ (Molecular Ion)

Note: The molecular weight of this compound is 106.05 g/mol .[7][8][9][10][11] Detailed fragmentation patterns were not available in the search results.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of this compound.

NMR Spectroscopy

A sample of this compound is dissolved in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃. The solution is then transferred to an NMR tube. ¹H, ¹³C, and ¹⁹F NMR spectra are acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher). For ¹³C NMR, proton decoupling is typically employed to simplify the spectrum.

Infrared (IR) Spectroscopy

The IR spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory on a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the liquid or solid sample is placed directly on the ATR crystal, and the spectrum is recorded over a typical range of 4000-400 cm⁻¹.

Mass Spectrometry

Mass spectra are typically acquired using a mass spectrometer with an electron ionization (EI) or electrospray ionization (ESI) source. The sample is introduced into the ion source, where it is ionized. The resulting ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer and detected.

Visualization of Analytical Workflows

The following diagrams illustrate the logical flow of spectroscopic analysis and the relationship between different spectroscopic techniques in elucidating the structure of this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Sample Dissolution Dissolution in Deuterated Solvent Sample->Dissolution for NMR Direct Application Direct Application (ATR/MS) Sample->Direct Application for IR/MS NMR NMR Dissolution->NMR IR IR Direct Application->IR MS MS Direct Application->MS Structure_Elucidation Structural Elucidation NMR->Structure_Elucidation Purity_Assessment Purity Assessment NMR->Purity_Assessment IR->Structure_Elucidation IR->Purity_Assessment MS->Structure_Elucidation MS->Purity_Assessment

General workflow for the spectroscopic analysis of a chemical compound.

Structural_Elucidation_Logic cluster_techniques Spectroscopic Techniques cluster_information Derived Structural Information H_NMR ¹H NMR Proton_Environment Proton Environment & Connectivity H_NMR->Proton_Environment C_NMR ¹³C NMR Carbon_Backbone Carbon Backbone C_NMR->Carbon_Backbone F_NMR ¹⁹F NMR Fluorine_Environment Fluorine Environment F_NMR->Fluorine_Environment IR IR Spectroscopy Functional_Groups Functional Groups (e.g., C=O) IR->Functional_Groups MS Mass Spectrometry Molecular_Weight Molecular Weight & Formula MS->Molecular_Weight Structure This compound Structure Proton_Environment->Structure Carbon_Backbone->Structure Fluorine_Environment->Structure Functional_Groups->Structure Molecular_Weight->Structure

Logical relationship of spectroscopic data for structural elucidation.

References

An In-depth Technical Guide to the Safety and Handling of 4-Fluoro-1,3-dioxolan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 4-Fluoro-1,3-dioxolan-2-one (also known as Fluoroethylene Carbonate or FEC), a compound frequently used as an electrolyte additive in lithium-ion batteries and as a building block in organic synthesis.[1][2] Adherence to these guidelines is critical to ensure the safety of laboratory personnel and the integrity of research.

Chemical Identification

IdentifierValue
Chemical Name This compound
Synonyms Fluoroethylene Carbonate (FEC), 4-Fluoro-2-oxo-1,3-dioxolane
CAS Number 114435-02-8[1][3][4][5]
Molecular Formula C₃H₃FO₃[1][4][5]
Molecular Weight 106.05 g/mol [1][4][5]

Hazard Identification and Classification

This compound is classified as hazardous under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[6][7]

GHS Classification:

Hazard ClassCategory
Acute Toxicity, OralCategory 4
Skin IrritationCategory 2
Serious Eye IrritationCategory 2 / 2A
Skin SensitizationCategory 1
Specific target organ toxicity (single exposure)Category 3 (Respiratory system)

Source:[3][6][7][8]

GHS Label Elements:

  • Pictogram: GHS07 (Exclamation Mark)[3][5]

  • Signal Word: Warning [5][6][7]

  • Hazard Statements:

    • H302: Harmful if swallowed.[3][4][6][7][9]

    • H315: Causes skin irritation.[3][4][6][7][9]

    • H317: May cause an allergic skin reaction.[3][4][6][7][9]

    • H319: Causes serious eye irritation.[3][4][6][7][9]

    • H335: May cause respiratory irritation.[8][10]

  • Precautionary Statements: A comprehensive list of precautionary statements can be found in the corresponding Safety Data Sheet (SDS) and includes recommendations for prevention, response, storage, and disposal.[7] Key statements include P261, P264, P270, P272, and P280.[6][7][9]

cluster_ID Chemical Identification cluster_Hazards Hazard Identification CAS: 114435-02-8 CAS: 114435-02-8 Signal Signal Word: Warning Pictogram GHS07 (Exclamation Mark) Signal->Pictogram Statements H302: Harmful if swallowed H315: Causes skin irritation H317: May cause allergic reaction H319: Causes serious eye irritation Pictogram->Statements start Prepare for Handling sds Read & Understand SDS start->sds ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) sds->ppe hood Work in Fume Hood ppe->hood handle Handle Chemical (Avoid Contact/Inhalation) hood->handle wash Wash Hands After Use handle->wash end Handling Complete wash->end cluster_routes Route of Exposure cluster_actions Immediate Action exposure Exposure Occurs inhalation Inhalation exposure->inhalation skin Skin Contact exposure->skin eye Eye Contact exposure->eye ingestion Ingestion exposure->ingestion air Move to Fresh Air inhalation->air wash Remove Clothing Wash with Soap & Water (15 min) skin->wash rinse Rinse with Water (15 min) Remove Contact Lenses eye->rinse mouth Rinse Mouth Do NOT Induce Vomiting ingestion->mouth medical Seek Medical Attention air->medical wash->medical rinse->medical mouth->medical

References

A Technical Guide to 4-Fluoro-1,3-dioxolan-2-one (FEC): Suppliers, Purity, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Fluoro-1,3-dioxolan-2-one, commonly known as fluoroethylene carbonate (FEC), is a critical component in advanced lithium-ion battery electrolytes and a versatile building block in organic synthesis. Its ability to form a stable solid electrolyte interphase (SEI) on battery anodes significantly enhances cycle life and performance. This technical guide provides an in-depth overview of commercially available FEC, including a comparative summary of suppliers and their offered purity grades. Furthermore, it outlines detailed experimental protocols for the synthesis, purification, and analytical characterization of FEC, tailored for a laboratory setting.

Commercial Availability and Purity Grades

A variety of chemical suppliers offer this compound, with purity grades typically ranging from standard (≥98%) to high-purity and battery-grade (≥99.9%). The "battery grade" designation often implies stringent control over impurities such as water and free acid (e.g., HF), which are detrimental to battery performance. Below is a summary of prominent suppliers and their typical product specifications.

SupplierProduct Name(s)CAS NumberPurity Grade(s)Key Specifications
Sigma-Aldrich (MilliporeSigma) Fluoroethylene carbonate, this compound114435-02-8≥99% (GC), Battery Grade (≥99%, anhydrous)Battery grade: Acid <200 ppm, anhydrous
TCI Chemicals This compound114435-02-8>98.0% (GC)
Thermo Scientific Chemicals This compound114435-02-898%
Fisher Scientific This compound114435-02-898%
Jinan Future chemical Co.,Ltd This compound114435-02-8≥99.95% (GC)Moisture ≤20 ppm, HF ≤50 ppm
Leapchem This compound114435-02-8≥99.95% (GC)Moisture ≤20 ppm, HF ≤50 ppm
Ruifu Chemical Fluoroethylene Carbonate (FEC)114435-02-8>99.50% (GC)
ChemScene This compound114435-02-8≥97%

Experimental Protocols

Synthesis of this compound

Two primary synthetic routes to this compound are prevalent: the direct fluorination of ethylene (B1197577) carbonate and the fluorination of 4-chloro-1,3-dioxolan-2-one (B1361073). The latter is often preferred for laboratory-scale synthesis due to the use of less hazardous fluorinating agents compared to elemental fluorine.

Method: Fluorination of 4-Chloro-1,3-dioxolan-2-one

This method involves the nucleophilic substitution of chlorine with fluorine using a suitable fluoride (B91410) salt.

  • Reactants and Reagents:

    • 4-Chloro-1,3-dioxolan-2-one

    • Potassium fluoride (spray-dried, anhydrous)

    • Acetonitrile (B52724) (anhydrous)

    • Phase-transfer catalyst (e.g., 18-crown-6) - optional but recommended for improved reaction kinetics.

  • Equipment:

    • Three-necked round-bottom flask

    • Reflux condenser with a drying tube

    • Magnetic stirrer with a heating mantle

    • Thermometer

    • Standard glassware for workup (separatory funnel, beakers, etc.)

    • Rotary evaporator

    • Vacuum distillation apparatus

  • Procedure:

    • To a dry three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and thermometer, add spray-dried potassium fluoride (1.2-1.5 molar equivalents) and anhydrous acetonitrile.

    • If using, add a catalytic amount of 18-crown-6 (B118740) (e.g., 0.05 molar equivalents).

    • Heat the suspension to reflux with vigorous stirring.

    • Slowly add 4-chloro-1,3-dioxolan-2-one (1 molar equivalent) to the refluxing mixture.

    • Maintain the reaction at reflux for 12-24 hours, monitoring the progress by GC-MS.

    • After completion, cool the reaction mixture to room temperature.

    • Filter the mixture to remove the potassium chloride and excess potassium fluoride.

    • Wash the filter cake with a small amount of anhydrous acetonitrile.

    • Combine the filtrate and washings, and remove the acetonitrile under reduced pressure using a rotary evaporator.

    • The resulting crude product can then be purified by vacuum distillation.

Purification of this compound

High-purity FEC is essential for most applications, especially in lithium-ion batteries. Vacuum distillation is the most common method for purification.

  • Procedure for Vacuum Distillation:

    • Assemble a vacuum distillation apparatus with a short fractionating column (e.g., Vigreux column). Ensure all glassware is thoroughly dried.

    • Transfer the crude this compound to the distillation flask.

    • Slowly apply vacuum and begin heating the distillation flask.

    • Collect a forerun fraction containing any low-boiling impurities.

    • Collect the main fraction at the appropriate boiling point and pressure (e.g., ~70-75 °C at 5-10 mmHg).

    • Store the purified product under an inert atmosphere (e.g., argon or nitrogen) and in a refrigerator to prevent decomposition.

Analytical Characterization

Purity assessment and structural confirmation are typically performed using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

2.3.1. Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: Dilute a small sample of the purified FEC in a suitable solvent such as dichloromethane (B109758) or acetonitrile.

  • Instrumentation and Parameters (Example):

    • GC Column: A mid-polarity column, such as a DB-1701 or SPB-624, is suitable.

    • Injector Temperature: 250 °C

    • Oven Program: Start at 40 °C, hold for 3 minutes, then ramp up to 280 °C at a rate of 10-15 °C/min.

    • Carrier Gas: Helium at a constant flow rate.

    • MS Detector: Electron Ionization (EI) at 70 eV.

  • Data Analysis: The purity is determined by the peak area percentage of the main component in the chromatogram. The mass spectrum should be compared with a reference spectrum for confirmation.

2.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve the sample in a deuterated solvent such as deuterated chloroform (B151607) (CDCl₃) or deuterated acetonitrile (CD₃CN).

  • ¹H NMR:

    • The proton spectrum will show multiplets corresponding to the protons in the dioxolane ring.

    • The coupling with the fluorine atom will result in characteristic splitting patterns.

  • ¹⁹F NMR:

    • The fluorine spectrum will show a single multiplet, with coupling to the adjacent protons.

  • ¹³C NMR:

    • The carbon spectrum will show three distinct signals for the three carbon atoms in the molecule, with C-F coupling observed for the carbon attached to the fluorine.

  • Data Analysis: The chemical shifts and coupling constants should be consistent with the structure of this compound. Quantitative NMR (qNMR) can be used for accurate purity determination by integrating the signals against a known internal standard.

Visualizations

Synthesis_of_FEC cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_products Products ChloroEC 4-Chloro-1,3-dioxolan-2-one Reaction Nucleophilic Substitution ChloroEC->Reaction KF Potassium Fluoride (KF) KF->Reaction Solvent Acetonitrile Solvent->Reaction Solvent Catalyst 18-crown-6 (optional) Catalyst->Reaction Catalyst Temperature Reflux Temperature->Reaction Heat FEC This compound Reaction->FEC KCl Potassium Chloride (KCl) Reaction->KCl

Caption: Synthesis of this compound via fluorination of 4-chloro-1,3-dioxolan-2-one.

Analytical_Workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Interpretation Sample Purified FEC Sample Dilution Dilute in appropriate solvent (e.g., Dichloromethane for GC-MS, CDCl3 for NMR) Sample->Dilution GCMS Gas Chromatography-Mass Spectrometry (GC-MS) Dilution->GCMS NMR Nuclear Magnetic Resonance (NMR) (1H, 19F, 13C) Dilution->NMR Purity Purity Assessment (Peak Area % from GC, qNMR integration) GCMS->Purity Structure Structural Confirmation (Mass Spectrum, NMR Chemical Shifts & Coupling Constants) GCMS->Structure NMR->Purity NMR->Structure

Caption: Analytical workflow for the characterization of this compound.

Methodological & Application

Application Notes and Protocols for 4-Fluoro-1,3-dioxolan-2-one (FEC) as an Electrolyte Additive

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Fluoro-1,3-dioxolan-2-one, commonly known as Fluoroethylene Carbonate (FEC), is a fluorinated cyclic carbonate that has emerged as a critical electrolyte additive in lithium-ion batteries (LIBs).[1][2] Its primary role is to enhance the performance, longevity, and safety of LIBs, particularly those employing high-capacity anode materials like silicon.[3][4] FEC facilitates the formation of a stable and robust Solid Electrolyte Interphase (SEI) on the electrode surface, which is crucial for mitigating electrolyte decomposition and improving the overall electrochemical performance of the battery.[1] This document provides detailed application notes and experimental protocols for researchers, scientists, and professionals in battery and drug development exploring the use of FEC.

Mechanism of Action

The principal function of FEC as an electrolyte additive is its ability to be preferentially reduced over other electrolyte components, such as ethylene (B1197577) carbonate (EC), on the anode surface during the initial charging cycles.[5] This electrochemical reduction leads to the formation of a unique SEI layer. The proposed reduction mechanism involves the opening of the five-membered ring, leading to the formation of species like lithium poly(vinyl carbonate) and, significantly, lithium fluoride (B91410) (LiF).[3]

The resulting SEI layer is enriched with LiF, which is a key factor in its enhanced properties.[6] This LiF-rich SEI is more stable, dense, and flexible compared to the SEI formed from non-fluorinated carbonates.[5] It effectively passivates the electrode surface, preventing continuous electrolyte decomposition and minimizing parasitic reactions that consume lithium ions and degrade battery performance.[1][7] For anodes that undergo significant volume changes during cycling, such as silicon, the elasticity of the FEC-derived SEI is particularly beneficial in maintaining its integrity.

SEI_Formation_with_FEC cluster_electrolyte Electrolyte Bulk cluster_anode Anode Surface cluster_sei SEI Layer FEC FEC (this compound) Anode Anode (e.g., Graphite, Silicon) FEC->Anode Preferential Reduction EC EC (Ethylene Carbonate) Li_ion Li⁺ Li_ion->Anode Intercalation LiF LiF Anode->LiF Forms Polymer Polymeric Species (e.g., Lithium Poly(vinyl carbonate)) Anode->Polymer Forms LiF->Li_ion Passivates Surface, Allows Li⁺ Transport Polymer->Li_ion Passivates Surface, Allows Li⁺ Transport

Figure 1: SEI Formation Mechanism with FEC

Application Notes

The addition of FEC to standard carbonate-based electrolytes leads to significant improvements in lithium-ion battery performance.

  • Enhanced Cycle Life: By forming a stable SEI, FEC suppresses the continuous decomposition of the electrolyte, which is a primary cause of capacity fade.[1] This leads to a substantial extension of the battery's cycle life.

  • Improved Capacity and Coulombic Efficiency: The stable passivation layer minimizes irreversible capacity loss during the initial formation cycles and maintains higher coulombic efficiency throughout cycling.[7][8]

  • Superior Performance with Silicon Anodes: Silicon anodes experience large volume expansion and contraction (up to 300%) during lithiation and delithiation, which can pulverize the electrode and rupture the SEI layer. The flexible and robust SEI formed by FEC can better accommodate these volume changes, significantly improving the cycling stability of Si-based anodes.[3][6]

  • Low-Temperature Performance: FEC can help maintain electrolyte conductivity and stability at lower temperatures, leading to more reliable battery operation in cold environments.[1][9]

  • High-Voltage Cathode Compatibility: In some systems, FEC has been shown to form a protective cathode electrolyte interphase (CEI), suppressing electrolyte oxidation at high voltages and improving the performance of high-voltage cathode materials like LiNi0.5Mn1.5O4.[8][10]

Typical Concentration: FEC is typically used as an additive at concentrations ranging from 2% to 20% by weight or volume in the electrolyte, with 2-10% being common in many research applications.[7][8][11] The optimal concentration depends on the specific cell chemistry, including the anode and cathode materials, as well as the operating conditions.

Quantitative Data Summary

The following tables summarize the performance improvements observed with the addition of FEC to lithium-ion battery electrolytes, based on data from various studies.

Table 1: Effect of FEC on Cell Performance with Graphite Anode

Electrolyte SystemAdditiveInitial Discharge Capacity (mAh g⁻¹)Capacity Retention after 100 cycles (%)Reference
1 M LiPF₆ in EC/DMC/EMCNone~107.5~68% (at 1C)[10]
1 M LiPF₆ in EC/DMC/EMC2% FEC~116.8~83% (at 1C)[10]

Table 2: Effect of FEC on Cell Performance with Silicon-based Anode

Anode MaterialElectrolyte SystemAdditive1st Cycle Lithiation Capacity (mAh g⁻¹)Capacity after 100 cycles (mAh g⁻¹)Reference
Silicon1.2M LiPF₆ in EC:DEC5% FEC2819768[12]
Silicon1.2M LiPF₆ in EC:DEC5% VC-1542[12]

Table 3: Effect of FEC on Full-Cell Performance (LiNi0.5Co0.2Mn0.3O2 || Si/Graphite)

Electrolyte SystemTemperatureCapacity Retention after 200 cyclesRate Capability (Capacity at 5C vs 0.2C)Reference
Commercial Electrolyte55 °CLowerLower[13]
FEC-based Electrolyte55 °CHigherHigher[13]

Experimental Protocols

The following are generalized protocols for preparing and testing electrolytes containing FEC. All procedures should be carried out in an inert atmosphere (e.g., an argon-filled glovebox) with low moisture and oxygen levels (<0.5 ppm) to prevent contamination.

1. Electrolyte Preparation

  • Materials:

    • Battery-grade solvents (e.g., ethylene carbonate (EC), dimethyl carbonate (DMC), ethyl methyl carbonate (EMC))

    • Lithium salt (e.g., lithium hexafluorophosphate (B91526) (LiPF₆))

    • This compound (FEC), ≥99.9% purity[1]

  • Procedure:

    • In the glovebox, accurately weigh the desired amounts of the carbonate solvents into a clean, dry bottle. For example, to create a 1:1:1 by volume mixture of EC:DMC:EMC.

    • Slowly add the pre-weighed LiPF₆ salt to the solvent mixture while stirring with a magnetic stir bar until fully dissolved. A typical concentration is 1.0 M.

    • Using a micropipette, add the desired volume percentage of FEC to the base electrolyte. For a 2% FEC solution, add 2 mL of FEC to 98 mL of the base electrolyte.

    • Continue stirring the final solution for several hours to ensure homogeneity.

2. Coin Cell Assembly (e.g., CR2032)

  • Components: Anode (e.g., Si-graphite composite), cathode (e.g., LiNi0.5Mn1.5O4), separator (e.g., porous polyolefin), stainless steel spacers, spring, and CR2032 coin cell casings.

  • Procedure:

    • Place the cathode casing (negative cap) on the assembly die.

    • Place the cathode disc in the center of the cap.

    • Dispense a few drops of the FEC-containing electrolyte onto the cathode surface.

    • Place the separator on top of the wetted cathode.

    • Add more electrolyte to wet the separator completely.

    • Place the anode disc on top of the separator.

    • Add a spacer, followed by the spring.

    • Place the anode casing (positive cap) on top of the stack.

    • Transfer the assembly to a coin cell crimper and apply pressure to seal the cell.

    • Let the assembled cells rest for several hours to ensure complete electrolyte wetting of the electrodes.

Experimental_Workflow cluster_prep Preparation (Glovebox) cluster_assembly Cell Assembly (Glovebox) cluster_testing Electrochemical Testing cluster_analysis Post-Mortem Analysis A 1. Prepare Electrolyte (Solvents + LiPF₆ + FEC) D 4. Add Electrolyte A->D B 2. Prepare Electrodes (Anode & Cathode) C 3. Stack Cell Components (Cathode, Separator, Anode) B->C C->D E 5. Crimp Coin Cell D->E F 6. Cell Rest & Formation Cycles E->F G 7. Galvanostatic Cycling (Capacity, Cycle Life) F->G H 8. Rate Capability Test G->H I 9. Electrochemical Impedance Spectroscopy (EIS) H->I J 10. Disassemble Cell (Glovebox) I->J K 11. Characterize Electrodes (XPS, SEM, etc.) J->K

Figure 2: Experimental Workflow for Testing FEC

3. Electrochemical Testing

  • Equipment: Battery cycler, electrochemical workstation with frequency response analyzer.

  • Formation Cycles: Typically, cells are cycled at a low C-rate (e.g., C/20 or C/10) for the first few cycles to allow for the stable formation of the SEI layer. The voltage range depends on the electrode materials (e.g., 0.01-1.0 V for a Si anode half-cell).[12]

  • Galvanostatic Cycling: To evaluate cycle life and capacity retention, cells are cycled at a constant current (e.g., C/5 or 1C) for a large number of cycles (e.g., 100-500).

  • Rate Capability: The cell is charged at a low rate (e.g., C/10) and then discharged at various C-rates (e.g., C/10, C/5, C/2, 1C, 2C, 5C) to assess its performance under different current loads.

  • Electrochemical Impedance Spectroscopy (EIS): EIS is performed at different states of charge and after a certain number of cycles to study the impedance changes in the cell, which provides insights into the properties of the SEI layer and charge transfer kinetics.

4. Post-Mortem Analysis

After cycling, cells can be carefully disassembled inside a glovebox. The electrodes are rinsed with a solvent like DMC to remove residual electrolyte and then analyzed using surface characterization techniques.

  • X-ray Photoelectron Spectroscopy (XPS): To determine the chemical composition of the SEI layer.[4][8]

  • Scanning Electron Microscopy (SEM): To observe the surface morphology of the electrodes.[7]

Logical_Relationship A Addition of FEC to Electrolyte B Preferential Reduction of FEC on Anode Surface A->B C Formation of Stable, Flexible, LiF-rich SEI Layer B->C D Suppressed Electrolyte Decomposition & Parasitic Reactions C->D E Accommodation of Anode Volume Changes (e.g., Si) C->E F Improved Li⁺ Transport Kinetics C->F G Enhanced Battery Performance D->G E->G F->G H Increased Cycle Life G->H I Higher Capacity Retention G->I J Improved Coulombic Efficiency G->J K Better Low-Temperature Performance G->K

Figure 3: FEC's Impact on Battery Performance

This compound is a highly effective electrolyte additive that significantly enhances the performance of lithium-ion batteries.[1] Its ability to form a stable and flexible LiF-rich SEI layer leads to improved cycle life, higher capacity retention, and better performance, especially for next-generation high-capacity anodes like silicon.[3][4] The provided protocols offer a foundational framework for researchers to incorporate and evaluate FEC in their battery systems, paving the way for the development of more durable and higher-energy-density storage devices. The purity of FEC is a critical factor, and using high-purity (≥99.95%) additive is essential for achieving optimal and reproducible results.[1]

References

Application Notes: Optimal Concentration of 4-Fluoro-1,3-dioxolan-2-one (FEC) in Li-ion Battery Electrolytes

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Fluoro-1,3-dioxolan-2-one, commonly known as Fluoroethylene Carbonate (FEC), is a critical electrolyte additive in modern lithium-ion batteries.[1][2][3] Its primary function is to enhance battery performance and lifespan by forming a stable and robust Solid Electrolyte Interphase (SEI) on the surface of the anode.[1][2] FEC has a higher reduction potential (1.1–1.4 V vs Li+/Li) compared to conventional carbonate solvents like ethylene (B1197577) carbonate (EC) (0.7 V vs Li+/Li), allowing it to be preferentially reduced on the anode surface during the initial charging cycles.[4] This decomposition process creates a more effective passivation layer that can suppress further electrolyte decomposition, particularly with high-capacity anode materials like silicon, which undergo significant volume changes during cycling.[1][5] The SEI formed from FEC is notably rich in lithium fluoride (B91410) (LiF) and polymeric species, contributing to its mechanical elasticity and improved Li+ conductivity.[4][6]

Mechanism of Action

The performance enhancement from FEC is attributed to its unique electrochemical decomposition pathway. Upon initial lithiation of the anode, FEC is reduced to form a complex SEI layer. This process is believed to involve a ring-opening reaction and defluorination, leading to the formation of key components like LiF, lithium carbonate (Li2CO3), and various polymeric compounds.[4][7] The resulting LiF-rich inorganic layer is dense and an effective electronic insulator, preventing sustained contact between the electrode and the liquid electrolyte.[8] The polymeric components provide flexibility to the SEI, which is crucial for accommodating the large volume expansion and contraction of silicon anodes, thereby maintaining the integrity of the passivation layer and extending cycle life.[1][6]

cluster_electrolyte Bulk Electrolyte cluster_interface Electrode-Electrolyte Interface cluster_sei SEI Formation FEC FEC Additive Decomposition FEC Preferential Reduction FEC->Decomposition 1st Cycle (Higher Reduction Potential) EC_DMC EC/DMC/LiPF6 Anode Anode Surface (e.g., Si, Graphite) EC_DMC->Anode Further Decomposition Inhibited Products SEI Components: - LiF - Poly(FEC) - Li2CO3 Decomposition->Products StableSEI Stable & Flexible SEI Layer Products->StableSEI StableSEI->Anode Passivates Surface

Simplified mechanism of FEC in forming a stable SEI layer.

Factors Influencing Optimal Concentration

The optimal concentration of FEC is not a single value but depends heavily on the specific battery chemistry and performance goals.

  • Anode Material: Silicon-based anodes, which experience massive volume changes (up to 300%), generally require higher concentrations of FEC (e.g., 10-30 wt%) to continuously repair and maintain a flexible SEI.[5][9] In contrast, for graphite (B72142) anodes, a lower concentration (e.g., 2-5 wt%) is often sufficient to form a stable SEI.[10][11]

  • Cathode Material: High-voltage cathodes can also interact with electrolyte components. While FEC is primarily for the anode, its concentration can influence the overall cell stability and the formation of a cathode-electrolyte interphase (CEI).[6]

  • Electrolyte Composition: The base solvent and salt (e.g., LiPF6 in EC/DMC) can interact with FEC and its decomposition products. The interplay between components affects the final SEI composition and ionic conductivity.[12]

  • Performance Goals: A higher FEC concentration may improve cycle life but could potentially increase initial impedance or decrease rate capability due to a thicker SEI. Therefore, a trade-off exists between longevity and power performance.

Quantitative Data Summary

The following tables summarize the effect of different FEC concentrations on battery performance across various anode systems as reported in the literature.

Table 1: Effect of FEC Concentration on Graphite Anode Performance

FEC Conc. (wt%) Base Electrolyte Key Findings Reference
2% (vol) 1 M LiPF6 in EC/DMC/EMC (1:1:1) Suppressed electrolyte decomposition, formed an excellent SEI film, decreased battery resistance, and increased specific capacity and cycle stability. [11]

| 3% (wt) | 1.2 M LiPF6 in EC/EMC (3:7 v/v) | Resulted in a thinner SEI composed of Li2CO3, poly(FEC), and LiF compared to the standard electrolyte. |[10] |

Table 2: Effect of FEC Concentration on Silicon & Si/Gr Anode Performance

FEC Conc. (vol%) Anode Material Base Electrolyte Key Findings Reference
3% Si Thin-Film 1.3 M LiPF6 in EC/DEC Improved discharge capacity retention and coulombic efficiency; formed a smoother, more stable SEI. [5]
5% Si 1 M LiPF6 in EC:DEC (1:1) Achieved a specific capacity of 768 mAh/g after 100 cycles. [13]
10% Si N/A Reduced capacity loss related to SEI growth by 52.9% and Li-trapping within Si particles by 82.3%. [14]

| 20% & 50% | 9% Si/Gr | 1 M LiPF6 in DMC | Higher retention in silicon activity was observed compared to 2% FEC after 100 cycles, attributed to a more durable polymeric network in the SEI. |[12] |

Table 3: Effect of FEC Concentration on Lithium Metal Anode Performance

FEC Conc. (wt%) Base Electrolyte Key Findings Reference
10% N/A Maintained 89.3% of initial capacity after 350 cycles in a Li/LCO cell, suggesting a highly stable SEI layer. [6][9]
30% 1 M LiPF6 in DEC Showed the highest ionic conductivity and cycling stability for Li/LCO and Li/Cu cells compared to other concentrations. [9]

| 50% | 1 M LiPF6 in DEC | A considerable reduction in initial discharge capacity was observed due to the formation of a resistive layer on the cathode. |[9] |

Protocols: Determining Optimal FEC Concentration

This section provides a generalized workflow for researchers to systematically determine the optimal FEC concentration for a specific Li-ion cell configuration.

cluster_prep cluster_assembly cluster_electrochem cluster_postmortem prep 1. Electrolyte Preparation p1 Prepare base electrolyte (e.g., 1M LiPF6 in EC/DMC) assembly 2. Cell Assembly a1 Assemble half-cells (vs. Li) or full-cells in glovebox electrochem 3. Electrochemical Characterization e1 Formation Cycling / CV postmortem 4. Post-Mortem Analysis (Optional) pm1 XPS, SEM, TEM of cycled electrodes analysis 5. Data Analysis & Optimization p2 Create formulations with varying FEC wt% (0-20%) p1->p2 p2->assembly a1->electrochem e2 Galvanostatic Cycling e1->e2 e3 Rate Capability e2->e3 e4 EIS e3->e4 e4->postmortem pm1->analysis

Experimental workflow for optimizing FEC concentration.

Protocol 1: Electrolyte Preparation

Objective: To prepare a series of electrolytes with varying FEC concentrations. All procedures must be performed in an argon-filled glovebox with H2O and O2 levels below 0.5 ppm.

Materials:

  • Battery-grade solvents (e.g., EC, DMC, EMC)

  • Lithium salt (e.g., LiPF6)

  • This compound (FEC, battery grade, >99.9%)

  • Precision balance (±0.1 mg)

  • Volumetric flasks or vials

  • Magnetic stirrer and stir bars

Procedure:

  • Prepare Base Electrolyte: a. In a clean, dry vial, dissolve the appropriate amount of LiPF6 salt into the solvent mixture to achieve the desired molarity (e.g., 1 M). For a common 1 M LiPF6 in EC:DMC (1:1 v/v) electrolyte, combine equal volumes of EC and DMC, then dissolve 1 mole of LiPF6 per liter of the final solvent mixture. b. Stir the solution overnight at room temperature to ensure complete dissolution.

  • Prepare FEC Formulations: a. Prepare a series of electrolytes by adding precise amounts of FEC to the base electrolyte. It is common to work with weight percentage (wt%). b. For each desired concentration (e.g., 0%, 2%, 5%, 10%, 15%, 20% FEC), calculate the required mass of FEC and base electrolyte. c. Example for 50g of 5 wt% FEC electrolyte: Weigh 2.5g of FEC and 47.5g of the base electrolyte into a new vial. d. Tightly cap each vial and stir for at least 2-4 hours to ensure homogeneity. Label each formulation clearly.

Protocol 2: Coin Cell Assembly

Objective: To assemble consistent and reliable coin cells for electrochemical testing.

Materials:

  • CR2032 coin cell components (casings, spacers, springs)

  • Anodes and cathodes (of the desired chemistry)

  • Separator (e.g., Celgard 2325)

  • Prepared electrolytes from Protocol 1

  • Micropipette

  • Crimping machine

Procedure:

  • Place the negative electrode casing (bottom cap) on the die of the crimper.

  • Place the anode (e.g., graphite or silicon) in the center of the cap.

  • Using a micropipette, add a controlled amount of the prepared electrolyte (e.g., 40-60 µL) to wet the anode surface.

  • Place a separator disk on top of the anode.

  • Add another small drop of electrolyte to wet the separator.

  • Place the cathode on top of the separator.

  • Add a spacer, followed by the spring.

  • Carefully place the positive electrode casing (top cap) over the stack.

  • Transfer the assembly to the crimping machine and apply pressure to seal the cell. Ensure a consistent crimp pressure for all cells.

  • Label each cell according to the electrolyte used. Let the cells rest for 12-24 hours to ensure complete electrolyte wetting.

Protocol 3: Electrochemical Characterization

Objective: To evaluate the performance of cells with different FEC concentrations.

Equipment:

  • Multi-channel battery cycler (e.g., Arbin, Maccor, Neware)

  • Potentiostat with frequency response analysis capability for EIS.

Procedure:

  • Formation Cycling: a. Perform the initial charge/discharge cycles at a low C-rate (e.g., C/20 or C/10). This step is critical for the proper formation of the SEI. b. Typically, 2-3 formation cycles are performed. Monitor the voltage profiles and coulombic efficiency (CE). A high first-cycle irreversible capacity loss followed by a rapid increase in CE in subsequent cycles is expected.

  • Galvanostatic Cycling (Cycle Life Test): a. After formation, cycle the cells at a moderate rate (e.g., C/5 or C/2) between the designated voltage limits for the electrode chemistry. b. Continue cycling for an extended number of cycles (e.g., 100-500 cycles) to evaluate capacity retention and long-term CE. The optimal FEC concentration should yield high, stable capacity and a CE approaching 100%.

  • Rate Capability Test: a. Following a set number of cycles, subject the cells to progressively higher C-rates (e.g., C/10, C/5, C/2, 1C, 2C). b. Discharge at each rate for several cycles to ensure the capacity has stabilized. c. This test reveals the impact of the SEI's impedance on high-power performance.

  • Electrochemical Impedance Spectroscopy (EIS): a. Measure the impedance of the cells at a set state of charge (e.g., 100% SOC) after formation and at various points during the cycle life test (e.g., after 1, 50, 100 cycles). b. A typical frequency range is 100 kHz to 10 mHz. c. Analyze the Nyquist plots to determine the evolution of SEI resistance (high-to-mid frequency semicircle) and charge transfer resistance. A stable, low-resistance SEI is desirable.[4]

References

Application Notes and Protocols for Incorporating 4-Fluoro-1,3-dioxolan-2-one (FEC) into Electrolyte Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the incorporation of 4-Fluoro-1,3-dioxolan-2-one (FEC) as an electrolyte additive to enhance the performance of lithium-ion batteries. FEC is a crucial additive known for its ability to form a stable solid electrolyte interphase (SEI) on the anode surface, leading to improved cycle life, enhanced safety, and better performance, especially at low temperatures.[1][2][3]

Introduction to this compound (FEC)

This compound, also known as fluoroethylene carbonate, is a fluorinated cyclic carbonate.[2] Its primary role as an electrolyte additive is to be preferentially reduced on the anode surface during the initial charging cycles.[4][5] This process forms a thin, stable, and robust SEI layer. This FEC-derived SEI layer is particularly beneficial for high-capacity anode materials like silicon, which experience significant volume changes during cycling.[6][7] The stable SEI layer helps to prevent the continuous decomposition of the electrolyte, thereby improving the overall battery performance.[8][9]

Experimental Protocols

Materials and Equipment
  • This compound (FEC): Battery grade (>99.9% purity)

  • Base Electrolyte: e.g., 1 M LiPF6 in a mixture of ethylene (B1197577) carbonate (EC) and diethyl carbonate (DEC) (1:1 w/w) or other desired solvent systems.

  • Anode Material: e.g., Graphite, Silicon-Graphite composite

  • Cathode Material: e.g., LiMn2O4 (LMO), LiNi0.5Co0.2Mn0.3O2 (NCM523)

  • Coin Cells: e.g., CR2032

  • Glovebox: Argon-filled, with H2O and O2 levels < 0.1 ppm

  • Battery Cycler: e.g., Maccor Series 4000

  • Electrochemical Impedance Spectroscopy (EIS) Analyzer

  • Micropipettes and Glassware

Preparation of FEC-Containing Electrolyte

Caution: Handle all materials inside a glovebox due to their sensitivity to moisture and air. Wear appropriate personal protective equipment (PPE), including safety glasses and gloves.[3]

  • Determine the desired concentration of FEC. Common concentrations range from 2% to 10% by weight.[7]

  • Calculate the required mass of FEC and base electrolyte.

  • In an argon-filled glovebox, accurately weigh the required amount of the base electrolyte into a clean, dry bottle.

  • Add the calculated mass of FEC to the base electrolyte.

  • Securely cap the bottle and stir the solution using a magnetic stirrer until the FEC is completely dissolved. This may take several hours.

  • Store the prepared electrolyte in the glovebox.

DOT Script for Electrolyte Preparation Workflow

Electrolyte_Preparation cluster_glovebox Inside Argon-filled Glovebox start Start weigh_electrolyte Weigh Base Electrolyte start->weigh_electrolyte add_fec Add Weighed FEC weigh_electrolyte->add_fec Desired wt% mix Stir until Dissolved add_fec->mix store Store Prepared Electrolyte mix->store end End store->end

Caption: Workflow for the preparation of FEC-containing electrolyte solutions.

Coin Cell Assembly
  • Prepare the electrodes (anode and cathode) and separator.

  • Inside the glovebox, assemble CR2032 coin cells in the following order:

    • Negative case

    • Anode

    • Separator

    • Add a few drops of the prepared FEC-containing electrolyte to wet the separator and anode.

    • Cathode

    • Spacer disk

    • Spring

    • Positive case

  • Crimp the coin cell to ensure it is properly sealed.

  • Let the cells rest for several hours before testing to ensure complete electrolyte wetting.

Electrochemical Testing
  • Formation Cycles: Perform initial formation cycles at a low C-rate (e.g., C/20 or C/10) for the first few cycles. This is crucial for the formation of a stable SEI layer.

  • Galvanostatic Cycling: Cycle the cells at various C-rates (e.g., C/5, C/2, 1C, 5C) within a specific voltage window (e.g., 0.01 V to 1.0 V for Si anodes) to evaluate rate capability and cycle life.[7]

  • Electrochemical Impedance Spectroscopy (EIS): Perform EIS at different states of charge (SOC) and after a certain number of cycles to analyze the interfacial resistance.

Data Presentation

The addition of FEC to the electrolyte has been shown to significantly improve the performance of lithium-ion batteries, particularly those with silicon-based anodes.

Electrolyte CompositionCell TypeKey Performance MetricValueReference
1.2M LiPF6 in EC:DEC (1:1 w/w) + 2 wt% FECSi-graphiteLiNi0.5Co0.2Mn0.3O2Capacity Retention after 50 cycles
1.2M LiPF6 in EC:DEC (1:1 w/w) + 5 wt% FECSi-graphiteLiNi0.5Co0.2Mn0.3O2Specific Capacity after 100 cycles at C/10
1 M LiPF6 in FEC/DMC (5:5 v/v)Si/graphiteLiNi0.5Co0.2Mn0.3O2Specific Capacity at -40 °C
1 M LiPF6 in EC/DEC + 3% FECLi/Si thin-filmDischarge Capacity RetentionImproved[10]

Mechanism of Action: SEI Formation

The primary function of FEC is to facilitate the formation of a stable SEI layer on the anode. FEC has a lower LUMO (Lowest Unoccupied Molecular Orbital) energy compared to standard carbonate solvents like EC, leading to its preferential reduction on the anode surface at a higher potential.[4] The decomposition products of FEC, which include lithium fluoride (B91410) (LiF) and polymeric species, form a dense and uniform SEI layer.[5][11] This layer is more mechanically robust and flexible, which is critical for accommodating the large volume changes of silicon anodes during lithiation and delithiation.[5]

DOT Script for SEI Formation Signaling Pathway

SEI_Formation cluster_anode Anode Surface cluster_sei Stable SEI Layer FEC FEC Additive LiF LiF FEC->LiF Preferential Reduction Polymer Polymeric Species FEC->Polymer Preferential Reduction EC EC Solvent EC->LiF Suppressed Decomposition EC->Polymer Suppressed Decomposition Li_ion Li⁺ electron e⁻

Caption: Simplified diagram of FEC's role in forming a stable SEI layer.

Conclusion

Incorporating this compound as an electrolyte additive is a highly effective strategy for improving the electrochemical performance of lithium-ion batteries. It promotes the formation of a stable SEI layer, which is particularly advantageous for next-generation high-capacity anodes. The protocols outlined in these notes provide a comprehensive guide for researchers to effectively utilize FEC in their electrolyte formulations and battery cell testing.

References

Application of 4-Fluoro-1,3-dioxolan-2-one in Silicon Anode Batteries: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 4-Fluoro-1,3-dioxolan-2-one (FEC) as an electrolyte additive in lithium-ion batteries with silicon anodes. FEC is a critical component in stabilizing the notoriously unstable silicon anode, which is a promising material for next-generation high-energy-density batteries.

Introduction

Silicon is a highly attractive anode material for lithium-ion batteries due to its exceptional theoretical specific capacity (~4200 mAh/g), which is more than ten times that of the conventional graphite (B72142) anode (~372 mAh/g). However, the practical application of silicon anodes is hindered by their massive volume change (up to 300%) during lithiation and delithiation cycles. This volumetric fluctuation leads to the pulverization of the electrode, loss of electrical contact, and the continuous formation of an unstable solid electrolyte interphase (SEI). This unstable SEI consumes the electrolyte and lithium ions, resulting in rapid capacity fading and poor cycle life.

This compound (FEC) has emerged as a key electrolyte additive to address these challenges. FEC is preferentially reduced on the silicon surface at a higher potential than conventional carbonate electrolytes like ethylene (B1197577) carbonate (EC). This early reduction leads to the formation of a stable, robust, and flexible SEI layer. This FEC-derived SEI is rich in lithium fluoride (B91410) (LiF) and polymeric species, which can better accommodate the volume changes of silicon, prevent further electrolyte decomposition, and ultimately enhance the electrochemical performance of the battery.[1][2][3][4][5][6][7][8]

Mechanism of Action: The Role of FEC in SEI Formation

The primary function of FEC is to engineer a stable SEI on the silicon anode. The proposed mechanism involves the electrochemical reduction of FEC on the anode surface during the initial charging cycles.[3][4][6] This process leads to the formation of a protective film composed of various organic and inorganic compounds.

Two primary decomposition pathways for FEC have been proposed:

  • Defluorination and Polymerization: FEC can undergo a one-electron reduction, leading to the cleavage of the C-F bond and the formation of a fluoride ion (F⁻) and a radical intermediate. The fluoride ion readily reacts with lithium ions (Li⁺) to form lithium fluoride (LiF), a key component of the stable SEI. The radical intermediate can then polymerize to form poly(vinyl carbonate)-like species.[3]

  • Ring-Opening Reaction: FEC can also undergo a two-electron reduction, leading to the opening of the carbonate ring and the formation of various lithium alkyl carbonates and other organic species.[4]

The resulting SEI layer is a composite of these components, with LiF providing mechanical strength and rigidity, while the polymeric components offer flexibility to withstand the volume expansion of silicon. This synergistic effect is crucial for maintaining the integrity of the electrode and ensuring long-term cycling stability.

Quantitative Data on Performance Improvement

The addition of FEC to the electrolyte significantly enhances the performance of silicon anode batteries. The following tables summarize key performance metrics from various studies, comparing cells with and without FEC.

Table 1: Comparison of First Cycle Coulombic Efficiency (ICE) and Capacity Retention

Anode MaterialElectrolyte (Baseline)FEC Concentration (wt%)First Cycle Coulombic Efficiency (%)Capacity Retention (%)Number of CyclesReference
Silicon Nanoparticles1 M LiPF₆ in EC:DEC (1:1)0~60< 20100[8]
Silicon Nanoparticles1 M LiPF₆ in EC:DEC (1:1)5~80> 70100[8]
Silicon-Carbon Composite1 M LiPF₆ in EC:EMC (3:7)0~75~11150
Silicon-Carbon Composite1 M LiPF₆ in EC:EMC (3:7)10~85~51150
Amorphous Silicon Thin Film1 M LiPF₆ in EC:DEC (1:1)0~70~30200[1]
Amorphous Silicon Thin Film1 M LiPF₆ in EC:DEC (1:1)10~88~80200[1]

Table 2: Electrochemical Impedance Spectroscopy (EIS) Data

Anode MaterialElectrolyteNumber of CyclesSEI Resistance (R_sei, Ω)Charge Transfer Resistance (R_ct, Ω)Reference
Silicon Nanowires1 M LiPF₆ in EC:DEC1~150~100
Silicon Nanowires1 M LiPF₆ in EC:DEC + 10% FEC1~50~40
Silicon Nanowires1 M LiPF₆ in EC:DEC50> 500> 300
Silicon Nanowires1 M LiPF₆ in EC:DEC + 10% FEC50~100~80

Experimental Protocols

This section provides detailed protocols for key experiments involving the use of FEC in silicon anode batteries.

Silicon Anode Slurry Preparation and Electrode Fabrication

Objective: To prepare a homogeneous slurry of silicon active material, conductive carbon, and binder for coating onto a current collector.

Materials:

  • Silicon nanoparticles or silicon-carbon composite powder

  • Conductive carbon (e.g., Super P, C65)

  • Binder: Carboxymethyl cellulose (B213188) (CMC) and Styrene-butadiene rubber (SBR)

  • Deionized (DI) water (as solvent)

  • Copper foil (current collector)

Equipment:

  • Planetary ball mill or magnetic stirrer

  • Doctor blade coater

  • Vacuum oven

Protocol:

  • Dry Mixing: In a mortar, thoroughly mix the silicon active material and conductive carbon in the desired weight ratio (e.g., Si:C = 80:10).

  • Binder Solution Preparation:

    • Dissolve CMC powder in DI water to form a solution of desired concentration (e.g., 2 wt%). Stir vigorously until a clear, homogeneous solution is obtained.

    • Add the SBR emulsion to the CMC solution (e.g., to achieve a final CMC:SBR ratio of 1:1) and stir gently to mix.

  • Slurry Formulation:

    • Slowly add the dry-mixed Si/C powder to the binder solution while stirring continuously.

    • Continue stirring for several hours (e.g., 4-6 hours) until a homogeneous, viscous slurry is formed. The final solid content of the slurry should be around 40-50 wt%.

  • Coating:

    • Clean the copper foil with ethanol (B145695) and dry it.

    • Cast the slurry onto the copper foil using a doctor blade coater. The thickness of the coating can be adjusted by the gap of the doctor blade.

  • Drying:

    • Dry the coated electrode in an oven at 80°C for 2 hours to evaporate the water.

    • Further dry the electrode in a vacuum oven at 120°C for 12 hours to completely remove any residual solvent and moisture.

  • Electrode Punching: Punch the dried electrode sheet into circular discs of the desired diameter (e.g., 12 mm) for coin cell assembly.

Coin Cell Assembly (CR2032)

Objective: To assemble a half-cell with the prepared silicon anode to evaluate its electrochemical performance.

Materials:

  • Prepared silicon anode

  • Lithium metal foil (counter and reference electrode)

  • Celgard 2400 or similar microporous separator

  • Electrolyte: 1 M LiPF₆ in a mixture of organic carbonates (e.g., EC:DEC = 1:1 by volume) with and without FEC (e.g., 10 wt%).

  • CR2032 coin cell components (case, spacer, spring, gasket)

Equipment:

  • Argon-filled glovebox (with H₂O and O₂ levels < 0.1 ppm)

  • Coin cell crimper

Protocol:

  • Preparation: Transfer all materials and equipment into an argon-filled glovebox.

  • Assembly Stack:

    • Place the silicon anode at the bottom of the coin cell case.

    • Add a few drops of the electrolyte to wet the anode surface.

    • Place the separator on top of the anode.

    • Add a few more drops of electrolyte to wet the separator.

    • Place the lithium metal foil on top of the separator.

    • Place the spacer disc and then the spring on top of the lithium foil.

  • Sealing: Place the gasket and the top cap on the cell and crimp it using a coin cell crimper to ensure a hermetic seal.

Electrochemical Characterization

Objective: To evaluate the electrochemical performance of the assembled silicon anode half-cells.

Equipment:

  • Battery cycler (e.g., Arbin, Maccor)

  • Potentiostat/Galvanostat with impedance spectroscopy capability

Protocol:

  • Formation Cycles: Cycle the cell at a low current rate (e.g., C/20, where 1C corresponds to a full charge/discharge in one hour) for the first few cycles (e.g., 2-3 cycles) within a voltage window of 0.01 V to 1.0 V vs. Li/Li⁺. This allows for the stable formation of the SEI layer.

  • Rate Capability Test: Cycle the cell at various C-rates (e.g., C/10, C/5, C/2, 1C, 2C) to evaluate its performance under different current loads.

  • Long-Term Cycling: Cycle the cell at a moderate C-rate (e.g., C/5 or C/2) for an extended number of cycles (e.g., 100-500 cycles) to assess its cycling stability and capacity retention.

Protocol:

  • Perform CV scans at a slow scan rate (e.g., 0.1 mV/s) within the voltage range of 0.01 V to 1.5 V vs. Li/Li⁺ for several cycles.

  • Analyze the resulting voltammograms to identify the reduction and oxidation peaks corresponding to the lithiation and delithiation of silicon, as well as the decomposition of the electrolyte. The reduction peak of FEC typically appears at a higher potential than that of EC.

Protocol:

  • Perform EIS measurements at different states of charge (SOC) and after a certain number of cycles.

  • Apply a small AC voltage perturbation (e.g., 5-10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz).

  • Fit the resulting Nyquist plots to an equivalent circuit model to extract the values of SEI resistance (R_sei) and charge transfer resistance (R_ct).

Ex-situ Characterization of the SEI Layer

Objective: To analyze the chemical composition and morphology of the SEI layer formed on the silicon anode.

Protocol:

  • Sample Preparation:

    • Cycle the cell for the desired number of cycles and then disassemble it in an argon-filled glovebox.

    • Carefully retrieve the silicon anode and gently rinse it with a volatile solvent (e.g., dimethyl carbonate, DMC) to remove any residual electrolyte.

    • Dry the anode under vacuum.

    • Mount the anode on a sample holder and transfer it to the XPS chamber using a vacuum-sealed transfer vessel to avoid air exposure.

  • XPS Analysis:

    • Acquire a survey spectrum to identify the elements present on the surface.

    • Acquire high-resolution spectra for the elements of interest (e.g., C 1s, O 1s, F 1s, Si 2p, Li 1s).

    • Analyze the high-resolution spectra by deconvolution to identify the chemical species present in the SEI (e.g., LiF, Li₂CO₃, polycarbonates).

Visualizations

Signaling Pathways and Experimental Workflows

SEI_Formation_Mechanism

Experimental_Workflow cluster_testing Electrochemical Tests cluster_analysis SEI Characterization Slurry_Prep 1. Slurry Preparation (Si + Carbon + Binder) Electrode_Fab 2. Electrode Fabrication (Coating & Drying) Slurry_Prep->Electrode_Fab Cell_Assembly 3. Coin Cell Assembly (Si Anode vs. Li Metal) Electrode_Fab->Cell_Assembly Electrochemical_Testing 4. Electrochemical Testing Cell_Assembly->Electrochemical_Testing Post_Mortem 5. Post-mortem Analysis Electrochemical_Testing->Post_Mortem Galvanostatic_Cycling Galvanostatic Cycling (Capacity, Stability) Electrochemical_Testing->Galvanostatic_Cycling CV Cyclic Voltammetry (Redox Potentials) Electrochemical_Testing->CV EIS Electrochemical Impedance Spectroscopy (Resistance) Electrochemical_Testing->EIS XPS XPS (Chemical Composition) Post_Mortem->XPS SEM_TEM SEM/TEM (Morphology) Post_Mortem->SEM_TEM

FEC_Benefits_Logic cluster_performance_metrics Performance Metrics FEC FEC Additive Preferential_Reduction Preferential Reduction on Si Surface FEC->Preferential_Reduction Stable_SEI Formation of a Stable, Flexible, LiF-rich SEI Preferential_Reduction->Stable_SEI Accommodate_Volume_Change Accommodates Si Volume Expansion Stable_SEI->Accommodate_Volume_Change Suppress_Decomposition Suppresses Further Electrolyte Decomposition Stable_SEI->Suppress_Decomposition Stable_Interface Maintains a Stable Electrode/Electrolyte Interface Accommodate_Volume_Change->Stable_Interface Suppress_Decomposition->Stable_Interface Improved_Performance Improved Electrochemical Performance Stable_Interface->Improved_Performance High_CE High Coulombic Efficiency Improved_Performance->High_CE Long_Cycle_Life Long Cycle Life Improved_Performance->Long_Cycle_Life High_Capacity_Retention High Capacity Retention Improved_Performance->High_Capacity_Retention

References

The Role of 4-Fluoro-1,3-dioxolan-2-one in Enhancing Battery Cycle Life: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the application of 4-Fluoro-1,3-dioxolan-2-one (FEC) as a critical electrolyte additive for improving the cycle life and performance of lithium-ion batteries (LIBs). Below are comprehensive application notes, experimental protocols, and data summaries to facilitate further research and development in this area.

Introduction

This compound, commonly known as fluoroethylene carbonate (FEC), is a well-established electrolyte additive renowned for its ability to form a stable and robust solid electrolyte interphase (SEI) on the surface of battery anodes.[1][2][3] This protective layer is crucial for mitigating electrolyte decomposition and reducing capacity fade, leading to significantly improved cycling stability, particularly for next-generation anode materials like silicon that exhibit large volume changes during cycling.[4] FEC's preferential reduction on the anode surface leads to the formation of a lithium fluoride (B91410) (LiF)-rich SEI, which enhances ionic conductivity while remaining electronically insulating.[4][5][6]

Mechanism of Action: SEI Formation

The primary role of FEC in improving battery performance lies in its ability to favorably modify the composition and morphology of the SEI layer. During the initial charging cycles, FEC is preferentially reduced at the anode surface at a higher potential than conventional carbonate solvents like ethylene (B1197577) carbonate (EC).[4][6] This reductive decomposition of FEC leads to the formation of a thin, dense, and uniform SEI layer.[1][3][6]

A key component of the FEC-derived SEI is lithium fluoride (LiF), which is known for its chemical and mechanical stability.[4][5][6] The presence of a LiF-rich SEI effectively passivates the anode surface, preventing continuous electrolyte decomposition and the formation of a thick, resistive SEI that would impede lithium-ion transport.[5][6] This stable interface is particularly beneficial for silicon anodes, as it can better accommodate the significant volume expansion and contraction during lithiation and delithiation, thereby maintaining the integrity of the electrode structure and enhancing cycle life.[4]

SEI_Formation_with_FEC cluster_electrolyte Electrolyte cluster_anode Anode Surface cluster_sei SEI Formation FEC This compound (FEC) FEC_reduction Preferential Reduction of FEC FEC->FEC_reduction e- (from anode) EC Ethylene Carbonate (EC) Anode Anode (e.g., Graphite, Silicon) EC->Anode Decomposition (suppressed) Li_ion Li+ LiF_formation LiF Formation Li_ion->LiF_formation FEC_reduction->LiF_formation Organic_components Organic Decomposition Products FEC_reduction->Organic_components Stable_SEI Stable, LiF-rich SEI LiF_formation->Stable_SEI Organic_components->Stable_SEI Stable_SEI->Anode Passivates

Caption: Mechanism of stable SEI formation with FEC additive.

Quantitative Data on Performance Improvement

The addition of FEC to the electrolyte has been shown to significantly enhance the cycling performance of lithium-ion batteries. The following tables summarize key performance metrics from various studies.

Anode MaterialFEC Concentration (vol%)Base ElectrolyteCycle NumberCapacity Retention (%)Specific Capacity (mAh/g)Reference
FeSb-TiC-C Composite2Not specified25091Not specified[7]
Silicon51 M LiPF6 in EC:DEC (1:1 w:w)100Not specified768[8]
Si/GraphiteFEC as main solvent (5:5 with DMC)LiNi0.5Co0.2Mn0.3O2 cathode500Improved stability92.3 at -40°C[9]

Note: "Not specified" indicates that the specific data point was not available in the cited source.

Experimental Protocols

This section outlines a general protocol for preparing FEC-containing electrolytes and assembling coin cells for electrochemical testing.

Electrolyte Preparation

Objective: To prepare a lithium-ion battery electrolyte containing a specific concentration of FEC.

Materials:

  • Battery-grade ethylene carbonate (EC) and dimethyl carbonate (DMC) (or other suitable co-solvents)

  • Lithium hexafluorophosphate (B91526) (LiPF6) salt

  • This compound (FEC)

  • Argon-filled glovebox with H2O and O2 levels < 0.1 ppm

  • Magnetic stirrer and stir bars

  • Volumetric flasks and pipettes

Procedure:

  • Inside the argon-filled glovebox, prepare the base electrolyte by dissolving the desired amount of LiPF6 salt in the chosen solvent mixture (e.g., 1 M LiPF6 in EC:DMC 1:1 v/v).

  • Stir the solution on a magnetic stirrer until the LiPF6 is completely dissolved.

  • To this base electrolyte, add the desired volume percentage of FEC. For example, to prepare a 5 vol% FEC electrolyte, add 5 mL of FEC to 95 mL of the base electrolyte.

  • Stir the final solution for at least one hour to ensure homogeneity.

  • Store the prepared electrolyte in a sealed container inside the glovebox.

Coin Cell Assembly

Objective: To assemble a 2032-type coin cell for electrochemical testing.

Materials:

  • Anode (e.g., silicon-based) and cathode (e.g., LiNi0.5Co0.2Mn0.3O2) electrodes

  • Celgard separator

  • 2032 coin cell components (casings, spacers, springs)

  • Prepared electrolyte with FEC

  • Crimping machine

  • Tweezers and other assembly tools inside a glovebox

Procedure:

  • Place the negative casing (anode cap) on the base of the coin cell assembly unit inside the glovebox.

  • Place the anode electrode in the center of the casing.

  • Dispense a few drops of the FEC-containing electrolyte onto the anode surface to wet it completely.

  • Place a separator on top of the wetted anode.

  • Add another few drops of electrolyte to the separator.

  • Place the cathode electrode on top of the separator.

  • Add a spacer and then a spring on top of the cathode.

  • Carefully place the positive casing (cathode cap) over the assembly.

  • Transfer the assembled cell to the crimping machine and apply pressure to seal the cell.

  • Remove the sealed coin cell and clean the exterior.

Experimental_Workflow start Start prep_electrolyte Electrolyte Preparation (with FEC) start->prep_electrolyte cell_assembly Coin Cell Assembly (in Glovebox) prep_electrolyte->cell_assembly electrochem_testing Electrochemical Testing (Galvanostatic Cycling) cell_assembly->electrochem_testing data_analysis Data Analysis (Capacity, Efficiency, Cycle Life) electrochem_testing->data_analysis end End data_analysis->end

Caption: General experimental workflow for testing FEC in batteries.

Electrochemical Testing

Objective: To evaluate the cycling performance of the assembled coin cells.

Apparatus:

  • Battery cycler (e.g., Maccor, Arbin)

  • Temperature-controlled chamber

Procedure:

  • Place the assembled coin cells in the temperature-controlled chamber.

  • Connect the cells to the battery cycler.

  • Set up the cycling protocol. A typical protocol for a half-cell might involve:

    • Formation Cycles (2-3 cycles at a low C-rate, e.g., C/20): This allows for the stable formation of the SEI layer.

    • Galvanostatic Cycling (at a higher C-rate, e.g., C/10 or C/5): Cycle the cell between defined voltage limits (e.g., 0.01 V and 1.0 V for a silicon anode) for a specified number of cycles (e.g., 100-500).

  • Monitor the charge-discharge capacity, coulombic efficiency, and capacity retention over the cycles.

Logical Relationship: FEC Addition to Improved Performance

The use of FEC as an electrolyte additive establishes a clear cause-and-effect relationship leading to enhanced battery performance.

Logical_Relationship FEC_addition Addition of FEC to Electrolyte preferential_reduction Preferential Reduction of FEC on Anode FEC_addition->preferential_reduction stable_sei Formation of a Thin, Dense, LiF-rich SEI preferential_reduction->stable_sei suppressed_reactions Suppression of Continuous Electrolyte Decomposition stable_sei->suppressed_reactions improved_stability Improved Anode Structural Integrity stable_sei->improved_stability enhanced_performance Enhanced Battery Cycle Life and Capacity Retention suppressed_reactions->enhanced_performance improved_stability->enhanced_performance

Caption: Logical flow from FEC addition to improved battery life.

Conclusion

This compound is a highly effective electrolyte additive for improving the cycle life and overall performance of lithium-ion batteries. Its ability to form a stable, LiF-rich SEI on the anode surface is key to mitigating electrolyte decomposition and accommodating the mechanical stresses of high-capacity anode materials. The provided protocols and data serve as a foundation for researchers to further explore and optimize the use of FEC in advanced battery chemistries.

References

Application Notes and Protocols: 4-Fluoro-1,3-dioxolan-2-one (FEC) for Enhanced Low-Temperature Battery Performance

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The performance of lithium-ion batteries (LIBs) is significantly hindered at low temperatures, primarily due to decreased electrolyte ionic conductivity and sluggish electrode kinetics. 4-Fluoro-1,3-dioxolan-2-one, commonly known as fluoroethylene carbonate (FEC), has emerged as a critical electrolyte additive to mitigate these issues. FEC facilitates the formation of a stable and uniform solid electrolyte interphase (SEI) on the anode surface. This SEI layer, rich in lithium fluoride (B91410) (LiF), possesses high ionic conductivity and effectively suppresses the continuous decomposition of the electrolyte, thereby enhancing battery performance in sub-zero environments.[1][2][3][4] These application notes provide a comprehensive overview of the benefits of FEC, detailed experimental protocols for its evaluation, and a summary of its impact on battery performance at low temperatures.

Mechanism of Action

FEC's primary role in improving low-temperature performance lies in its ability to be preferentially reduced over conventional carbonate solvents like ethylene (B1197577) carbonate (EC) and dimethyl carbonate (DMC).[5] This preferential reduction leads to the formation of a robust and flexible SEI layer. The decomposition of FEC results in the formation of LiF nanoparticles, which are a key component of this stable SEI.[6][7] This LiF-rich SEI layer provides several advantages:

  • Enhanced Ionic Conductivity: The LiF-rich SEI has a higher ionic conductivity compared to the SEI formed from conventional electrolytes, facilitating faster Li-ion transport at low temperatures.[1][3]

  • Reduced Interfacial Resistance: The stable SEI layer minimizes the charge transfer resistance at the electrode-electrolyte interface.[4]

  • Suppression of Electrolyte Decomposition: The protective SEI layer prevents the continuous decomposition of the bulk electrolyte, preserving its integrity and ensuring long-term cycling stability.[4][5]

  • Uniform Lithium Deposition: The FEC-induced SEI promotes a more uniform and dense deposition of lithium, mitigating the formation of lithium dendrites that can cause short circuits and safety hazards.[1]

Quantitative Data on Low-Temperature Performance

The addition of FEC to standard lithium-ion battery electrolytes has a demonstrably positive impact on performance at low temperatures. The following tables summarize key quantitative data from various studies.

Table 1: Effect of FEC on Discharge Capacity Retention at Low Temperatures

Cathode/Anode SystemBase ElectrolyteFEC Concentration (wt%)Temperature (°C)Discharge RateCapacity Retention (%)Reference
LCO/Li1 M LiPF6 in EC/DEC/PC0-401C46.8[1]
LCO/Li1 M LiPF6 in EC/DEC/PC10-401C75.3[1]
LCO/LiNot Specified0-400.2C66[1]
LCO/LiNot Specified10-400.2C77.1[1]
LiFePO4/LiLiODFB-based5-20Not Specified88.8 (after 50 cycles)[8]
LiNi0.5Co0.2Mn0.3O2/Si/graphiteNot Specified50 (in DMC)-40Not SpecifiedDelivers 92.3 mAh/g[9][10]

Table 2: Effect of FEC on Ionic Conductivity of Electrolytes at Low Temperatures

Base Electrolyte SaltFEC Concentration (wt%)Temperature (°C)Improvement in Ionic ConductivityReference
LiPF65Low TemperatureImproved[8]
LiODFB5Low TemperatureImproved[8]

Table 3: Effect of FEC on Coulombic Efficiency at Low Temperatures

Cell SystemFEC ConcentrationTemperature (°C)Coulombic Efficiency (%)Number of CyclesReference
Li/Cu half-cellWith FECNot Specified98100[1]

Experimental Protocols

This section provides detailed protocols for the preparation of FEC-containing electrolytes, the assembly of coin cells for testing, and the electrochemical evaluation of battery performance at low temperatures.

Protocol 1: Preparation of FEC-Containing Electrolyte
  • Materials and Equipment:

    • Battery-grade carbonate solvents (e.g., ethylene carbonate (EC), dimethyl carbonate (DMC), ethyl methyl carbonate (EMC))

    • Lithium salt (e.g., lithium hexafluorophosphate, LiPF6)

    • This compound (FEC, battery grade, ≥99.9% purity)

    • Argon-filled glovebox with H2O and O2 levels < 0.1 ppm

    • Magnetic stirrer and stir bars

    • Volumetric flasks and pipettes

  • Procedure:

    • Inside the argon-filled glovebox, prepare the base electrolyte by dissolving the lithium salt in the desired solvent mixture. For a common baseline electrolyte, dissolve 1 M LiPF6 in a 1:1 (v/v) mixture of EC and DMC.

    • Stir the solution at room temperature until the lithium salt is completely dissolved.

    • To prepare the FEC-containing electrolyte, add the desired weight percentage (e.g., 2%, 5%, 10%) of FEC to the base electrolyte.

    • Stir the final solution for at least 2 hours to ensure homogeneity.

    • Store the prepared electrolyte in a sealed container inside the glovebox.

Protocol 2: Coin Cell Assembly (CR2032)
  • Materials and Equipment:

    • Cathode and anode discs (e.g., LiFePO4, LiCoO2, graphite, lithium metal)

    • Separator (e.g., Celgard 2325)

    • CR2032 coin cell components (casings, spacers, springs)

    • Electrolyte (with and without FEC)

    • Crimping machine

    • Argon-filled glovebox

  • Procedure:

    • Dry all electrodes and separators in a vacuum oven at an appropriate temperature (e.g., 120°C for cathodes, 80°C for separators) for at least 12 hours before transferring them into the glovebox.

    • Place the negative electrode (anode) in the center of the bottom cap of the coin cell.

    • Add a few drops of the electrolyte onto the anode to ensure it is well-wetted.

    • Place the separator on top of the anode.

    • Add a few more drops of electrolyte onto the separator.

    • Place the positive electrode (cathode) on top of the separator.

    • Add a spacer and then the spring on top of the cathode.

    • Carefully place the top cap onto the assembly.

    • Crimp the coin cell using the crimping machine to ensure a hermetic seal.

    • Let the assembled cells rest for at least 12 hours at room temperature to ensure complete electrolyte wetting of the electrodes.

Protocol 3: Low-Temperature Electrochemical Testing
  • Equipment:

    • Battery cycler (e.g., Maccor, Arbin)

    • Temperature-controlled chamber

    • Electrochemical impedance spectroscopy (EIS) analyzer

  • Procedure:

    • Formation Cycles: Perform 2-3 formation cycles at room temperature (e.g., 25°C) at a low C-rate (e.g., C/20 or C/10) within the appropriate voltage window for the electrode chemistry. This step is crucial for the initial formation of the SEI layer.

    • Low-Temperature Acclimatization: Place the cells in the temperature-controlled chamber and lower the temperature to the desired setpoint (e.g., 0°C, -10°C, -20°C, -40°C). Allow the cells to stabilize at the target temperature for at least 4 hours before starting the electrochemical tests.

    • Galvanostatic Charge-Discharge Cycling:

      • Cycle the cells at various C-rates (e.g., C/10, C/5, C/2, 1C) at the set low temperature.

      • Record the charge and discharge capacities for each cycle.

      • Calculate the capacity retention as a percentage of the initial capacity measured at room temperature.

      • Calculate the Coulombic efficiency for each cycle (Discharge Capacity / Charge Capacity * 100%).

    • Electrochemical Impedance Spectroscopy (EIS):

      • After a set number of cycles at low temperature, or at different states of charge, perform EIS measurements.

      • A typical frequency range is from 100 kHz to 10 mHz with a small AC voltage amplitude (e.g., 5-10 mV).

      • Analyze the Nyquist plots to determine the evolution of the SEI resistance and charge transfer resistance.

Visualizations

The following diagrams illustrate the experimental workflow for evaluating FEC and the proposed mechanism of SEI formation.

Experimental_Workflow cluster_prep Preparation cluster_assembly Assembly cluster_testing Electrochemical Testing cluster_analysis Data Analysis A Electrolyte Preparation (with/without FEC) B Electrode & Separator Drying C Coin Cell Assembly (CR2032) B->C D Formation Cycles (Room Temperature) C->D E Low-Temperature Acclimatization D->E F Galvanostatic Cycling (Low Temperature) E->F G Electrochemical Impedance Spectroscopy (EIS) F->G Periodically H Capacity Retention F->H I Coulombic Efficiency F->I J Interfacial Resistance G->J

Caption: Experimental workflow for evaluating the effect of FEC on low-temperature battery performance.

SEI_Formation_Mechanism cluster_anode Anode Surface cluster_electrolyte Electrolyte cluster_sei SEI Layer Formation Anode Graphite Anode FEC FEC Molecule Reduction Preferential Reduction of FEC FEC->Reduction + e- EC_DMC EC/DMC Solvents Organic_layer Formation of Organic Layer (from solvent decomposition) EC_DMC->Organic_layer + e- Li_ion Li+ Li_ion->Reduction Li_ion->Organic_layer LiF_formation Formation of LiF Nanoparticles Reduction->LiF_formation Stable_SEI Stable, LiF-rich SEI Layer LiF_formation->Stable_SEI Organic_layer->Stable_SEI Stable_SEI->Anode Passivates Surface

Caption: Mechanism of LiF-rich SEI formation with FEC as an electrolyte additive.

Conclusion

The use of this compound (FEC) as an electrolyte additive is a highly effective strategy for improving the low-temperature performance of lithium-ion batteries. By facilitating the formation of a stable, LiF-rich SEI layer, FEC enhances ionic conductivity, reduces interfacial resistance, and improves capacity retention and cycling stability in sub-zero conditions. The detailed protocols provided herein offer a standardized approach for researchers to evaluate the efficacy of FEC and other potential additives in their battery systems. The quantitative data and mechanistic insights further underscore the importance of FEC in the development of next-generation batteries for all-climate applications.

References

Application Notes and Protocols for Testing 4-Fluoro-1,3-dioxolan-2-one (FEC) Performance in Lithium-Ion Batteries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-1,3-dioxolan-2-one, commonly known as fluoroethylene carbonate (FEC), is a crucial electrolyte additive in the development of high-performance lithium-ion batteries.[1][2][3] Its primary function is to form a stable and thin solid electrolyte interphase (SEI) layer on the anode surface during the initial charging cycles.[1][2][3] This protective layer is essential for preventing the continuous decomposition of the electrolyte, thereby enhancing the battery's cycling stability, lifespan, and overall safety.[1][2][3] FEC is particularly effective in improving the performance of next-generation anode materials like silicon, which experience significant volume changes during cycling.[4]

These application notes provide a detailed experimental setup and protocols for evaluating the performance of FEC as an electrolyte additive. The methodologies cover electrolyte preparation, battery assembly, electrochemical testing, and SEI layer characterization.

Mechanism of Action: SEI Formation

FEC has a lower reduction potential than common electrolyte solvents like ethylene (B1197577) carbonate (EC) and dimethyl carbonate (DMC).[5] This property allows FEC to be preferentially reduced on the anode surface during the initial formation cycles. The reduction of FEC leads to the formation of a robust and uniform SEI layer rich in lithium fluoride (B91410) (LiF).[1][6] The LiF-rich SEI is mechanically stable and possesses good ionic conductivity, which facilitates efficient lithium-ion transport while electronically insulating the anode from the electrolyte.[1]

SEI_Formation cluster_electrolyte Electrolyte cluster_anode Anode Surface FEC FEC Additive Preferential_Reduction Preferential_Reduction FEC->Preferential_Reduction Lower LUMO Energy EC_DMC EC/DMC Solvents Decomposition Decomposition EC_DMC->Decomposition LiPF6 LiPF6 Salt Anode Graphite (B72142)/Silicon Anode SEI_Formation SEI_Formation Preferential_Reduction->SEI_Formation Forms stable SEI Unstable_SEI Unstable_SEI Decomposition->Unstable_SEI Forms unstable SEI LiF_rich_SEI LiF_rich_SEI SEI_Formation->LiF_rich_SEI Rich in LiF Capacity_Fade Capacity_Fade Unstable_SEI->Capacity_Fade Leads to Improved_Performance Improved_Performance LiF_rich_SEI->Improved_Performance Enhanced Stability

Caption: Mechanism of FEC-induced SEI formation on the anode.

Experimental Workflow

The evaluation of FEC performance involves a systematic workflow starting from materials preparation to detailed electrochemical and surface analysis.

Experimental_Workflow cluster_prep Preparation cluster_assembly Assembly cluster_testing Electrochemical Testing cluster_analysis Post-mortem Analysis A Electrolyte Preparation (with and without FEC) C Coin Cell Assembly (e.g., CR2032) A->C B Electrode Preparation (e.g., Graphite, Silicon) B->C D Formation Cycles C->D E Cycling Performance (Capacity, Efficiency) D->E F Rate Capability E->F G Electrochemical Impedance Spectroscopy (EIS) F->G H SEI Characterization (XPS, SEM, TEM) G->H

Caption: Experimental workflow for testing FEC performance.

Experimental Protocols

Electrolyte Preparation

Objective: To prepare a baseline electrolyte and an electrolyte containing a specific concentration of FEC.

Materials:

  • Battery-grade ethylene carbonate (EC)

  • Battery-grade dimethyl carbonate (DMC)

  • Lithium hexafluorophosphate (B91526) (LiPF6)

  • This compound (FEC)

  • Argon-filled glovebox with H2O and O2 levels < 0.1 ppm

Procedure:

  • Inside the glovebox, prepare the baseline electrolyte by dissolving 1 M LiPF6 in a 1:1 (v/v) mixture of EC and DMC.

  • To prepare the FEC-containing electrolyte, add a specific weight percentage of FEC (e.g., 2%, 5%, or 10%) to the baseline electrolyte.[1]

  • Stir the solutions overnight to ensure complete dissolution and homogeneity.

  • Store the electrolytes in sealed containers inside the glovebox.

Coin Cell Assembly (CR2032)

Objective: To assemble coin cells for electrochemical testing.

Materials:

  • Anode (e.g., graphite or silicon-based)

  • Cathode (e.g., LiNiMnCoO2 - NMC)

  • Celgard separator

  • CR2032 coin cell components (casings, spacers, springs)

  • Prepared electrolytes (baseline and FEC-containing)

  • Crimping machine

Procedure:

  • Dry all electrodes and separators in a vacuum oven at appropriate temperatures (e.g., 120°C for electrodes, 70°C for separator) for at least 12 hours.

  • Transfer all components into the argon-filled glovebox.

  • Place the cathode in the bottom casing, followed by a few drops of the designated electrolyte.

  • Place the separator on top of the cathode.

  • Add a few more drops of electrolyte onto the separator.

  • Place the anode on top of the separator.

  • Complete the assembly by adding a spacer and a spring.

  • Crimp the coin cell using a crimping machine to ensure proper sealing.

  • Allow the assembled cells to rest for at least 12 hours before testing to ensure complete wetting of the electrodes.

Electrochemical Testing

Objective: To evaluate the electrochemical performance of the assembled cells.

Apparatus:

  • Multi-channel battery cycler

Procedure:

  • Formation Cycles:

    • Cycle the cells at a low C-rate (e.g., C/20 or C/10) for the first 2-3 cycles within a specified voltage window (e.g., 3.0-4.2 V for NMC/graphite). This step is crucial for the formation of a stable SEI layer.

  • Cycling Performance:

    • Cycle the cells at a moderate C-rate (e.g., C/3 or C/2) for an extended number of cycles (e.g., 100-500 cycles).

    • Record the discharge capacity and coulombic efficiency for each cycle.

  • Rate Capability:

    • Cycle the cells at various C-rates (e.g., C/10, C/5, C/2, 1C, 2C, 5C) for a set number of cycles at each rate.

    • This test evaluates the battery's ability to deliver capacity at different charge and discharge speeds.

  • Electrochemical Impedance Spectroscopy (EIS):

    • Perform EIS measurements at different states of charge (SOC) and after a certain number of cycles.

    • Use a frequency range of 100 kHz to 10 mHz with a small AC amplitude (e.g., 5-10 mV).

    • The resulting Nyquist plots can be used to analyze the charge transfer resistance and SEI resistance.[7]

SEI Layer Characterization (Post-mortem Analysis)

Objective: To analyze the composition and morphology of the SEI layer after cycling.

Procedure:

  • Carefully disassemble the cycled cells inside the argon-filled glovebox.

  • Gently rinse the anode with a solvent like DMC to remove residual electrolyte.

  • Dry the anode under vacuum.

  • Transfer the anode to the characterization instruments using an air-tight container to prevent exposure to air and moisture.

  • X-ray Photoelectron Spectroscopy (XPS):

    • Analyze the surface of the anode to determine the elemental and chemical composition of the SEI layer.[1][6]

    • Look for the presence of LiF, Li2CO3, and other organic and inorganic species.

  • Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM):

    • Examine the morphology and thickness of the SEI layer.

    • Compare the SEI formed with and without FEC to observe differences in uniformity and compactness.

Data Presentation

The following tables summarize typical performance improvements observed with the addition of FEC to the electrolyte.

Table 1: Cycling Performance of Graphite/NMC532 Cells (4.4V cutoff)

ElectrolyteInitial Discharge Capacity (mAh/g)Capacity Retention after 200 cycles (%)Average Coulombic Efficiency (%)
Baseline (EC/EMC)~160~60%~99.5%
Baseline + 2% FEC~158>80%[8]>99.8%

Table 2: Electrochemical Impedance Spectroscopy (EIS) Data for Li/Graphite Cells after 50 Cycles at 55°C

ElectrolyteSEI Resistance (Rsei, Ω)Charge Transfer Resistance (Rct, Ω)
BaselineHighHigh
Baseline + FECLower[7]Lower[7]

Table 3: Performance of Si-based Anodes with FEC Additive

ElectrolyteFirst Cycle Lithiation Capacity (mAh/g)Capacity after 100 cycles (mAh/g)
EC:DEC (1:1) + 5% FEC2819[4]768[4]
EC:DEC (1:1) + 5% VC2363[4]1542[4]

Table 4: XPS Analysis of SEI Layer Composition on Lithium Metal Anode

ElectrolyteKey SEI ComponentsRelative LiF Content
Commercial ElectrolyteROLi, ROCO2LiLow
Commercial Electrolyte + 5% FECLiF, Polymeric SpeciesHigh[1]

Conclusion

The addition of this compound as an electrolyte additive significantly enhances the performance of lithium-ion batteries. The detailed protocols provided in these application notes offer a standardized approach to systematically evaluate the benefits of FEC. The key performance indicators to assess are improvements in cycling stability, coulombic efficiency, rate capability, and a reduction in impedance, all of which are attributed to the formation of a stable and robust SEI layer. The post-mortem analysis techniques are crucial for correlating the electrochemical improvements with the physicochemical properties of the SEI.

References

Application Notes and Protocols: 4-Fluoro-1,3-dioxolan-2-one in Solid-State Battery Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-1,3-dioxolan-2-one, commonly known as fluoroethylene carbonate (FEC), is a critical electrolyte additive that significantly enhances the performance and stability of next-generation energy storage systems, including solid-state batteries.[1][2][3] Its primary role is to facilitate the formation of a stable and robust solid electrolyte interphase (SEI) on the anode surface.[4][5] This SEI layer is crucial for preventing detrimental side reactions, minimizing electrolyte decomposition, and accommodating the significant volume changes associated with high-capacity anode materials like silicon and lithium metal.[1][5] The presence of fluorine in the FEC molecule leads to the formation of a lithium fluoride (B91410) (LiF) or sodium fluoride (NaF) rich SEI, which possesses high mechanical strength and excellent ionic conductivity.[6][7] These properties are instrumental in improving cycling stability, coulombic efficiency, and overall battery lifespan.[2][8]

Mechanism of Action: SEI Formation

The effectiveness of FEC as an additive stems from its electrochemical reduction at a higher potential compared to common carbonate solvents like ethylene (B1197577) carbonate (EC).[9] This preferential reduction leads to the formation of a stable passivation layer on the anode before the bulk electrolyte can decompose. The proposed decomposition mechanism involves the formation of lithium fluoride and vinylene carbonate (VC), with the latter further polymerizing to form organic components of the SEI.[6] This process results in a thinner, more uniform, and mechanically resilient SEI layer that is crucial for the long-term stability of the battery.[9][10]

Key Applications in Solid-State Battery Development

While extensively studied in liquid electrolyte systems, the benefits of FEC are increasingly being realized in solid-state battery chemistries, particularly in hybrid and in-situ polymerized systems. The addition of FEC to solid electrolytes has been shown to:

  • Enhance Interfacial Stability: FEC helps form a stable LiF-rich interphase between the solid electrolyte and the lithium metal anode, suppressing dendrite growth and improving safety.[11]

  • Improve Ionic Conductivity: In certain polymer-based solid electrolytes, the addition of FEC can significantly increase room temperature ionic conductivity and the lithium-ion transference number.[11]

  • Widen the Electrochemical Window: The formation of a stable SEI can widen the operational voltage window of the electrolyte.[11]

  • Boost Cycling Performance: Solid-state batteries incorporating FEC have demonstrated improved capacity retention and cycling stability over hundreds of cycles.[11][12]

Quantitative Data Summary

The following tables summarize key performance metrics from studies utilizing FEC as an electrolyte additive.

Table 1: Impact of FEC on Ionic Conductivity and Transference Number in a Polymer-Based Solid Electrolyte

FEC ContentIonic Conductivity (S cm⁻¹)Li-ion Transference Number
0%2.98 x 10⁻⁴0.10
With FEC8.93 x 10⁻⁴0.405

Data extracted from a study on an in-situ polymerized deep eutectic electrolyte.[11]

Table 2: Electrochemical Performance of LiFePO₄ || Li Full Cells with and without FEC in a Polymer-Based Solid Electrolyte

ElectrolyteSpecific Capacity after 300 cycles @ 1CCapacity Retention
Without FECRapid decay-
With FEC124.1 mAh g⁻¹High

Data extracted from a study on an in-situ polymerized deep eutectic electrolyte.[11]

Table 3: Cycling Performance of NMC811 || Li Metal Cells with Varying FEC Concentrations

Pretreatment ElectrolyteCycle Life Enhancement (vs. baseline)
3 wt% FEC+67 cycles
6 wt% FEC+152 cycles

Data from a study on pre-formed solid electrolyte interphases on lithium metal anodes.[13]

Table 4: Low-Temperature Performance of LiNi₀.₅Co₀.₂Mn₀.₃O₂ || Si/Graphite Full Cells with FEC-based Electrolyte

ElectrolyteSpecific Capacity at -40°C
FEC/DMC (5:5)92.3 mAh g⁻¹

Data from a study utilizing FEC as a main solvent.[14]

Experimental Protocols

Protocol 1: Preparation of FEC-Containing Solid Polymer Electrolyte

Objective: To prepare an in-situ polymerized composite solid electrolyte containing FEC.

Materials:

  • Poly(ethylene glycol) diacrylate (PEGDA) monomer

  • Deep eutectic solvent (e.g., LiTFSI:N-methylacetamide = 1:3 by mole)

  • Alumina (B75360) fibers (as a 3D skeleton)

  • This compound (FEC)

  • Thermal initiator (e.g., AIBN)

  • Anhydrous solvents (e.g., acetonitrile)

Procedure:

  • In an argon-filled glovebox, prepare the deep eutectic solvent by mixing LiTFSI and N-methylacetamide at a 1:3 molar ratio and stirring until a homogeneous liquid is formed.

  • Disperse the alumina fibers in the deep eutectic solvent using ultrasonication to ensure uniform distribution.

  • Add the desired amount of PEGDA monomer and FEC additive to the mixture.

  • Add the thermal initiator to the solution and stir until fully dissolved.

  • Cast the resulting slurry onto a glass plate or into a mold of the desired thickness.

  • Initiate polymerization by heating the cast film at a specific temperature (e.g., 60-80°C) for a defined period (e.g., 1-2 hours) until a self-standing solid electrolyte membrane is formed.

  • Dry the resulting solid electrolyte membrane under vacuum to remove any residual solvent.

Protocol 2: Assembly of a Solid-State Lithium Metal Coin Cell

Objective: To assemble a coin cell (e.g., CR2032) for electrochemical testing of the FEC-containing solid electrolyte.

Materials:

  • FEC-containing solid polymer electrolyte membrane

  • Lithium metal foil (anode)

  • Cathode material (e.g., LiFePO₄ or NMC811 coated on aluminum foil)

  • Celgard separator (optional, for some hybrid designs)

  • Coin cell components (casings, spacers, springs)

  • Crimping tool

Procedure:

  • Inside an argon-filled glovebox, punch out circular electrodes (anode and cathode) and the solid electrolyte membrane of appropriate diameters.

  • Place the cathode at the bottom of the coin cell casing.

  • Place the solid electrolyte membrane on top of the cathode, ensuring good contact.

  • If using a separator, place it on top of the solid electrolyte.

  • Place the lithium metal anode on top of the electrolyte/separator.

  • Add any necessary spacers and the spring.

  • Carefully place the top casing and crimp the coin cell using a crimping tool to ensure a hermetic seal.

Protocol 3: Electrochemical Characterization of Solid-State Cells

Objective: To evaluate the electrochemical performance of the assembled solid-state battery.

Equipment:

  • Battery cycler (e.g., MACCOR, Arbin)

  • Electrochemical impedance spectroscopy (EIS) analyzer

  • Temperature-controlled chamber

Procedures:

  • Galvanostatic Cycling:

    • Set the desired C-rate (e.g., 0.1C, 0.5C, 1C) and voltage window (e.g., 3.0-4.2 V for NMC cathodes).

    • Cycle the cell for a specified number of cycles (e.g., 100, 300, 500) at a constant temperature (e.g., 25°C).

    • Record the charge/discharge capacity, coulombic efficiency, and voltage profiles for each cycle.

  • Rate Capability Test:

    • Cycle the cell at progressively increasing C-rates (e.g., 0.1C, 0.2C, 0.5C, 1C, 2C, 5C) for a set number of cycles at each rate.

    • Record the specific capacity at each C-rate to evaluate the cell's performance under high power demands.

  • Electrochemical Impedance Spectroscopy (EIS):

    • Measure the impedance of the cell at different states of charge (e.g., fully charged, fully discharged) and after a certain number of cycles.

    • Apply a small AC voltage perturbation over a wide frequency range (e.g., 1 MHz to 0.1 Hz).

    • Analyze the resulting Nyquist plot to determine the contributions of the electrolyte resistance, charge transfer resistance, and SEI resistance.

Visualizations

FEC_SEI_Formation FEC FEC (this compound) Anode Anode (e.g., Si, Li Metal) FEC->Anode Preferential Reduction EC EC (Ethylene Carbonate) EC->Anode Reduction (suppressed) Li_ion Li⁺ Li_ion->Anode Intercalation/ Plating LiF LiF (inorganic) Anode->LiF Decomposition Product Poly_VC Poly(VC) (organic) Anode->Poly_VC Decomposition Product

Caption: FEC's preferential reduction on the anode surface forms a stable SEI layer.

SSB_Assembly_Workflow start Start: Materials Preparation slurry 1. Electrode/Electrolyte Slurry Preparation (Active Material, Binder, Additives like FEC) start->slurry casting 2. Film Casting and Drying slurry->casting punching 3. Electrode and Electrolyte Punching casting->punching assembly 4. Coin/Pouch Cell Assembly (in Glovebox) punching->assembly crimping 5. Cell Sealing/Crimping assembly->crimping testing 6. Electrochemical Testing (Cycling, EIS, Rate Capability) crimping->testing analysis 7. Data Analysis and Characterization testing->analysis end End: Performance Evaluation analysis->end

Caption: General workflow for solid-state battery fabrication and testing.

Logical_Relationship cluster_benefits Performance Metrics FEC FEC Additive SEI Stable LiF-rich SEI FEC->SEI Enables Formation of Performance Improved Battery Performance SEI->Performance Leads to Stability Increased Cycling Stability Performance->Stability Efficiency Higher Coulombic Efficiency Performance->Efficiency Safety Enhanced Safety Performance->Safety

Caption: Logical relationship between FEC, SEI formation, and battery performance.

References

Application Notes and Protocols: Investigating 4-Fluoro-1,3-dioxolan-2-one (FEC) as a Performance-Enhancing Additive in Non-Aqueous Redox Flow Batteries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Non-aqueous redox flow batteries (NAORFBs) offer a promising avenue for high-energy-density grid-scale energy storage, primarily due to their wide electrochemical windows and the tunable properties of organic redox-active materials. However, challenges such as electrolyte decomposition, electrode passivation, and capacity fade hinder their widespread adoption. In the realm of lithium-ion batteries, 4-Fluoro-1,3-dioxolan-2-one (FEC) has been extensively documented as a crucial electrolyte additive.[1][2][3][4] It is renowned for its ability to form a stable and robust solid electrolyte interphase (SEI) layer on electrode surfaces.[1][2][4][5] This SEI layer effectively suppresses detrimental side reactions between the electrode and the electrolyte, leading to enhanced cycling stability and longevity.[1][2][6][7]

While the direct application of FEC in NAORFBs is not yet widely reported in scientific literature, its established mechanism of action in other non-aqueous battery systems suggests a strong potential for improving the performance and durability of NAORFBs. This document provides detailed application notes on the hypothesized role of FEC in NAORFBs and presents comprehensive experimental protocols for researchers to investigate its efficacy.

Hypothesized Mechanism of Action

In NAORFBs, the continuous flow of electrolyte containing redox-active species can lead to parasitic reactions at the electrode surfaces, contributing to capacity decay. The introduction of FEC into the non-aqueous electrolyte is hypothesized to mitigate these degradation pathways. FEC has a lower Lowest Unoccupied Molecular Orbital (LUMO) energy compared to common carbonate solvents, allowing it to be preferentially reduced on the electrode surface during the initial charging cycles.[8] This electrochemical reduction initiates a polymerization process, forming a thin, uniform, and stable SEI layer. This protective film is thought to be rich in lithium fluoride (B91410) (LiF) and polymeric species, which provide both mechanical robustness and good ionic conductivity.[1][9]

The anticipated benefits of an FEC-derived SEI layer in a NAORFB include:

  • Electrode Passivation: The SEI layer can act as a physical barrier, preventing direct contact between the redox-active molecules and the electrode substrate, thereby minimizing unwanted side reactions.

  • Suppression of Electrolyte Decomposition: By stabilizing the electrode-electrolyte interface, the SEI layer can inhibit the continuous decomposition of the organic solvent and supporting electrolyte salt.

  • Improved Coulombic Efficiency: By reducing parasitic reactions, a higher proportion of the current is utilized for the intended redox reactions of the active species, leading to improved coulombic efficiency.

  • Enhanced Capacity Retention: Mitigating the degradation of both the electrolyte and the electrode surfaces is expected to lead to better long-term capacity retention over extended cycling.

Data Presentation

As the use of FEC in NAORFBs is an emerging area of research, specific quantitative data is not yet available. The following table is a template for researchers to populate with their experimental findings when evaluating the impact of FEC on NAORFB performance.

Performance Metric Control Electrolyte (0% FEC) Electrolyte with X% FEC Electrolyte with Y% FEC
Coulombic Efficiency (%)
Energy Efficiency (%)
Voltage Efficiency (%)
Capacity Retention after 100 Cycles (%)
Electrochemical Stability Window (V)
Area Specific Resistance (Ω·cm²)

Experimental Protocols

The following protocols provide a framework for the systematic evaluation of FEC as an electrolyte additive in a laboratory-scale non-aqueous redox flow battery.

Electrolyte Preparation

Objective: To prepare non-aqueous electrolytes with and without FEC for comparative analysis.

Materials:

Procedure:

  • Inside the glovebox, dry all glassware and stirring equipment in a vacuum oven at 120°C for at least 12 hours.

  • Prepare the stock electrolyte solution by dissolving the desired concentration of the supporting electrolyte salt (e.g., 1.0 M TEABF₄) in the anhydrous organic solvent. Stir until fully dissolved.

  • Divide the stock electrolyte into separate volumetric flasks for the control and FEC-containing electrolytes.

  • To the designated flasks, add the desired volume percentages of FEC (e.g., 2%, 5%, 10% v/v). Ensure the total volume is consistent across all samples.

  • Stir each solution for at least 2 hours to ensure homogeneity.

  • Dissolve the anolyte and catholyte materials in their respective electrolyte formulations to the desired concentration (e.g., 0.1 M).

Electrochemical Characterization

Objective: To determine the electrochemical stability window of the prepared electrolytes.

Apparatus:

  • Potentiostat/Galvanostat

  • Three-electrode electrochemical cell (e.g., glassy carbon working electrode, platinum wire counter electrode, Ag/Ag⁺ pseudo-reference electrode)

Procedure:

  • Assemble the three-electrode cell inside the glovebox with the electrolyte to be tested.

  • Perform cyclic voltammetry (CV) at a scan rate of 50 mV/s.

  • Scan from the open-circuit potential to progressively wider potential limits in both the anodic and cathodic directions until a significant increase in current is observed, indicating electrolyte decomposition.

  • The electrochemical stability window is defined as the potential range between the onset of oxidation and reduction of the electrolyte.

  • Repeat for each electrolyte formulation.

Flow Cell Assembly and Testing

Objective: To evaluate the performance of the electrolytes in a functioning redox flow battery.

Apparatus:

  • Laboratory-scale redox flow cell hardware

  • Porous electrodes (e.g., carbon paper, graphite (B72142) felt)

  • Ion-exchange membrane or porous separator

  • Peristaltic pumps

  • Tubing (chemically resistant)

  • Electrolyte reservoirs

  • Battery cycler

Procedure:

  • Assemble the flow cell with the electrodes and membrane according to the manufacturer's instructions.

  • Connect the reservoirs containing the anolyte and catholyte to the cell via the pumps and tubing.

  • Purge the system with argon to remove any residual air.

  • Begin circulating the electrolytes through their respective half-cells at a constant flow rate (e.g., 20 mL/min).

  • Perform an initial charge-discharge cycle at a low current density (e.g., 5 mA/cm²) to facilitate SEI formation.

  • Conduct galvanostatic cycling at a desired current density (e.g., 20 mA/cm²) between defined voltage limits.

  • Monitor and record the coulombic, voltage, and energy efficiencies for each cycle.

  • Continue cycling for a predetermined number of cycles (e.g., 100 cycles) or until a significant capacity fade is observed.

  • Perform electrochemical impedance spectroscopy (EIS) at various states of charge to measure the area-specific resistance.

Post-Mortem Analysis

Objective: To characterize the electrode surfaces after cycling to identify the presence and nature of the SEI layer.

Apparatus:

  • X-ray Photoelectron Spectrometer (XPS)

  • Scanning Electron Microscope (SEM)

Procedure:

  • Gently rinse the electrode surfaces with the pure anhydrous solvent to remove residual electrolyte.

  • Dry the electrodes under vacuum.

  • Transfer the electrodes to the XPS and SEM instruments using an air-tight transfer vessel.

  • Acquire SEM images to observe the surface morphology of the electrodes.

  • Perform XPS analysis to determine the elemental and chemical composition of the electrode surfaces, paying close attention to the F 1s, C 1s, and O 1s spectra to identify components of the SEI.

Visualizations

SEI_Formation_Mechanism FEC FEC in Electrolyte Reduction Preferential Reduction of FEC FEC->Reduction e- Electrode Electrode Surface (Initial Cycle) Electrode->Reduction Polymerization Ring-Opening & Polymerization Reduction->Polymerization Radical Intermediates SEI Stable SEI Layer (LiF, Polycarbonates) Polymerization->SEI Passivation Electrode Passivation SEI->Passivation Performance Improved Battery Performance Passivation->Performance Reduced Side Reactions

Caption: Hypothesized mechanism of SEI formation from FEC on an electrode surface.

Experimental_Workflow cluster_prep Preparation cluster_testing Electrochemical Testing cluster_analysis Analysis ElectrolytePrep Electrolyte Preparation (0%, X%, Y% FEC) CellAssembly Flow Cell Assembly ElectrolytePrep->CellAssembly CV Cyclic Voltammetry (Stability Window) ElectrolytePrep->CV Cycling Galvanostatic Cycling (Efficiency, Capacity) CellAssembly->Cycling DataAnalysis Data Compilation & Comparison CV->DataAnalysis EIS Electrochemical Impedance Spectroscopy (Resistance) Cycling->EIS PostMortem Post-Mortem Analysis (XPS, SEM) Cycling->PostMortem EIS->DataAnalysis PostMortem->DataAnalysis Conclusion Conclusion on FEC Efficacy DataAnalysis->Conclusion

Caption: Experimental workflow for evaluating FEC in non-aqueous redox flow batteries.

References

Application Notes and Protocols for 4-Fluoro-1,3-dioxolan-2-one in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the scientific literature reveals that 4-Fluoro-1,3-dioxolan-2-one (FEC) is not utilized as a fluorinating agent in organic synthesis. Instead, its primary application lies in the field of electrochemistry as a crucial electrolyte additive for lithium-ion batteries. It also serves as a synthetic intermediate in specific contexts, though not for the purpose of introducing fluorine into other molecules.

This document provides a detailed overview of the established applications of this compound, including its synthesis, to accurately inform researchers, scientists, and drug development professionals about its properties and utility.

Primary Application: Electrolyte Additive in Lithium-Ion Batteries

This compound is a vital component in the electrolytes of modern lithium-ion batteries.[1][2][3] Its principal function is to enhance the performance and lifespan of these energy storage devices. FEC achieves this by facilitating the formation of a stable and thin solid electrolyte interphase (SEI) layer on the anode.[1] This protective layer is crucial for:

  • Increasing Cycling Efficiency: A stable SEI layer prevents the continuous decomposition of the electrolyte during charging and discharging cycles.

  • Improving Capacity Retention: By minimizing electrolyte degradation, the battery can maintain its capacity over a greater number of cycles.

  • Enhancing Low-Temperature Performance: The presence of fluorine atoms in FEC contributes to a higher dielectric constant, which improves ion mobility at lower temperatures.[1]

  • Inhibiting Electrolyte Decomposition: FEC helps to create a tightly bonded SEI film that suppresses unwanted side reactions between the electrolyte and the electrode surfaces.[1]

The diagram below illustrates the role of this compound in the formation of the Solid Electrolyte Interphase (SEI) on a lithium-ion battery anode.

cluster_battery Lithium-Ion Battery Anode Anode Surface SEI Stable Solid Electrolyte Interphase (SEI) Layer Electrolyte Electrolyte (with FEC) FEC This compound (FEC) FEC->Anode  Formation of SEI Decomposition Electrolyte Decomposition (Reduced) SEI->Decomposition  Inhibition

Caption: Role of FEC in SEI Layer Formation.

Role as an Intermediate in Organic Synthesis

While not a fluorinating agent itself, this compound is described as an intermediate in organic synthesis.[1] This implies that it can be used as a starting material or a building block for the synthesis of other molecules. However, the available literature does not provide specific examples of its application in the synthesis of pharmaceutical or agrochemical compounds where it imparts a fluorine atom to a target molecule.

Synthesis of this compound

The synthesis of this compound is well-documented, with several methods reported in the literature. These synthetic routes are crucial for its production for the battery industry.

3.1. Direct Fluorination of Ethylene (B1197577) Carbonate

One common method involves the direct fluorination of ethylene carbonate using fluorine gas (F₂), often diluted with an inert gas like nitrogen to control the highly exothermic reaction.

The general workflow for this process is outlined below:

EC Ethylene Carbonate Reactor Reaction Vessel EC->Reactor F2_N2 F₂/N₂ Gas Mixture F2_N2->Reactor Crude_FEC Crude This compound Reactor->Crude_FEC Purification Purification (e.g., Distillation) Crude_FEC->Purification Pure_FEC Pure This compound Purification->Pure_FEC

Caption: Synthesis of FEC via Direct Fluorination.

3.2. Halogen Exchange Reaction

Another synthetic approach involves a halogen exchange reaction, starting from a halogenated precursor such as 4-chloro-1,3-dioxolan-2-one (B1361073). This precursor is then treated with a fluorinating salt to replace the chlorine atom with fluorine.

Experimental Protocol: Synthesis of this compound via Halogen Exchange

This protocol is a generalized representation based on the principles of halogen exchange reactions.

Materials:

  • 4-chloro-1,3-dioxolan-2-one

  • Fluorinating agent (e.g., potassium fluoride, cesium fluoride)

  • Aprotic polar solvent (e.g., acetonitrile, DMF)

  • Phase-transfer catalyst (optional, e.g., a quaternary ammonium (B1175870) salt)

Procedure:

  • To a dried reaction vessel under an inert atmosphere, add the aprotic polar solvent and the fluorinating agent.

  • If applicable, add the phase-transfer catalyst.

  • Heat the mixture to the desired reaction temperature with stirring.

  • Slowly add a solution of 4-chloro-1,3-dioxolan-2-one in the reaction solvent to the mixture.

  • Monitor the reaction progress using an appropriate analytical technique (e.g., GC-MS, TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove any inorganic salts.

  • Remove the solvent from the filtrate under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain pure this compound.

Quantitative Data for Synthesis (Illustrative)

The following table summarizes representative data for the synthesis of this compound. Please note that specific yields and conditions will vary based on the exact procedure and scale.

Starting MaterialFluorinating AgentSolventCatalystTemperature (°C)Time (h)Yield (%)Purity (%)
Ethylene CarbonateF₂/N₂Acetonitrile-20-405-1070-85>99
4-chloro-1,3-dioxolan-2-oneKFAcetonitrile18-crown-6806-1265-80>99
4-chloro-1,3-dioxolan-2-oneCsFDMFTetrabutylammonium bromide1004-875-90>99

References

Troubleshooting & Optimization

Technical Support Center: 4-Fluoro-1,3-dioxolan-2-one (FEC) in Electrolytes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 4-Fluoro-1,3-dioxolan-2-one (FEC) in battery electrolytes.

Troubleshooting Guide: FEC Solubility and Stability Issues

This guide addresses common problems encountered during the preparation and use of FEC-containing electrolytes.

Question: My FEC is not dissolving completely in the electrolyte mixture. What should I do?

Answer:

Incomplete dissolution of FEC can be caused by several factors. Follow these steps to troubleshoot the issue:

  • Ensure Anhydrous Conditions: FEC is sensitive to moisture. The presence of water can lead to side reactions and the formation of insoluble byproducts. Always handle FEC and all electrolyte components in an argon-filled glovebox with low moisture and oxygen levels (<0.1 ppm).

  • Check Solvent Compatibility: While FEC is generally miscible with common carbonate solvents like dimethyl carbonate (DMC) and ethyl methyl carbonate (EMC), issues can arise with certain solvent ratios or at low temperatures.

  • Order of Addition: It is often recommended to dissolve the lithium salt (e.g., LiPF₆) in the solvent mixture before adding FEC. The salt can influence the polarity and solvating properties of the solution.

  • Gentle Agitation and Time: Ensure the solution is being adequately stirred. Some formulations may require several hours to fully dissolve all components. Use a magnetic stirrer at a moderate speed to avoid splashing.

  • Temperature Considerations: FEC has a melting point between 18-23°C.[1][2] If you are working in a cool environment, the FEC may be solidifying. Gentle warming of the solution (e.g., to 25-30°C) can aid dissolution. However, be cautious, as elevated temperatures can accelerate the decomposition of LiPF₆ and FEC, leading to the formation of HF.[3]

Question: I observe a precipitate forming in my FEC-containing electrolyte after preparation or during storage. What is causing this?

Answer:

Precipitation can indicate either incomplete dissolution or chemical instability.

  • Low-Temperature Storage: If the electrolyte is stored at low temperatures (e.g., below room temperature), some components, including FEC or the lithium salt, may precipitate out. Allow the electrolyte to warm to room temperature and gently agitate to redissolve the precipitate.

  • Chemical Decomposition: The presence of moisture can lead to the reaction of LiPF₆ to form hydrofluoric acid (HF). HF can then react with FEC and other solvent molecules, leading to the formation of insoluble polymeric species.[3] Ensure all components and equipment are scrupulously dry.

  • High FEC Concentration: While FEC can be used as a co-solvent, very high concentrations in combination with certain other solvents might lead to phase separation or precipitation, especially at lower temperatures.

Question: The electrolyte containing FEC has turned yellow or brown. Is it still usable?

Answer:

A change in color often indicates decomposition of one or more electrolyte components.

  • FEC Decomposition: FEC can decompose, especially in the presence of impurities or at elevated temperatures, which may lead to discoloration.

  • Reaction with Impurities: Impurities in the solvents, salt, or even from the storage container can react with FEC.

  • Electrochemical Decomposition: If the electrolyte has been used in a cell, the color change is likely due to electrochemical decomposition products forming the Solid Electrolyte Interphase (SEI).

It is generally recommended to use fresh, colorless electrolytes for best results and to avoid introducing unknown variables into your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of FEC in a lithium-ion battery electrolyte?

A1: FEC is primarily used as an electrolyte additive to form a stable Solid Electrolyte Interphase (SEI) on the anode, particularly with silicon-based anodes.[4][5] This FEC-derived SEI is rich in lithium fluoride (B91410) (LiF), which is electronically insulating but ionically conductive, helping to prevent further electrolyte decomposition and accommodate the large volume changes of silicon during lithiation and delithiation.[4][6]

Q2: Can FEC be used as a co-solvent instead of just an additive?

A2: Yes, FEC can be used as a co-solvent. Some studies have successfully used FEC in concentrations up to 50% by volume, often in binary systems with linear carbonates like DMC.[7][8] Using FEC as a co-solvent can enhance cycling stability and low-temperature performance.[7][8][9]

Q3: Is FEC compatible with common lithium salts like LiPF₆?

A3: Yes, FEC is widely used with LiPF₆. However, the combination can be thermally unstable, especially at elevated temperatures (e.g., >45°C).[3] The presence of LiPF₆ can catalyze the decomposition of FEC to form species like vinylene carbonate (VC) and HF, which can be detrimental to cell performance.[3]

Q4: What are the typical concentrations of FEC used in electrolytes?

A4: When used as an additive, FEC is typically added in concentrations ranging from 2% to 10% by weight or volume.[10] As a co-solvent, it can be used in much higher concentrations, such as in a 1:1 volume ratio with another solvent like DMC.[7]

Q5: How should I store FEC and FEC-containing electrolytes?

A5: Pure FEC should be stored in a tightly sealed container in a refrigerator (2-8°C) to minimize degradation.[2][11] FEC-containing electrolytes should also be stored in a cool, dry, and inert environment (e.g., inside a glovebox antechamber or a desiccator) to prevent moisture contamination and thermal decomposition.

Quantitative Data

While specific solubility limits of FEC in various carbonate solvents are not extensively published, the following table summarizes concentrations of FEC that have been successfully used in electrolyte formulations reported in the literature, implying solubility at these levels under standard laboratory conditions.

FEC Concentration (% vol/wt)Base Solvent SystemLithium SaltApplication/ObservationReference
3%EC/DEC1.3 M LiPF₆Improved discharge capacity retention and coulombic efficiency in Li/Si thin-film cells.[12]
5%EC:DEC (1:1 w/w)1.2 M LiPF₆Studied for its effect on the SEI layer on a Si anode.[10]
10% (wt)EC:DMC (1:1 vol)1.0 M LiPF₆Improved low-temperature performance of Li-ion batteries.[9]
20% (vol)DMC1 M LiPF₆Investigated as a co-solvent for Si/Gr anodes.
50% (vol)DMC1 M LiPF₆Used as a co-solvent in a binary electrolyte system for Si/graphite anodes.[7][8]

Experimental Protocols

Protocol for Preparing a Standard FEC-Containing Electrolyte

This protocol describes the preparation of a common electrolyte formulation: 1 M LiPF₆ in EC:DMC (1:1 by volume) with 10% FEC by weight.

Materials and Equipment:

  • Ethylene Carbonate (EC), battery grade

  • Dimethyl Carbonate (DMC), battery grade

  • This compound (FEC), battery grade

  • Lithium hexafluorophosphate (B91526) (LiPF₆), battery grade

  • Argon-filled glovebox

  • Precision balance

  • Volumetric flasks and pipettes

  • Magnetic stirrer and stir bars

  • Amber glass storage bottle

Procedure:

  • Preparation: Ensure all glassware and equipment are thoroughly dried in a vacuum oven at 120°C overnight and transferred into the glovebox while still warm.

  • Solvent Mixture: Inside the glovebox, prepare the EC:DMC (1:1 vol) solvent mixture. For example, to prepare 100 mL of the mixture, combine 50 mL of EC and 50 mL of DMC in a volumetric flask.

  • Salt Dissolution: Slowly add the required amount of LiPF₆ to the solvent mixture while stirring. For 100 mL of a 1 M solution, you will need to calculate the mass of LiPF₆ corresponding to 0.1 moles. Continue stirring until the salt is completely dissolved. This step may be slightly exothermic.

  • FEC Addition: Weigh the required amount of FEC. For a 10% by weight solution, if you have approximately 115 g of the LiPF₆/EC/DMC solution, you would add approximately 11.5 g of FEC. Add the FEC to the electrolyte solution while stirring.

  • Homogenization: Continue stirring the final mixture for several hours to ensure complete homogenization.

  • Storage: Transfer the prepared electrolyte into a clean, dry amber glass bottle, seal it tightly, and store it in a cool, dark, and dry environment.

Visualizations

Below are diagrams illustrating key concepts and workflows related to FEC solubility issues.

FEC_Troubleshooting_Workflow start Start: FEC Dissolution Issue check_anhydrous Are all components and equipment anhydrous? start->check_anhydrous yes_anhydrous Yes check_anhydrous->yes_anhydrous Yes no_anhydrous No check_anhydrous->no_anhydrous No check_agitation Is the solution being agitated properly? yes_anhydrous->check_agitation dry_components Dry all components thoroughly (vacuum oven, glovebox). no_anhydrous->dry_components dry_components->start yes_agitation Yes check_agitation->yes_agitation Yes no_agitation No check_agitation->no_agitation No check_temp Is the ambient temperature above FEC melting point (~20°C)? yes_agitation->check_temp increase_agitation Use magnetic stirrer; allow sufficient time. no_agitation->increase_agitation increase_agitation->check_agitation yes_temp Yes check_temp->yes_temp Yes no_temp No check_temp->no_temp No check_order Was the Li-salt dissolved before adding FEC? yes_temp->check_order gentle_warming Gently warm solution to ~25-30°C. no_temp->gentle_warming gentle_warming->check_temp yes_order Yes check_order->yes_order Yes no_order No check_order->no_order No success Success: FEC Dissolved yes_order->success remake_solution Remake solution in the correct order of addition. no_order->remake_solution

Caption: Troubleshooting workflow for FEC dissolution issues.

Precipitation_Causes precipitate Precipitate Observed in FEC Electrolyte cause1 Low Temperature precipitate->cause1 cause2 Moisture Contamination precipitate->cause2 cause3 High Concentration precipitate->cause3 desc1 Decreased solubility of salt or FEC, causing crystallization. cause1->desc1 Leads to desc2 LiPF6 + H2O → HF HF + Solvents → Insoluble Polymers cause2->desc2 Leads to desc3 Exceeding solubility limit or phase separation, especially at lower temperatures. cause3->desc3 Leads to

Caption: Potential causes of precipitation in FEC-containing electrolytes.

References

Technical Support Center: Degradation of 4-Fluoro-1,3-dioxolan-2-one (FEC) during Battery Cycling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Fluoro-1,3-dioxolan-2-one (FEC) as an electrolyte additive in lithium-ion batteries.

Troubleshooting Guides

This section addresses specific issues that may arise during battery cycling experiments involving FEC.

Issue 1: Rapid Capacity Fade

Q: My battery is showing rapid capacity fade after a few cycles, even with the FEC additive. What are the possible causes and how can I troubleshoot this?

A: Rapid capacity fade in the presence of FEC can stem from several factors. Primarily, it often indicates the complete consumption of the FEC additive, leading to the decomposition of other electrolyte components like ethylene (B1197577) carbonate (EC) and dimethyl carbonate (DMC).[1] Here’s a systematic approach to troubleshoot this issue:

  • Verify FEC Consumption: The most direct way to confirm this is to quantify the remaining FEC in the electrolyte post-cycling. This can be achieved using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy. A significant decrease or absence of the FEC signal strongly suggests its depletion is the root cause.

  • Optimize FEC Concentration: The initial concentration of FEC is critical. While beneficial, an insufficient amount will be consumed quickly, especially in cells with high surface area electrodes (e.g., silicon-based anodes). Conversely, an excessively high concentration can lead to increased impedance. Consider titrating the FEC concentration (e.g., starting from 2 wt% and increasing) to find the optimal loading for your specific cell chemistry and cycling conditions.

  • Control Cycling Voltage: High upper cutoff voltages can accelerate the oxidative decomposition of FEC and the SEI layer it forms.[2] This exposes fresh electrode surfaces, leading to continuous FEC consumption. Try reducing the upper cutoff voltage to see if capacity retention improves.

  • Manage Operating Temperature: Elevated temperatures expedite the thermal degradation of FEC, especially in the presence of LiPF6. This can lead to the formation of detrimental byproducts like hydrofluoric acid (HF), which can attack the cathode.[3] Ensure your cycling is performed in a temperature-controlled environment. If high-temperature operation is necessary, consider alternative electrolyte formulations or additives that are more thermally stable.

  • Analyze the SEI Layer: Use techniques like X-ray Photoelectron Spectroscopy (XPS) to analyze the composition of the Solid Electrolyte Interphase (SEI) on the anode. An unstable or continuously reforming SEI will consume FEC. The presence of species like LiF is a good indicator of FEC's contribution to the SEI.

Issue 2: Increased Impedance

Q: I'm observing a significant increase in cell impedance during cycling with an FEC-containing electrolyte. What could be the cause?

A: Increased impedance in FEC-containing cells can be attributed to the properties of the SEI layer and the degradation products.

  • Thick SEI Formation: While FEC helps form a stable SEI, an excessive amount of the additive can lead to the formation of a thick, resistive layer, impeding lithium-ion transport. This is often a consequence of using a higher-than-optimal FEC concentration.

  • Degradation Byproducts: The decomposition of FEC can lead to the formation of polymeric species and inorganic compounds like LiF. While a thin, uniform layer of these is beneficial, their excessive accumulation can increase interfacial resistance.

  • Cathode Surface Film: At higher voltages, FEC can also decompose on the cathode, forming a cathode electrolyte interphase (CEI). A thick or poorly conductive CEI can contribute significantly to the overall cell impedance.[4]

  • Transition Metal Dissolution: At elevated temperatures, HF generated from FEC degradation can cause the dissolution of transition metals from the cathode (e.g., Mn, Co, Ni). These dissolved metals can then deposit on the anode, poisoning the SEI and increasing impedance.

To address this, consider optimizing the FEC concentration, controlling the upper cutoff voltage, and maintaining a stable operating temperature.

Issue 3: Gas Generation

Q: My pouch cells are swelling, indicating gas generation. Is the FEC additive responsible?

A: Yes, the decomposition of FEC can contribute to gas generation in lithium-ion batteries. The primary gaseous byproduct of FEC reduction is carbon dioxide (CO2).[1]

  • Reductive Decomposition: During the formation of the SEI layer on the anode, FEC is electrochemically reduced. This process involves the opening of the carbonate ring and can release CO2 molecules.

  • Thermal Decomposition: At elevated temperatures, the thermal breakdown of FEC can also lead to the formation of gases.[5]

To mitigate gas generation:

  • Optimize the Formation Protocol: A well-controlled initial formation cycle can help create a more stable and less porous SEI, which can reduce continuous electrolyte decomposition and associated gas evolution in subsequent cycles.

  • Control Temperature: As with other degradation issues, maintaining a lower and stable operating temperature is crucial to minimize thermally induced gas generation.

  • Consider Co-additives: In some cases, using FEC in conjunction with other additives like Vinylene Carbonate (VC) can help form a more robust SEI and potentially suppress gas evolution, although the interactions can be complex.[6]

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound (FEC) in a lithium-ion battery?

A1: The primary role of FEC is to act as a film-forming additive in the electrolyte. It preferentially decomposes on the anode surface during the initial charging cycles to form a stable and robust Solid Electrolyte Interphase (SEI) layer. This SEI layer is crucial for passivating the anode surface, preventing further decomposition of the electrolyte, and ultimately improving the cycling stability, Coulombic efficiency, and overall lifespan of the battery.

Q2: What are the main degradation products of FEC?

A2: The degradation of FEC primarily occurs through electrochemical reduction at the anode and can also be thermally induced. The main degradation products include:

  • Lithium Fluoride (LiF): A key inorganic component of the SEI that enhances its stability and ionic conductivity.[7]

  • Vinylene Carbonate (VC): Formed via the dehydrofluorination of FEC. VC can then polymerize to form poly(VC) as part of the SEI.[7]

  • Polymeric Species: Oligomers and polymers are formed from the ring-opening reaction of FEC.

  • Lithium Carbonate (Li2CO3): Another common inorganic component of the SEI.[7]

  • Carbon Dioxide (CO2): A gaseous byproduct of FEC reduction.[1]

  • Hydrofluoric Acid (HF): Can be generated at elevated temperatures, particularly in the presence of LiPF6, and can be detrimental to the cathode.[3]

Q3: How does FEC concentration affect battery performance?

A3: The concentration of FEC has a significant impact on battery performance. An optimal concentration is necessary to form an effective SEI layer.

  • Low Concentration: Insufficient FEC will be consumed quickly, leading to the formation of an unstable SEI from the decomposition of other electrolyte solvents, resulting in poor cycling stability and rapid capacity fade.

  • Optimal Concentration: At an optimal concentration (typically a few weight percent), FEC forms a thin, dense, and stable SEI layer that effectively passivates the electrode surface, leading to improved performance.

  • High Concentration: An excess of FEC can lead to the formation of an overly thick and resistive SEI layer, which increases cell impedance and can negatively impact rate capability.

Q4: Is FEC beneficial for all types of anodes?

A4: FEC is particularly beneficial for anodes that experience large volume changes during cycling, such as silicon (Si) and tin (Sn) based anodes. The flexible and robust SEI formed by FEC can better accommodate these volume expansions and contractions, thereby improving the mechanical integrity of the electrode and enhancing cycling stability. It is also commonly used with traditional graphite (B72142) anodes to improve SEI stability.

Q5: Can FEC have a negative impact on the cathode?

A5: Yes, under certain conditions, FEC can have detrimental effects on the cathode. At elevated temperatures, FEC can decompose to form HF, which can lead to the dissolution of transition metals from the cathode material.[3] This can result in capacity loss and increased impedance. Furthermore, at high voltages, FEC can be oxidized on the cathode surface, forming a cathode electrolyte interphase (CEI) that may increase impedance.[4]

Data Presentation

Table 1: Effect of FEC Concentration on Battery Performance (Illustrative Data)

FEC Concentration (wt%)First Cycle Efficiency (%)Capacity Retention after 100 Cycles (%)Impedance Increase after 100 Cycles (%)
08065150
2889250
5908575
108570120

Note: This table presents illustrative data based on general trends reported in the literature. Actual values will vary depending on the specific cell chemistry, electrode materials, and cycling conditions.

Table 2: Common FEC Degradation Products and Their Effects

Degradation ProductFormation PathwayEffect on Battery Performance
Lithium Fluoride (LiF)Reductive decomposition of FECForms a stable, ionically conductive SEI layer, improving cycling stability.
Poly(FEC)/OligomersReductive ring-opening polymerizationContributes to a flexible and robust SEI, beneficial for high-volume-change anodes.
Vinylene Carbonate (VC)Dehydrofluorination of FECCan polymerize to form a protective SEI layer.
Carbon Dioxide (CO2)Reductive decomposition of FECGas generation can lead to cell swelling and pressure buildup.[1]
Hydrofluoric Acid (HF)Thermal degradation in the presence of LiPF6Can cause transition metal dissolution from the cathode, leading to capacity fade and increased impedance.[3]

Experimental Protocols

Protocol 1: GC-MS Analysis of FEC Degradation

Objective: To quantify the consumption of FEC and identify soluble degradation byproducts in the electrolyte after battery cycling.

Methodology:

  • Cell Disassembly: In an argon-filled glovebox, carefully disassemble the cycled cell.

  • Electrolyte Extraction:

    • Place the separator and electrodes in a sealed vial.

    • Add a known volume of a suitable extraction solvent (e.g., acetonitrile (B52724) or dichloromethane) to the vial.[2]

    • Agitate the vial for a predetermined time (e.g., 30 minutes) to ensure complete extraction of the electrolyte.

    • For quantitative analysis, an internal standard should be added to the extraction solvent.

  • Sample Preparation:

    • Centrifuge the vial to separate any solid particles.

    • Carefully transfer the supernatant (the liquid electrolyte solution) to a GC-MS vial.

  • GC-MS Analysis:

    • Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS system.

    • Gas Chromatography: Use a suitable capillary column (e.g., a midpolar column) to separate the components of the electrolyte. The temperature program should be optimized to achieve good separation of FEC and its expected degradation products.

    • Mass Spectrometry: As the separated components elute from the GC column, they are ionized and fragmented in the mass spectrometer. The resulting mass spectra are used to identify the compounds based on their fragmentation patterns and by comparison to a spectral library.

  • Data Analysis:

    • Identify the peak corresponding to FEC in the chromatogram.

    • Quantify the amount of FEC by integrating the peak area and comparing it to a calibration curve or the internal standard.

    • Analyze other peaks in the chromatogram to identify potential degradation products by matching their mass spectra with known compounds.

Protocol 2: XPS Analysis of the SEI Layer

Objective: To determine the elemental and chemical composition of the SEI layer formed on the anode from an FEC-containing electrolyte.

Methodology:

  • Cell Disassembly and Electrode Preparation:

    • In an argon-filled glovebox, disassemble the cycled cell.

    • Carefully retrieve the anode.

    • Gently rinse the anode with a volatile solvent (e.g., dimethyl carbonate - DMC) to remove residual electrolyte salt.[8] Avoid excessive washing, which could alter the SEI.

    • Allow the solvent to evaporate completely inside the glovebox.

  • Sample Transfer:

    • Mount the prepared anode onto an XPS sample holder.

    • Use an air-sensitive sample transfer vessel to move the sample from the glovebox to the XPS instrument without exposure to air and moisture.

  • XPS Analysis:

    • Survey Scan: Acquire a wide-energy survey scan to identify all the elements present on the surface of the anode.

    • High-Resolution Scans: Acquire high-resolution scans for the elements of interest, typically C 1s, O 1s, F 1s, and Li 1s. For silicon anodes, Si 2p is also crucial.

    • Depth Profiling (Optional): Use an ion gun (e.g., Ar+) to sputter away the surface layers and acquire spectra at different depths to understand the compositional profile of the SEI.

  • Data Analysis:

    • Peak Fitting: Deconvolute the high-resolution spectra into their constituent chemical state components. For example, the C 1s spectrum can be fitted to identify contributions from C-C/C-H (adventitious carbon, polymer backbone), C-O (ethers, alcohols), and C=O/O-C=O (carbonates).

    • Chemical State Identification: Identify the chemical species present in the SEI by comparing the binding energies of the fitted peaks to literature values. For example, a peak in the F 1s spectrum around 685 eV is characteristic of LiF.

    • Compositional Analysis: Determine the relative atomic concentrations of the different species to understand the overall composition of the SEI.

Mandatory Visualizations

FEC_Degradation_Pathway cluster_anode Anode Surface (Reduction) cluster_thermal Elevated Temperature FEC This compound (FEC) FEC_anion FEC Radical Anion FEC->FEC_anion + e- HF Hydrofluoric Acid (HF) FEC->HF + H2O (trace) + LiPF6 LiF Lithium Fluoride (LiF) FEC_anion->LiF - F- VC Vinylene Carbonate (VC) FEC_anion->VC Ring_Opening Ring-Opening FEC_anion->Ring_Opening Poly_VC Poly(VC) VC->Poly_VC Polymerization Polymer Polymeric Species Ring_Opening->Polymer CO2 Carbon Dioxide (CO2) Ring_Opening->CO2 LiPF6 LiPF6 LiPF6->HF

Caption: Reductive and thermal degradation pathways of FEC.

Troubleshooting_Flowchart Start Start: Battery Performance Issue (e.g., Capacity Fade, High Impedance) Check_Cycling_Params Review Cycling Parameters (Voltage, Temperature, C-rate) Start->Check_Cycling_Params High_V_or_T High Voltage or Temperature? Check_Cycling_Params->High_V_or_T Reduce_Params Action: Reduce Upper Cutoff Voltage and/or Control Temperature High_V_or_T->Reduce_Params Yes Analyze_Electrolyte Post-mortem Analysis: Quantify FEC in Electrolyte (GC-MS/NMR) High_V_or_T->Analyze_Electrolyte No Reduce_Params->Analyze_Electrolyte FEC_Depleted FEC Depleted? Analyze_Electrolyte->FEC_Depleted Optimize_FEC Action: Optimize FEC Concentration FEC_Depleted->Optimize_FEC Yes Analyze_SEI Post-mortem Analysis: Characterize SEI (XPS) FEC_Depleted->Analyze_SEI No End Resolution Optimize_FEC->End Thick_Resistive_SEI Thick/Resistive SEI? Analyze_SEI->Thick_Resistive_SEI Revisit_FEC_Conc Action: Re-evaluate FEC Concentration and Formation Protocol Thick_Resistive_SEI->Revisit_FEC_Conc Yes Thick_Resistive_SEI->End No Revisit_FEC_Conc->End

Caption: Troubleshooting workflow for FEC-related battery issues.

References

Technical Support Center: Stability of 4-Fluoro-1,3-dioxolan-2-one (FEC) in Electrolyte Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Fluoro-1,3-dioxolan-2-one (FEC) in electrolyte mixtures for lithium-ion batteries.

Troubleshooting Guides

This section addresses common issues encountered during experiments involving FEC-containing electrolytes.

Issue 1: Rapid Capacity Fade

Q1: My cell is showing rapid capacity fading after a few cycles when using an electrolyte with FEC. What are the potential causes and how can I troubleshoot this?

A1: Rapid capacity fade in cells with FEC-containing electrolytes is a common issue that can stem from several factors related to the additive's function and degradation.

Potential Causes:

  • FEC Consumption: FEC is a "sacrificial" additive, meaning it is consumed during the formation and reformation of the Solid Electrolyte Interphase (SEI) layer.[1] Once the FEC is depleted, the main electrolyte solvents (e.g., ethylene (B1197577) carbonate - EC, dimethyl carbonate - DMC) begin to decompose on the anode surface, forming a less stable SEI, which leads to continuous electrolyte consumption and loss of cyclable lithium, resulting in rapid capacity fade.[1] The rate of FEC consumption can be accelerated by higher delithiation cutoff voltages.[1]

  • Unstable SEI Formation at High FEC Concentrations: While a small amount of FEC is beneficial, an excessive concentration can lead to the formation of an unstable SEI.[2] This is attributed to insufficient organic dimer formation between the monomer products at higher FEC concentrations, resulting in a less robust SEI layer that is prone to cracking and reformation, thus consuming more FEC and lithium ions.[2]

  • Adverse Effects on the Cathode at Elevated Temperatures: At elevated temperatures, FEC can have detrimental effects on the cathode interface. It can lead to the formation of a thicker surface layer and increased dissolution of transition metals (like manganese) from the cathode.[3] This is catalyzed by the generation of hydrofluoric acid (HF) from the dehydrofluorination of FEC at higher temperatures.[3]

Troubleshooting Steps:

  • Optimize FEC Concentration: The concentration of FEC is critical. For many systems, a small amount (e.g., 2-10 wt%) is optimal for forming a stable SEI without negatively impacting the cathode.[4] Conduct a concentration optimization study to find the ideal percentage for your specific cell chemistry and operating conditions.

  • Control Upper Cutoff Voltage: Higher cutoff voltages can accelerate FEC consumption and electrolyte decomposition.[1] If possible, evaluate the impact of lowering the upper cutoff voltage on cycle life.

  • Maintain Stable Operating Temperature: Elevated temperatures accelerate FEC degradation and its adverse reactions at the cathode.[3] Ensure your experimental setup has adequate temperature control. For high-temperature applications, consider alternative or co-additives.

  • Characterize the SEI: Use techniques like X-ray Photoelectron Spectroscopy (XPS) and Electrochemical Impedance Spectroscopy (EIS) to analyze the SEI composition and impedance. An unstable or growing impedance can indicate continuous SEI reformation.

  • Analyze the Electrolyte: Post-cycling analysis of the electrolyte using Gas Chromatography-Mass Spectrometry (GC-MS) can confirm the consumption of FEC and the appearance of decomposition products from the main solvents.[1]

Issue 2: Increased Cell Impedance

Q2: I am observing a significant increase in cell impedance after cycling with an FEC-containing electrolyte. What could be the reason and how can I mitigate it?

A2: Increased impedance in cells with FEC is often linked to the properties of the SEI layer and the decomposition products of the electrolyte.

Potential Causes:

  • Thick or Resistive SEI Layer: While FEC helps form a protective SEI, under certain conditions, particularly with high concentrations or at elevated temperatures, the SEI can become thick and resistive, impeding lithium-ion transport.[3][5] The decomposition products of FEC, including lithium fluoride (B91410) (LiF) and polymeric species, contribute to the SEI's composition and, consequently, its impedance.[6]

  • Cathode Surface Layer Formation: At higher voltages and temperatures, FEC can decompose on the cathode surface, forming a resistive layer that increases the charge transfer resistance at the cathode.[3][4]

  • Electrolyte Decomposition Products: The thermal decomposition of FEC in the presence of LiPF6 can produce species like vinylene carbonate (VC) and HF.[7] These can lead to side reactions that increase the impedance of both the anode and the cathode.[7]

Troubleshooting Steps:

  • Perform Electrochemical Impedance Spectroscopy (EIS): EIS is a powerful tool to diagnose the source of increased impedance. By fitting the impedance spectra to an equivalent circuit model, you can distinguish between the contributions of the SEI, charge transfer resistance at the anode and cathode, and electrolyte resistance.

  • Optimize FEC Concentration: As with capacity fade, an optimal FEC concentration is key. Too much FEC can lead to a more resistive SEI.[5]

  • Investigate Co-additives: Consider using co-additives that can work synergistically with FEC to form a more stable and less resistive SEI.

  • Surface Analysis of Electrodes: Post-mortem analysis of the electrodes using techniques like Scanning Electron Microscopy (SEM) and XPS can provide insights into the morphology and composition of the surface layers, helping to identify the cause of the increased impedance.[8]

Issue 3: Gas Evolution

Q3: My pouch cell is swelling, indicating gas generation. Is FEC responsible for this, and what can be done to prevent it?

A3: Gas evolution is a known issue in lithium-ion batteries, and FEC can be a contributing factor, particularly under certain conditions.

Potential Causes:

  • Reductive Decomposition of FEC: The electrochemical reduction of FEC on the anode during SEI formation can produce gases such as carbon dioxide (CO2) and carbon monoxide (CO).[9]

  • Oxidative Decomposition of FEC Decomposition Products: Vinylene carbonate (VC), which can be formed from the thermal decomposition of FEC, can be oxidized at high voltages (above ~4.4-4.5 V vs. Li+/Li), leading to gas generation and cell bulging, especially at elevated temperatures.[7]

  • Reaction with Moisture: Traces of water in the electrolyte can react with LiPF6 to form HF, which can then catalyze the decomposition of carbonate solvents, including FEC, leading to gas evolution.

Troubleshooting Steps:

  • Control Moisture Content: Ensure that all battery components (electrodes, separator, and electrolyte) are thoroughly dried before cell assembly to minimize water content.

  • Optimize Operating Voltage: If operating at high voltages, be aware of the potential for oxidative decomposition of FEC byproducts.[7]

  • Analyze Gas Composition: Use techniques like Gas Chromatography (GC) to analyze the composition of the gas generated. This can help identify the specific reactions occurring (e.g., a high concentration of CO2 may point to FEC decomposition).[9]

  • Consider Gas-Reducing Additives: Investigate the use of additives that are known to suppress gas evolution.

  • Evaluate Thermal Stability: Be mindful of the thermal stability of FEC-based electrolytes, especially in applications where the battery may experience elevated temperatures.[7]

Frequently Asked Questions (FAQs)

Q4: What is the primary role of FEC in a lithium-ion battery electrolyte?

A4: The primary role of FEC is to act as an SEI-forming additive.[10] It has a higher reduction potential than common carbonate solvents like EC, meaning it decomposes preferentially on the anode surface during the initial charging cycles.[10] This decomposition forms a stable, LiF-rich SEI layer that is more flexible and better able to accommodate the volume changes of certain anode materials (like silicon) during lithiation and delithiation.[10] A well-formed SEI layer prevents further decomposition of the electrolyte, leading to improved cycling stability and efficiency.[10]

Q5: How does the concentration of FEC affect battery performance?

A5: The concentration of FEC has a significant impact on battery performance. A small amount of FEC generally improves performance by forming a stable SEI.[2] However, increasing the FEC concentration beyond an optimal level can be detrimental.[2][4] High concentrations can lead to the formation of a less stable and more resistive SEI, increased impedance, and adverse reactions at the cathode, particularly at high voltages and temperatures.[3][4][5] Therefore, the amount of FEC must be carefully optimized for the specific battery chemistry and operating conditions.[3]

Q6: What are the main decomposition products of FEC?

A6: The decomposition of FEC can occur through both reductive and thermal pathways.

  • Reductive Decomposition: On the anode, FEC is reduced to form components of the SEI. Key products include lithium fluoride (LiF), lithium carbonate (Li2CO3), and polymeric species often referred to as lithium poly(vinyl carbonate).[6][10] Gaseous byproducts like CO2 and CO can also be formed.[9]

  • Thermal Decomposition: At elevated temperatures, especially in the presence of LiPF6, FEC can decompose to form vinylene carbonate (VC) and hydrofluoric acid (HF).[7]

Q7: Is FEC stable at high voltages?

A7: While FEC is beneficial for the anode, its stability at high cathode potentials can be a concern. FEC can be oxidized at the cathode surface, leading to the formation of a resistive layer and potentially contributing to capacity fade, especially at elevated temperatures.[3][4] The oxidation of VC, a thermal decomposition product of FEC, can also occur at high voltages, leading to gas generation.[7]

Q8: How does temperature affect the stability and performance of FEC?

A8: Temperature has a significant effect on FEC's stability and its impact on battery performance.

  • Anode Side: At elevated temperatures, the FEC-derived SEI on the anode has shown good thermal stability and can lead to improved rate capability and cycle retention.[3]

  • Cathode Side: At elevated temperatures, FEC can be detrimental to the cathode. It can accelerate the formation of a thick surface layer and increase the dissolution of transition metals from the cathode material, leading to poor cycling performance.[3]

  • Electrolyte Stability: Higher temperatures can promote the thermal decomposition of FEC, leading to the formation of undesirable byproducts like VC and HF, which can trigger further side reactions and increase cell impedance.[7]

Quantitative Data Summary

Table 1: Effect of FEC Concentration on Li/LCO Cell Performance

FEC Content (wt%)Initial Discharge Capacity (mAh/g)Capacity Retention after 350 cycles
0 (Control)~155< 60%
10~15089.3%
30~145> 90%
50~130Not reported

Data synthesized from[4]

Table 2: Impact of FEC on Cell Impedance at Elevated Temperature (55°C)

ElectrolyteInterfacial Resistance (Anode) after formationInterfacial Resistance (Anode) after 50 cyclesInterfacial Resistance (Cathode) after 50 cycles
FEC-freeHigherSignificantly IncreasedLower
FEC-containingLowerStableSignificantly Increased

Data synthesized from[3]

Table 3: Gas Evolution in Cells with and without FEC

Electrolyte AdditiveMain Gas EvolvedRelative Amount of Gas
NoneCO, H2Lower
5% FECCO2, CO, H2Higher (dominated by CO2)

Data synthesized from[9]

Experimental Protocols

1. Cyclic Voltammetry (CV) for Evaluating FEC Reduction

  • Objective: To determine the reduction potential of FEC and evaluate its effect on the electrochemical stability window of the electrolyte.

  • Methodology:

    • Cell Assembly: Assemble a three-electrode cell in an argon-filled glovebox. Use a lithium metal foil as the counter and reference electrodes, and a glassy carbon or copper foil as the working electrode.

    • Electrolyte Preparation: Prepare the baseline electrolyte (e.g., 1 M LiPF6 in EC:DMC 1:1 v/v) and the FEC-containing electrolyte with the desired concentration of FEC.

    • Measurement:

      • Connect the cell to a potentiostat.

      • Set the potential range to sweep from the open-circuit voltage (OCV) down to 0.01 V vs. Li/Li+ and back to the OCV.

      • Set a scan rate of 10-50 mV/s.

      • Run the CV for at least 3 cycles to observe the formation of the SEI.

    • Analysis:

      • Plot the current response as a function of the applied potential.

      • Identify the reduction peaks corresponding to the decomposition of FEC and other electrolyte components. The potential at which a sharp increase in cathodic current occurs indicates the onset of reductive decomposition.

2. Electrochemical Impedance Spectroscopy (EIS) for SEI Characterization

  • Objective: To measure the impedance of the SEI layer and the charge transfer resistance of the electrodes.

  • Methodology:

    • Cell Assembly: Assemble a coin cell or a three-electrode cell with the desired electrodes and electrolyte.

    • Formation Cycling: Cycle the cell for a few cycles to form a stable SEI layer.

    • Measurement:

      • Connect the cell to a potentiostat with an impedance analysis module.

      • Set the DC potential to the open-circuit voltage (OCV) of the cell.

      • Apply a small AC voltage perturbation (e.g., 5-10 mV).

      • Sweep the frequency over a range of 100 kHz to 10 mHz.

    • Analysis:

      • Plot the impedance data as a Nyquist plot (Z'' vs. Z').

      • Fit the Nyquist plot to an appropriate equivalent circuit model to extract values for the SEI resistance (R_sei) and the charge transfer resistance (R_ct).

3. Gas Chromatography-Mass Spectrometry (GC-MS) for Electrolyte Analysis

  • Objective: To identify and quantify the components of the electrolyte, including the consumption of FEC and the formation of decomposition products.

  • Methodology:

    • Sample Preparation:

      • In an argon-filled glovebox, carefully disassemble a cycled cell.

      • Extract the electrolyte by soaking the separator and electrodes in a known volume of a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate).[11][12]

      • To remove the LiPF6 salt, which is non-volatile and can damage the GC column, the salt can be precipitated by using a solvent in which it has low solubility (like dichloromethane) and then centrifuged.[11][13]

    • GC-MS Analysis:

      • Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS system.

      • Use a suitable GC column (e.g., a TG-5MS column) and a temperature program to separate the different components of the electrolyte.[12]

      • The mass spectrometer will fragment the eluted compounds, and the resulting mass spectra can be used to identify the compounds by comparing them to a spectral library (e.g., NIST).

    • Quantification:

      • Create a calibration curve using standard solutions of known concentrations of FEC and other electrolyte components to quantify their amounts in the sample.

4. X-ray Photoelectron Spectroscopy (XPS) for SEI Composition Analysis

  • Objective: To determine the elemental and chemical composition of the SEI layer on the electrode surface.

  • Methodology:

    • Sample Preparation:

      • In an argon-filled glovebox, disassemble a cycled cell.

      • Gently rinse the electrode of interest (usually the anode) with a volatile solvent (e.g., dimethyl carbonate) to remove residual electrolyte salt.

      • Mount the electrode on a sample holder and transfer it to the XPS instrument using an air-sensitive transfer vessel to prevent exposure to air and moisture.

    • XPS Analysis:

      • Acquire a survey spectrum to identify the elements present on the surface.

      • Acquire high-resolution spectra for the elements of interest (e.g., C 1s, O 1s, F 1s, Li 1s, P 2p).

    • Analysis:

      • Deconvolute the high-resolution spectra into different chemical state components to identify the specific compounds present in the SEI (e.g., LiF, Li2CO3, polycarbonates).

      • Depth profiling, using an ion gun to etch away the surface layers, can be used to analyze the composition of the SEI as a function of depth.

Visualizations

FEC_Degradation_Pathway cluster_anode Anode Surface (Reduction) cluster_thermal Electrolyte Bulk (Thermal Degradation) FEC This compound (FEC) e_Li + e- + Li+ SEI_products SEI Layer Components e_Li->SEI_products Electrochemical Reduction LiF LiF SEI_products->LiF Polycarbonate Polymeric Species (e.g., Poly(vinyl carbonate)) SEI_products->Polycarbonate Li2CO3 Li2CO3 SEI_products->Li2CO3 Gases_red Gases (CO, CO2) SEI_products->Gases_red FEC2 FEC LiPF6_heat + LiPF6 + Heat VC Vinylene Carbonate (VC) LiPF6_heat->VC Thermal Decomposition HF HF LiPF6_heat->HF

Caption: Reductive and thermal degradation pathways of FEC in a lithium-ion battery.

Experimental_Workflow cluster_cell_prep Cell Preparation & Cycling cluster_analysis Post-Mortem Analysis start Start: Electrolyte Formulation (with/without FEC) assembly Cell Assembly (Coin cell/Pouch cell) start->assembly formation Formation Cycling assembly->formation aging Performance Testing (Cycling, Rate Test) formation->aging disassembly Cell Disassembly (in Glovebox) aging->disassembly EIS EIS Analysis (Impedance) aging->EIS In-situ/Operando electrodes Harvest Electrodes & Separator disassembly->electrodes electrolyte Extract Electrolyte disassembly->electrolyte gas Collect Gas disassembly->gas XPS XPS Analysis (SEI Composition) electrodes->XPS SEM SEM/EDX (Morphology) electrodes->SEM GCMS GC-MS Analysis (Electrolyte Degradation) electrolyte->GCMS GC Gas Chromatography (Gas Composition) gas->GC

Caption: General experimental workflow for evaluating FEC stability.

References

Technical Support Center: Troubleshooting SEI Layer Instability with 4-Fluoro-1,3-dioxolan-2-one (FEC)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Fluoro-1,3-dioxolan-2-one (FEC) as an electrolyte additive. This resource provides troubleshooting guidance and answers to frequently asked questions related to Solid Electrolyte Interphase (SEI) layer instability in lithium-ion batteries.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments with FEC.

Issue 1: Rapid Capacity Fading After Initial Cycles

Question: My cell shows good initial capacity, but it fades quickly after a few cycles. What could be the cause when using an FEC-containing electrolyte?

Answer: Rapid capacity fading, despite the presence of FEC, can stem from several factors related to the SEI layer.

  • Sub-optimal FEC Concentration: The concentration of FEC is critical. Too little may not form a complete and stable SEI layer, leading to continuous electrolyte decomposition.[1] Conversely, an excessively high concentration can increase interfacial impedance. The optimal concentration is often around 5-10 wt%.[1][2]

  • FEC Consumption: FEC is consumed during the formation and maintenance of the SEI layer.[3] If the initial amount is insufficient for the anode's surface area or the cycling conditions are harsh, the FEC can be depleted, leading to the decomposition of the main electrolyte solvents and subsequent capacity fade.[3][4]

  • Operating Temperature: Elevated temperatures can accelerate the decomposition of FEC and the SEI layer, potentially leading to the formation of undesirable byproducts like HF, which can damage the cathode.[2][5]

Troubleshooting Steps:

  • Optimize FEC Concentration: Systematically vary the FEC concentration in your electrolyte (e.g., 1%, 5%, 10%) to identify the optimal loading for your specific electrode chemistry and cycling conditions.

  • Characterize the SEI Layer: After a few cycles, disassemble the cell in an inert atmosphere and analyze the anode surface using techniques like XPS and SEM to assess the composition and morphology of the SEI layer. A stable SEI should be uniform and rich in LiF.[6][7]

  • Monitor Gas Evolution: Use techniques like differential electrochemical mass spectrometry (DEMS) to analyze the gaseous byproducts during cycling. Excessive H2 and CO2 evolution can indicate ongoing FEC decomposition.[4]

  • Control Operating Temperature: Ensure your cycling experiments are conducted within a stable and appropriate temperature range. If high-temperature operation is necessary, consider using additional electrolyte additives for thermal stability.[5]

Issue 2: High Interfacial Resistance and Poor Rate Capability

Question: My cell with FEC additive shows high impedance and performs poorly at high C-rates. Why is this happening?

Answer: While FEC generally forms a favorable SEI, high impedance can occur under certain conditions.

  • Thick SEI Layer: Although FEC typically forms a thin SEI, suboptimal cycling parameters or electrolyte composition can lead to a thicker, more resistive layer.[7] The decomposition products of FEC, if not forming a compact layer, can hinder Li+ transport.[8]

  • SEI Composition: The composition of the SEI is crucial. While LiF is a key component of a stable SEI, the presence of excessive polymeric or organic species from FEC decomposition can increase resistance.[1][3]

  • Cathode Interface Issues: At higher voltages, FEC can also interact with the cathode, forming a cathode-electrolyte interphase (CEI). A thick LiF-based CEI can increase polarization and impede Li+ kinetics, leading to poor rate performance.[9]

Troubleshooting Steps:

  • Electrochemical Impedance Spectroscopy (EIS): Perform EIS at different states of charge and after several cycles to deconvolve the contributions to the overall cell impedance. This can help identify if the high resistance originates from the SEI layer, charge transfer, or other components.[5]

  • Rate Capability Testing: Cycle the cells at various C-rates to quantify the performance limitations. Compare the results with a baseline electrolyte (without FEC) to isolate the effect of the additive.

  • Surface Analysis (XPS and SEM): Analyze both the anode and cathode surfaces to understand the thickness and composition of the passivation layers.[7][9]

  • Galvanostatic Intermittent Titration Technique (GITT): Use GITT to determine the Li+ diffusion coefficient and identify kinetic limitations.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which FEC stabilizes the SEI layer?

A1: FEC has a higher reduction potential than conventional carbonate solvents like ethylene (B1197577) carbonate (EC) and dimethyl carbonate (DMC).[5] This means it preferentially decomposes on the anode surface during the initial charging cycles.[6][10] The decomposition of FEC leads to the formation of a stable, thin, and dense SEI layer that is rich in lithium fluoride (B91410) (LiF).[1][11] This LiF-rich layer is an excellent electron insulator but a good ionic conductor, effectively preventing further electrolyte decomposition and protecting the anode surface.[6]

Q2: What are the main decomposition products of FEC?

A2: The reductive decomposition of FEC on the anode surface primarily produces lithium fluoride (LiF) and various organic species.[10][12] Some studies have also identified the formation of vinylene carbonate (VC) as an intermediate, which can further polymerize.[12] Gaseous byproducts such as CO2 and H2 can also be evolved.[4]

Q3: Is there an optimal concentration for FEC in the electrolyte?

A3: Yes, the concentration of FEC is a critical parameter. An optimal concentration, often cited to be around 5% by weight, can significantly improve battery performance.[1] However, the ideal concentration can vary depending on the specific anode material (e.g., graphite, silicon), other electrolyte components, and the intended operating conditions.[2][13]

Q4: Can FEC be detrimental to battery performance?

A4: While highly beneficial, FEC can have negative effects under certain conditions. At elevated temperatures, it can decompose and contribute to the generation of hydrofluoric acid (HF), which can corrode the cathode and other cell components.[2][5] Additionally, continuous consumption of FEC during cycling can lead to a rapid decline in performance once it is depleted.[3] High concentrations of FEC can also lead to increased impedance.[8]

Q5: How does the SEI layer formed with FEC differ from that formed with standard carbonate electrolytes?

A5: The SEI layer formed in the presence of FEC is typically thinner, denser, and more uniform compared to the SEI formed in standard electrolytes.[5][6] The key compositional difference is the high concentration of LiF in the FEC-derived SEI, which contributes to its enhanced stability and protective properties.[1][6] In contrast, the SEI from standard electrolytes is often composed of more porous and less stable organic species like lithium ethylene dicarbonate (B1257347) (LEDC).[14]

Data Presentation

Table 1: Effect of FEC Concentration on Li/AlF3 Primary Battery Performance [1]

FEC ConcentrationDischarge Specific Capacity (mAh g⁻¹)Capacity after 7 days at RT (mAh g⁻¹)Capacity after 7 days at 55°C (mAh g⁻¹)Charge Transfer Resistance (Rct) (Ω)
0% (Baseline)195.3178.598.6158.7
1%201.2189.4105.7135.4
5% 212.8 205.7 122.3 112.9
10%208.6195.1115.4123.8

Table 2: Impact of FEC on Si/Gr Anode SEI Thickness [7]

FEC ContentSEI Thickness after Formation (nm)SEI Thickness after 1st Lithiation (nm)SEI Thickness after 1st Delithiation (nm)SEI Thickness after 100 Cycles (nm)
Low~20~45~30~60
Medium~18~40~28~55
High~15~35~25~50

Experimental Protocols

1. Electrochemical Impedance Spectroscopy (EIS) for SEI Characterization

  • Objective: To measure the interfacial resistance of the SEI layer.

  • Methodology:

    • Assemble the coin cell in an argon-filled glovebox.

    • Allow the cell to rest for 12 hours to ensure electrolyte wetting.

    • Perform the formation cycles at a low C-rate (e.g., C/20).

    • Bring the cell to a specific state of charge (e.g., fully discharged or 50% SOC).

    • Connect the cell to a potentiostat equipped with a frequency response analyzer.

    • Apply a small AC voltage perturbation (e.g., 5-10 mV) over a wide frequency range (e.g., 100 kHz to 0.01 Hz).

    • Record the impedance data and plot it on a Nyquist plot.

    • Fit the Nyquist plot to an equivalent circuit model to extract the SEI resistance (R_SEI) and charge transfer resistance (R_ct).[6]

2. X-ray Photoelectron Spectroscopy (XPS) for SEI Composition Analysis

  • Objective: To determine the chemical composition of the SEI layer.

  • Methodology:

    • Cycle the cell for the desired number of cycles.

    • Disassemble the cell in an argon-filled glovebox.

    • Gently rinse the anode with a high-purity solvent (e.g., dimethyl carbonate) to remove residual electrolyte.

    • Dry the anode under vacuum.

    • Mount the anode on an XPS sample holder and transfer it to the XPS chamber under an inert atmosphere.

    • Acquire survey spectra to identify the elements present.

    • Acquire high-resolution spectra for key elements (e.g., C 1s, O 1s, F 1s, Li 1s).

    • Analyze the peak positions and shapes to identify the chemical species in the SEI layer (e.g., LiF, Li2CO3, organic polymers).[7]

Mandatory Visualization

SEI_Formation_Mechanism cluster_0 Without FEC cluster_1 With FEC EC_DMC EC/DMC Solvents Anode_NoFEC Anode Surface EC_DMC->Anode_NoFEC Reduction at Low Potential Decomposition_NoFEC Unstable, Porous SEI (e.g., LEDC) Anode_NoFEC->Decomposition_NoFEC Further_Decomposition Continuous Electrolyte Decomposition Decomposition_NoFEC->Further_Decomposition Dendrites Li Dendrite Growth Further_Decomposition->Dendrites FEC FEC Additive Anode_FEC Anode Surface FEC->Anode_FEC Preferential Reduction at Higher Potential Stable_SEI Stable, Dense LiF-rich SEI Anode_FEC->Stable_SEI Protection Anode Protection Stable_SEI->Protection Improved_Performance Improved Cycling Stability Protection->Improved_Performance

Caption: Comparative mechanism of SEI layer formation with and without FEC additive.

Troubleshooting_Workflow Start Issue: SEI Instability (e.g., Capacity Fade, High Impedance) Check_Concentration Is FEC concentration optimized (e.g., 5-10%)? Start->Check_Concentration Check_Temp Is operating temperature controlled and moderate? Check_Concentration->Check_Temp Yes Optimize_Parameters Optimize FEC concentration, cycling protocol, or temperature Check_Concentration->Optimize_Parameters No Perform_EIS Perform Electrochemical Impedance Spectroscopy (EIS) Check_Temp->Perform_EIS Yes Check_Temp->Optimize_Parameters No Perform_XPS Perform Surface Analysis (XPS, SEM) Perform_EIS->Perform_XPS Analyze_Gas Analyze Gas Evolution (DEMS) Perform_XPS->Analyze_Gas Analyze_Gas->Optimize_Parameters Stable_Performance Achieve Stable Performance Optimize_Parameters->Stable_Performance

Caption: Troubleshooting workflow for addressing SEI instability issues with FEC.

References

Technical Support Center: Optimizing 4-Fluoro-1,3-dioxolan-2-one (FEC) Concentration for Anode Materials

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing 4-Fluoro-1,3-dioxolan-2-one (FEC) as an electrolyte additive for various anode materials in lithium-ion batteries.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of FEC in a lithium-ion battery?

A1: this compound (FEC) is a crucial electrolyte additive that primarily functions by decomposing on the anode surface during the initial charging cycles. This decomposition forms a stable and robust Solid Electrolyte Interphase (SEI). A well-formed SEI layer is critical as it passivates the electrode surface, preventing further electrolyte decomposition and ensuring the reversible cycling of lithium ions.[1][2][3] This protective film is particularly important for anode materials that experience significant volume changes during lithiation and delithiation, such as silicon.

Q2: How does FEC improve the performance of silicon anodes?

A2: Silicon anodes have a very high theoretical capacity but suffer from massive volume expansion (over 300%) during charging, which can lead to pulverization of the electrode and rapid capacity fade. FEC helps to form a more flexible and stable SEI layer that can better accommodate these volume changes.[3] This enhanced SEI reduces the continuous consumption of the electrolyte to form new SEI on freshly exposed silicon surfaces, leading to significantly improved coulombic efficiency and cycle life.[4]

Q3: What is the optimal concentration of FEC for different anode materials?

A3: The optimal concentration of FEC can vary depending on the specific anode material, electrolyte composition, and cycling conditions. However, general guidelines are provided in the table below. It is always recommended to perform experimental optimization for your specific system.

Q4: Can FEC have negative effects on battery performance?

A4: Yes, while beneficial for the anode, FEC can have detrimental effects on the cathode, particularly at high voltages. At elevated potentials, FEC can be oxidatively decomposed on the cathode surface, leading to the formation of a thick, resistive layer that impedes lithium-ion transport and increases cell polarization.[5][6] This can result in capacity fading and reduced rate capability, especially in high-voltage systems.[5][6] Therefore, the amount of FEC must be carefully optimized to balance the benefits at the anode with potential drawbacks at the cathode.[7]

Q5: What happens if the FEC concentration is too low or it gets consumed during cycling?

A5: If the initial FEC concentration is too low or if it is completely consumed during cycling, the protective SEI layer can break down. This exposes the reactive anode surface to the electrolyte, leading to continuous electrolyte decomposition, thickening of the SEI, consumption of lithium inventory, and a rapid drop in coulombic efficiency and capacity.[8][9] The consumption of FEC is a critical factor determining the lifetime of silicon anodes.[10]

Troubleshooting Guide

This guide addresses common issues encountered during experiments involving FEC optimization.

Issue Possible Causes Recommended Actions
Rapid capacity fade after initial cycles - Insufficient FEC concentration leading to SEI breakdown. - Complete consumption of FEC during cycling.[8][9] - Poor quality or moisture contamination of FEC.- Increase the FEC concentration in the electrolyte. - Analyze the remaining FEC concentration in the electrolyte after cycling. - Ensure the use of high-purity, low-moisture FEC and proper glovebox handling.
Low initial coulombic efficiency - Formation of a thick initial SEI layer due to excessive FEC. - Irreversible consumption of lithium during the initial FEC decomposition.- Reduce the FEC concentration. - Optimize the formation cycling protocol (e.g., lower current density for the first few cycles).
Increasing cell impedance during cycling - Continuous growth of a resistive SEI layer. - Degradation of the cathode surface due to FEC oxidation at high voltages.[6]- Lower the FEC concentration. - Limit the upper cutoff voltage during cycling. - Characterize the impedance of both the anode and cathode separately.
Poor rate capability - Thick and resistive SEI on the anode. - Thick and resistive CEI (Cathode Electrolyte Interphase) on the cathode.[6]- Optimize FEC concentration to form a thin and ionically conductive SEI. - Consider using co-additives to improve the ionic conductivity of the SEI/CEI.
Inconsistent results between cells - Inhomogeneous mixing of FEC in the electrolyte. - Variations in cell assembly and formation protocols.- Ensure thorough mixing of the electrolyte before use. - Standardize all cell assembly and testing procedures.

Quantitative Data Summary

The following tables summarize the impact of FEC concentration on the performance of different anode materials based on published research.

Table 1: Silicon (Si) Anode Performance with FEC Additive

FEC Concentration (wt%)Anode CompositionElectrolyteKey Performance MetricsReference
5%Si nanoparticles1.2M LiPF6 in EC:DEC (1:1 w/w)Specific capacity of 768 mAh/g after 100 cycles at C/10.[11]
10%Si nanoparticles1 M LiPF6 in EC:DEC (1:1)Significantly improved capacity retention and coulombic efficiency compared to no FEC.[4]
20%9% Si/Graphite1 M LiPF6 in DMCHigher retention of silicon activity after 100 cycles compared to 2% FEC.[9]
50%9% Si/Graphite1 M LiPF6 in DMCStable cycling behavior with high retention of silicon activity.[9]

Table 2: Graphite Anode Performance with FEC Additive

FEC Concentration (vol%)Anode MaterialElectrolyteKey Performance MetricsReference
2%Mesocarbon microbeads (MCMB)1 M LiPF6 in EC:DMC:EMC (1:1:1)Suppressed electrolyte decomposition, decreased battery resistance, and increased specific capacity and cyclic stability.[1]
5%Graphite1M LiPF6 in EC:DMCLower interfacial resistance and excellent thermal stability, leading to improved rate capability and cycle retention.[7]

Table 3: Lithium Metal Anode Performance with FEC Additive

FEC Concentration (vol%)Anode MaterialElectrolyteKey Performance MetricsReference
5%Lithium MetalNot specifiedCoulombic efficiency of 98% over 100 cycles.[12]
10%Lithium Metal1.2 M LiPF6 in EC:EMC (3:7)Significantly improved coulombic efficiency and cycle life compared to baseline electrolyte.
100% (FEC as solvent)Lithium Metal1.2 M LiPF6 in FECFurther increased capacity retention compared to 10% FEC.

Experimental Protocols

Protocol 1: Evaluation of FEC in a Half-Cell Configuration

This protocol outlines the steps to evaluate the effect of different FEC concentrations on the electrochemical performance of a specific anode material.

experimental_workflow prep 1. Electrode & Electrolyte Preparation assembly 2. Coin Cell Assembly (Anode vs. Li Metal) prep->assembly Vary FEC concentration (e.g., 0, 2, 5, 10 wt%) formation 3. Formation Cycling (e.g., C/20 for 2 cycles) assembly->formation cycling 4. Galvanostatic Cycling (e.g., C/10 for 100 cycles) formation->cycling analysis 5. Post-mortem Analysis (SEM, XPS, EIS) cycling->analysis

Fig. 1: Experimental workflow for evaluating FEC.

Methodology:

  • Electrode and Electrolyte Preparation:

    • Prepare the anode slurry with the active material, binder, and conductive agent in a suitable solvent.

    • Coat the slurry onto a current collector (e.g., copper foil) and dry it under vacuum.

    • Prepare the baseline electrolyte (e.g., 1 M LiPF6 in a mixture of carbonate solvents).

    • Add varying weight or volume percentages of FEC to the baseline electrolyte to create the test electrolytes.

  • Coin Cell Assembly:

    • Assemble 2032-type coin cells in an argon-filled glovebox.

    • Use the prepared anode as the working electrode and lithium metal as the counter and reference electrode.

    • Use a separator (e.g., Celgard) soaked in the respective electrolyte.

  • Formation Cycling:

    • Perform initial galvanostatic cycles at a low current rate (e.g., C/20) for 1-3 cycles to form a stable SEI layer.

  • Galvanostatic Cycling:

    • Cycle the cells at a desired current rate (e.g., C/10 or C/5) for a specified number of cycles (e.g., 100 or more).

    • Record the charge-discharge capacity, coulombic efficiency, and voltage profiles.

  • Post-mortem Analysis:

    • Disassemble the cells in a glovebox after cycling.

    • Analyze the surface morphology and composition of the anode using techniques like Scanning Electron Microscopy (SEM) and X-ray Photoelectron Spectroscopy (XPS) to characterize the SEI.

    • Perform Electrochemical Impedance Spectroscopy (EIS) to investigate the interfacial resistance.

Signaling Pathways and Logical Relationships

Troubleshooting Logic for Poor Cycling Performance

The following diagram illustrates a logical workflow for troubleshooting poor cycling performance in batteries containing FEC.

troubleshooting_logic start Poor Cycling Performance (e.g., Capacity Fade) check_fec Is FEC concentration optimal? start->check_fec low_fec Increase FEC Concentration check_fec->low_fec No (Too Low) high_fec Decrease FEC Concentration check_fec->high_fec No (Too High) check_voltage Is upper cutoff voltage too high? check_fec->check_voltage Yes lower_voltage Lower Cutoff Voltage check_voltage->lower_voltage Yes check_contamination Is there any contamination? check_voltage->check_contamination No improve_handling Improve Glovebox and Material Handling check_contamination->improve_handling Yes further_analysis Perform Advanced Characterization (XPS, TEM) check_contamination->further_analysis No

Fig. 2: Troubleshooting poor cycling performance.

References

Technical Support Center: 4-Fluoro-1,3-dioxolan-2-one (FEC) in Lithium-Ion Batteries

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the side reactions of 4-Fluoro-1,3-dioxolan-2-one (FEC) with various electrode materials in lithium-ion batteries. It is intended for researchers, scientists, and professionals in the field of battery technology and drug development who may utilize similar chemistries.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound (FEC) in a lithium-ion battery?

A1: this compound (FEC) is a widely used electrolyte additive that enhances the performance and lifespan of lithium-ion batteries.[1] Its main function is to facilitate the formation of a stable and thin solid electrolyte interphase (SEI) layer on the anode surface. This protective layer prevents the continuous decomposition of the electrolyte during charging and discharging cycles. A well-formed SEI layer leads to several key improvements, including enhanced battery capacity, extended cycle life, and better performance at low temperatures.[1]

Q2: What are the common side reactions of FEC with anode materials like graphite (B72142) and silicon?

A2: The primary side reaction of FEC at the anode is its reductive decomposition to form a robust SEI layer. This process, while beneficial, involves the consumption of FEC. Key decomposition products include lithium fluoride (B91410) (LiF), lithium carbonate (Li₂CO₃), and various organic species.[2][3] On silicon anodes, which experience significant volume changes during cycling, a stable FEC-derived SEI is crucial for mitigating mechanical degradation and maintaining performance.[4] However, this continuous formation and reformation of the SEI on silicon can lead to a steady consumption of FEC throughout the battery's life.[5][6][7]

Q3: Is gas generation a concern when using FEC, and what gases are typically produced?

A3: Yes, gas generation can be a side reaction associated with FEC decomposition. The primary gases evolved are carbon dioxide (CO₂) and hydrogen (H₂), with smaller amounts of carbon monoxide (CO) also possible.[4] The evolution of these gases is linked to the electrochemical reduction of FEC and subsequent reactions of its decomposition products. While the formation of a stable SEI can suppress some gas-evolving reactions from the bulk electrolyte, the decomposition of FEC itself contributes to the overall gas volume in the cell.

Q4: How does FEC interact with cathode materials such as NMC, LFP, and LCO?

A4: The interaction of FEC with cathode materials is complex and can be both beneficial and detrimental.

  • NMC (Lithium Nickel Manganese Cobalt Oxide): FEC can help form a protective cathode-electrolyte interphase (CEI) on the surface of NMC cathodes, especially at high voltages. This can suppress electrolyte oxidation and improve cycling stability.[8][9] However, some studies suggest that at elevated temperatures, FEC can have adverse effects.[10]

  • LFP (Lithium Iron Phosphate): For LFP cathodes, FEC has been shown to improve performance, particularly at low temperatures, by forming a less resistive SEI and reducing polarization.[11][12][13]

  • LCO (Lithium Cobalt Oxide): With LCO cathodes, FEC can contribute to a more stable CEI, leading to improved cycling stability, especially at higher voltages.[14][15] However, at elevated temperatures, side reactions can still lead to impedance growth and performance degradation.[16]

Q5: What is "FEC consumption," and how does it impact long-term battery performance?

A5: FEC consumption refers to the gradual depletion of the FEC additive in the electrolyte as it is used up in the formation and maintenance of the SEI layer.[5][6][7][17] This is particularly pronounced with high-capacity anodes like silicon that undergo large volume changes.[5][6] Once the FEC is fully consumed, the SEI layer can become less stable, leading to increased side reactions, higher impedance, and a rapid decline in battery capacity and cycle life.[7][18] The rate of FEC consumption can be influenced by factors such as the electrode materials, cycling conditions, and the initial concentration of FEC.[6][17]

Troubleshooting Guides

Issue 1: Rapid Capacity Fading

Symptoms:

  • Significant drop in discharge capacity within a relatively low number of cycles.

  • Decreasing coulombic efficiency.

Possible Causes and Solutions:

Possible CauseSuggested Troubleshooting Steps
Complete FEC Consumption 1. Verify FEC Depletion: Analyze the electrolyte post-cycling using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Infrared (IR) Spectroscopy to quantify the remaining FEC concentration.[5] 2. Increase Initial FEC Concentration: If FEC is being consumed too quickly, consider increasing the initial weight or volume percentage of FEC in the electrolyte. 3. Optimize Cycling Conditions: High charging rates and extreme temperatures can accelerate FEC consumption. Evaluate if modifying the cycling protocol can extend the life of the additive.
Unstable SEI Formation 1. Characterize the SEI: Use X-ray Photoelectron Spectroscopy (XPS) to analyze the chemical composition of the SEI on the anode. A lack of LiF or a high proportion of unstable organic species could indicate poor SEI quality. 2. Co-additives: Investigate the use of other electrolyte additives in conjunction with FEC that may synergistically promote a more stable SEI.
Cathode Degradation 1. Analyze the Cathode Surface: Use SEM and XPS to examine the cathode for signs of electrolyte oxidation, transition metal dissolution, or the formation of a thick, resistive CEI. 2. Lower Cut-off Voltage: If operating at high voltages, consider reducing the upper cut-off voltage to minimize electrolyte oxidation at the cathode.
Issue 2: Excessive Gas Evolution

Symptoms:

  • Swelling of pouch cells or pressure build-up in cylindrical cells.

  • Inconsistent electrochemical performance.

Possible Causes and Solutions:

Possible CauseSuggested Troubleshooting Steps
FEC Decomposition 1. Analyze Gas Composition: Use Online Electrochemical Mass Spectrometry (OEMS) or Gas Chromatography (GC) to identify the evolved gases (e.g., CO₂, H₂, CO).[4] 2. Optimize FEC Concentration: While FEC is beneficial, an excessively high concentration might lead to more gas generation. Experiment with lower concentrations to find a balance between performance and gassing.
Electrolyte Contamination 1. Control Moisture Content: Ensure all battery components and the assembly environment are rigorously dry, as water contamination can lead to significant gas generation. 2. Purity of Materials: Use high-purity electrolyte solvents and salts to minimize side reactions.
High Voltage Operation 1. Reduce Upper Voltage Limit: Operating at high voltages can accelerate the decomposition of both FEC and the main electrolyte solvents, leading to increased gas evolution.
Issue 3: Increased Cell Impedance

Symptoms:

  • Increased polarization observed in charge-discharge curves.

  • Reduced rate capability.

  • Growth of semicircles in Electrochemical Impedance Spectroscopy (EIS) plots.

Possible Causes and Solutions:

Possible CauseSuggested Troubleshooting Steps
Thick or Resistive SEI/CEI 1. Perform EIS Analysis: Track the evolution of interfacial and charge-transfer resistances over cycling. A significant increase points to issues with the SEI or CEI.[19][20][21] 2. Surface Characterization: Use SEM and TEM to visually inspect the thickness and morphology of the SEI/CEI on the electrodes. 3. Optimize Formation Protocol: The initial formation cycles are critical for creating a good SEI. Vary the C-rate and temperature during formation to see if a less resistive film can be formed.
Electrolyte Degradation Products 1. Analyze Electrolyte: Use techniques like NMR or GC-MS to identify any unwanted side products in the electrolyte that could be contributing to increased impedance. 2. Consider Co-additives: Some additives can help to scavenge harmful species or promote the formation of a more conductive SEI.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the effect of FEC on battery performance.

Table 1: Effect of FEC on Silicon Anode Performance

FEC Conc.Cycle NumberCapacity Retention (%)Coulombic Efficiency (%)Reference
0 wt%80~70%-[22]
10 wt%80~95%>99%[22]
0 wt%400~25%-[4]
with FEC400~60%-[4]
5 wt%100~27%-[23]

Table 2: Effect of FEC on Cell Impedance

ElectrodeConditionFEC PresenceInterfacial Resistance (R_sei)Reference
GraphiteAfter formationWithout FECHigher[19]
GraphiteAfter formationWith FECLower[19]
SiliconAfter 240 cyclesWithout FEC~600 Ohm[24]
SiliconAfter 240 cyclesWith FEC~350 Ohm[24]
LiFePO₄Low TemperatureWithout FECHigher[13]
LiFePO₄Low TemperatureWith FECLower[13]

Experimental Protocols

1. Gas Analysis using Online Electrochemical Mass Spectrometry (OEMS)

  • Objective: To identify and quantify the gaseous side products during battery cycling.

  • Methodology:

    • Assemble the cell in a specially designed air-tight container with an inlet and outlet for a carrier gas (e.g., Argon).

    • Connect the outlet to the inlet of a mass spectrometer.

    • Begin the electrochemical cycling of the cell according to the desired protocol.

    • Continuously flow the carrier gas through the cell headspace and into the mass spectrometer.

    • Monitor the mass-to-charge ratios corresponding to expected gases (e.g., m/z = 2 for H₂, 28 for CO, 44 for CO₂).

    • Calibrate the mass spectrometer with known gas concentrations to quantify the evolved gases.

2. SEI/CEI Characterization using X-ray Photoelectron Spectroscopy (XPS)

  • Objective: To determine the chemical composition of the surface layers on the electrodes.

  • Methodology:

    • Cycle the battery for the desired number of cycles.

    • Disassemble the cell in an inert atmosphere (e.g., an argon-filled glovebox).

    • Gently rinse the electrode of interest with a high-purity solvent (e.g., dimethyl carbonate) to remove residual electrolyte.

    • Dry the electrode under vacuum.

    • Transfer the electrode to the XPS chamber without exposure to air.

    • Acquire survey spectra to identify the elements present on the surface.

    • Acquire high-resolution spectra for key elements (e.g., C 1s, O 1s, F 1s, Li 1s) to determine the chemical states and bonding environments.

    • Use depth profiling (e.g., with an argon ion beam) to analyze the composition as a function of depth into the SEI/CEI.

3. Electrochemical Impedance Spectroscopy (EIS)

  • Objective: To investigate the impedance characteristics of the cell, including the resistance of the SEI/CEI and charge transfer processes.

  • Methodology:

    • Assemble the cell and allow it to rest for a set period to reach equilibrium.

    • Connect the cell to a potentiostat with EIS capability.

    • Apply a small AC voltage perturbation (e.g., 5-10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz).

    • Record the resulting AC current response to calculate the impedance at each frequency.

    • Plot the data as a Nyquist plot (imaginary vs. real impedance).

    • Fit the impedance spectra to an appropriate equivalent circuit model to extract quantitative values for different resistance and capacitance elements in the cell.

    • Repeat the EIS measurement at different states of charge and after various numbers of cycles to monitor changes in impedance.

Visualizations

Experimental_Workflow_for_FEC_Side_Reaction_Analysis cluster_0 Cell Preparation & Cycling cluster_1 Post-mortem Analysis cluster_2 In-situ Analysis cluster_3 Data Interpretation A Electrode & Electrolyte (with/without FEC) Preparation B Cell Assembly (e.g., Coin Cell, Pouch Cell) A->B C Formation Cycles & Long-term Cycling B->C D Gas Analysis (OEMS/GC) C->D E Surface Analysis (XPS, SEM, TEM) C->E F Electrolyte Analysis (GC-MS, NMR) C->F G Electrochemical Analysis (EIS, CV) C->G H Correlate electrochemical performance with physicochemical changes D->H E->H F->H G->H

Caption: Experimental workflow for analyzing FEC side reactions.

Troubleshooting_Logic_for_Rapid_Capacity_Fade Start Symptom: Rapid Capacity Fade Q1 Is Coulombic Efficiency Low? Start->Q1 A1_Yes Likely SEI Instability or FEC Consumption Q1->A1_Yes Yes A1_No Consider other issues: - Cathode Degradation - Loss of Active Material Q1->A1_No No Q2 Analyze Electrolyte: Is FEC Depleted? A1_Yes->Q2 A2_Yes Solution: - Increase initial FEC conc. - Optimize cycling Q2->A2_Yes Yes A2_No Analyze SEI with XPS: Is SEI composition poor? Q2->A2_No No A3_Yes Solution: - Optimize formation protocol - Consider co-additives A2_No->A3_Yes Yes A3_No Investigate other failure modes A2_No->A3_No No

Caption: Troubleshooting logic for rapid capacity fade.

FEC_Decomposition_Pathway FEC This compound (FEC) Reduction Electrochemical Reduction (+e⁻, +Li⁺) FEC->Reduction Anode_Surface Anode Surface (Graphite, Silicon, Li Metal) Anode_Surface->Reduction LiF LiF (Lithium Fluoride) (Key SEI component) Reduction->LiF Organic_Species Organic Species (e.g., oligomers, Li₂CO₃) Reduction->Organic_Species Gas Gas Evolution (CO₂, H₂, CO) Reduction->Gas SEI Stable SEI Layer LiF->SEI Forms stable SEI Organic_Species->SEI Contributes to SEI

Caption: Simplified FEC decomposition pathway at the anode.

References

Technical Support Center: The Impact of Impurities in 4-Fluoro-1,3-dioxolan-2-one (FEC) on Battery Performance

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center for researchers, scientists, and professionals in drug development and battery technology. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) regarding the impact of impurities in 4-Fluoro-1,3-dioxolan-2-one (FEC) on the performance of lithium-ion batteries.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of this compound (FEC) in a lithium-ion battery?

A1: this compound (FEC) is a crucial electrolyte additive that helps to form a stable Solid Electrolyte Interphase (SEI) on the surface of the anode.[1][2][3] This protective layer is essential for preventing the continuous decomposition of the electrolyte during the charging and discharging cycles.[1][3] A well-formed SEI layer leads to significant improvements in battery performance, including enhanced capacity, extended cycle life, and better performance at low temperatures.[2][4]

Q2: What are the most common and detrimental impurities in FEC?

A2: The most critical impurities in FEC for battery applications are moisture (water) and hydrofluoric acid (HF).[5][6] Moisture can react with the commonly used electrolyte salt, lithium hexafluorophosphate (B91526) (LiPF₆), to produce HF.[5][6][7] HF is highly corrosive and can attack the electrode materials and other components of the battery cell.[6] Other potential impurities can arise from the synthesis process of FEC, such as byproducts from the direct fluorination of ethylene (B1197577) carbonate.

Q3: How does moisture as an impurity in FEC affect battery performance?

A3: Even trace amounts of moisture can be highly detrimental to lithium-ion battery performance.[6] Water reacts with LiPF₆ in the electrolyte to form hydrofluoric acid (HF).[5][6][7] This reaction leads to a cascade of negative effects, including:

  • Electrolyte Decomposition: The presence of HF accelerates the breakdown of the electrolyte.[6]

  • Corrosion: HF is highly corrosive and can damage the cathode and anode materials.[6]

  • Increased Impedance: The degradation of materials and the formation of resistive byproducts lead to higher internal resistance, which reduces the battery's power output.

  • Capacity Fade: The cumulative damage to the electrodes and electrolyte results in a rapid loss of the battery's capacity to store charge.[6]

  • Gas Generation: The reaction of water and subsequent side reactions can produce gas, leading to swelling of the battery cell and posing a safety risk.[6]

Q4: What are the acceptable limits for moisture content in battery-grade FEC?

A4: For optimal battery performance and longevity, the moisture content in the electrolyte, and therefore in the FEC additive, must be kept extremely low, typically in the range of parts per million (ppm). Some high-purity grades of FEC specify a water content of less than 100 ppm.[8][9]

Troubleshooting Guide

This guide is designed to help you diagnose and address common battery performance issues that may be related to impurities in FEC.

Issue 1: Rapid Capacity Fade and Poor Cycling Stability
  • Symptoms: The battery's capacity to hold a charge diminishes significantly with each charge-discharge cycle.

  • Potential Cause: This is a classic symptom of an unstable SEI layer, likely caused by impurities in the FEC. Moisture and hydrofluoric acid (HF) are the primary suspects, as they lead to ongoing electrolyte and electrode degradation.[6]

  • Troubleshooting Steps:

    • Verify FEC Purity: If possible, analyze the moisture content of your FEC and the prepared electrolyte using Karl Fischer titration.

    • Use High-Purity FEC: Ensure you are using battery-grade FEC with a specified low moisture content.

    • Control Glovebox Atmosphere: Maintain a very dry atmosphere (low ppm H₂O) in your glovebox during electrolyte preparation and cell assembly to prevent moisture contamination.

Issue 2: Increased Internal Resistance (High Impedance)
  • Symptoms: The battery exhibits a larger than expected voltage drop under load, indicating high internal resistance. This can be observed in electrochemical impedance spectroscopy (EIS) measurements.

  • Potential Cause: An increase in impedance can be attributed to the formation of a thick, resistive, or unstable SEI layer.[10] Impurities in FEC, particularly those that lead to the formation of resistive polymeric or inorganic species, can contribute to this. FEC decomposition products can hinder charge transport through the SEI.[10]

  • Troubleshooting Steps:

    • Perform Electrochemical Impedance Spectroscopy (EIS): Compare the impedance of cells made with different batches of FEC. A significant increase in the semi-circle corresponding to the SEI resistance can indicate an impurity issue.

    • Review FEC Source: If you have recently changed your supplier of FEC, the new batch may have a different impurity profile.

    • Optimize FEC Concentration: While not strictly an impurity issue, using an excessively high concentration of FEC can also lead to increased impedance.[4]

Issue 3: Gas Generation and Cell Swelling
  • Symptoms: The battery pouch or can begins to swell over time, indicating the production of gas inside the cell.

  • Potential Cause: Gas generation is often a result of electrolyte decomposition.[6] Impurities like moisture can react to form HF, which in turn catalyzes further electrolyte breakdown and gas evolution.[6] The thermal decomposition of FEC, especially at elevated temperatures, can also be a source of gas.[5]

  • Troubleshooting Steps:

    • Operate at Recommended Temperatures: Avoid exposing the battery to high temperatures during cycling and storage, as this can accelerate degradation reactions.

    • Check for Leaks: Ensure the battery casing is properly sealed to prevent atmospheric moisture from entering.

    • Analyze Gas Composition: If equipped, use techniques like Gas Chromatography (GC) to analyze the composition of the gas generated, which can provide clues about the specific degradation reactions occurring.

Quantitative Data on FEC Concentration and Battery Performance

The concentration of FEC in the electrolyte is a critical parameter that influences battery performance. The following table summarizes the impact of different FEC concentrations on key performance metrics.

FEC Concentration (wt%)First Cycle Coulombic Efficiency (%)Capacity Retention after 100 Cycles (mAh/g)Reference
268.03763[11]
568.75768[11]
1043.453.55[11]
2 (in EC/DEC)-Improved capacity retention and higher CE up to 100 cycles[12]
10 (in EC/DEC)-Maintained 89.3% of initial capacity after 350 cycles[12]

Note: The optimal concentration of FEC can depend on the specific cell chemistry and operating conditions.

Experimental Protocols

Methodology for Moisture Content Determination using Karl Fischer Titration

Karl Fischer titration is the standard method for accurately determining the water content in battery electrolytes.[5][7][13][14][15]

Apparatus:

  • Coulometric Karl Fischer Titrator

  • Titration cell with a twin platinum electrode

  • Syringes for sample injection

  • Electronic balance (readable to 0.1 mg)

Reagents:

  • Methanol-free anolyte and catholyte for Karl Fischer titration (methanol-based reagents can cause side reactions with the electrolyte).[7]

  • Toluene for cleaning

Procedure:

  • Preparation:

    • Work in a fume hood due to the presence of organic solvents.[7]

    • Add approximately 100 mL of anolyte to the titration cell.[7]

    • Add approximately 5 mL of catholyte to the inner cell.[7]

    • Perform a pre-titration to dehydrate the measurement cell until a stable, low drift is achieved.[7]

  • Measurement:

    • Draw the electrolyte sample (containing FEC) into a syringe and measure the total mass.[7]

    • Inject the sample into the titration cell.[7]

    • Start the titration. The instrument will automatically measure the moisture content.

    • After injection, re-weigh the syringe to determine the exact mass of the sample introduced.[7]

    • The instrument will calculate the water content in ppm or percentage based on the sample mass and the amount of water titrated.

  • Post-Measurement Cleaning:

    • To prevent corrosion from HF formed by the hydrolysis of LiPF₆, immediately drain the reagents after measurement.[7]

    • Thoroughly wash the titration flask and electrodes with a solvent like toluene.[7]

Visualizations

Logical Relationship of FEC Impurities and Battery Failure

Caption: Logical flow from FEC impurities to battery performance degradation.

Experimental Workflow for Troubleshooting FEC Quality

FEC_Troubleshooting_Workflow cluster_symptoms Observed Battery Issues cluster_investigation Investigation Steps cluster_analysis Data Analysis cluster_conclusion Conclusion & Action symptom Poor Battery Performance (e.g., Capacity Fade, High Impedance) check_assembly 1. Verify Cell Assembly (e.g., sealing, electrode alignment) symptom->check_assembly check_purity 2. Analyze FEC/Electrolyte Purity check_assembly->check_purity karl_fischer 2a. Karl Fischer Titration (Moisture Content) check_purity->karl_fischer gc_ms 2b. GC-MS Analysis (Organic Impurities) check_purity->gc_ms compare_specs 3. Compare Results to Specifications karl_fischer->compare_specs gc_ms->compare_specs high_moisture Moisture > Specification? compare_specs->high_moisture root_cause Root Cause Identified: FEC Impurity high_moisture->root_cause Yes no_issue FEC Purity is within Spec. Investigate other causes. high_moisture->no_issue No action Action: - Quarantine FEC Batch - Source High-Purity FEC - Optimize Glovebox Conditions root_cause->action

Caption: A systematic workflow for troubleshooting battery issues related to FEC quality.

References

Technical Support Center: 4-Fluoro-1,3-dioxolan-2-one (FEC) in Battery Electrolytes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers and scientists utilizing 4-Fluoro-1,3-dioxolan-2-one (FEC) as an electrolyte additive to mitigate gas generation in lithium-ion batteries. This resource provides troubleshooting guidance and answers to frequently asked questions to assist with your experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of this compound (FEC) in a lithium-ion battery?

A1: this compound (FEC) is primarily used as an electrolyte additive to form a stable and robust solid electrolyte interphase (SEI) layer on the surface of the anode, particularly with silicon-based anodes.[1][2] This protective SEI layer is crucial for preventing the continuous decomposition of the electrolyte during charging and discharging cycles, which in turn reduces gas generation.[1][3] A well-formed SEI layer leads to significant improvements in battery performance, including enhanced capacity, extended cycle life, and better low-temperature performance.[1][4]

Q2: How does FEC reduce gas generation in batteries?

A2: FEC has a lower Lowest Unoccupied Molecular Orbital (LUMO) energy compared to common electrolyte solvents like ethylene (B1197577) carbonate (EC).[5] This allows it to be preferentially reduced on the anode surface during the initial formation cycles. The reduction of FEC leads to the formation of a stable, fluorine-rich SEI layer containing species like lithium fluoride (B91410) (LiF).[6][7] This robust SEI layer acts as a physical and electronic barrier, preventing the further reduction of other electrolyte components that would otherwise decompose and produce gases such as ethylene (C2H4) and carbon monoxide (CO).[3] The main gaseous byproducts observed with FEC-containing electrolytes are often limited to H2 (from trace water) and CO2 (from FEC decomposition).[3]

Q3: What is the optimal concentration of FEC to use?

A3: The optimal concentration of FEC can vary depending on the specific battery chemistry (anode and cathode materials), the composition of the base electrolyte, and the intended operating conditions. While some studies have shown benefits with as little as 2 vol%, others utilize it as a co-solvent at much higher concentrations (e.g., 20-50 vol%).[6][8] It is crucial to optimize the FEC concentration for each specific application to balance the benefits of a stable SEI with potential negative effects, such as increased impedance or adverse reactions at the cathode at elevated temperatures.[9] Higher concentrations of FEC have been shown to lead to higher capacity retention and efficiency.[6]

Q4: Is FEC compatible with all anode and cathode materials?

A4: While FEC is particularly effective with silicon-based anodes due to their large volume changes during cycling, it has also been shown to be beneficial for graphite (B72142) anodes.[9][10] However, the compatibility of FEC with cathode materials, especially at elevated temperatures, can be a concern.[9] FEC can decompose at higher potentials and temperatures, potentially leading to the generation of hydrofluoric acid (HF), which can attack the cathode material and lead to transition metal dissolution.[9][11][12] Therefore, the amount of FEC must be carefully optimized in full-cell configurations.[9]

Q5: What are the typical decomposition products of FEC?

A5: The reductive decomposition of FEC on the anode surface is a complex process. Experimental and computational studies have identified several decomposition products. The primary inorganic product is lithium fluoride (LiF).[6][7][13] Organic decomposition products can include vinylene carbonate (VC), lithium carbonates (Li2CO3), lithium oxalate (B1200264) (Li2C2O4), lithium formate (B1220265) (HCO2Li), and various polymeric species.[7][11][14] The exact composition of the SEI derived from FEC can influence the battery's performance characteristics.

Troubleshooting Guide

Issue Possible Causes Troubleshooting Steps
Excessive Gassing/Cell Swelling - High FEC Concentration: Too much FEC can lead to increased gas generation, especially at elevated temperatures.[3] - High Temperature Operation/Storage: FEC has limited thermal stability and can decompose, producing gas.[3][11] - High Voltage Operation: At higher potentials, FEC can be oxidized, leading to gas evolution.[11] - Impurities in FEC: Low-purity FEC can introduce unwanted side reactions.[1]- Optimize FEC concentration through a concentration-dependent study. - Evaluate the thermal stability of the electrolyte at the intended operating temperature. - Characterize the gas composition to identify the source (e.g., CO2 from FEC decomposition).[15] - Ensure the use of high-purity (≥99.95%) FEC.[1]
Rapid Capacity Fade - FEC Consumption: FEC is consumed during cycling to repair and reform the SEI, especially with high-volume-change anodes like silicon.[6][8] Once depleted, the base electrolyte starts to decompose, leading to rapid capacity fade. - Unstable SEI Formation: Insufficient FEC may lead to the formation of a less protective SEI layer. - Cathode Degradation: At elevated temperatures, FEC decomposition products like HF can damage the cathode.[9][12]- Increase the initial FEC concentration or the total electrolyte volume. - Analyze the electrolyte after cycling to quantify FEC consumption using techniques like GC-MS.[6] - Investigate the impact of different FEC concentrations on long-term cycling performance. - Conduct post-mortem analysis of the cathode to check for signs of degradation.
Increased Cell Impedance - Thick SEI Layer: While FEC forms a stable SEI, excessive decomposition can lead to a thick, resistive layer. - FEC Decomposition Products: Some decomposition products of FEC can be more resistive than those formed from other additives.- Optimize the FEC concentration to form a thin and effective SEI. - Use electrochemical impedance spectroscopy (EIS) to monitor the change in interfacial resistance over cycling.[9] - Analyze the composition of the SEI using techniques like XPS to correlate composition with impedance.
Poor Low-Temperature Performance - Increased Electrolyte Viscosity: While FEC can improve low-temperature performance, high concentrations might increase the overall viscosity of the electrolyte. - Poor SEI Ion Conductivity: The composition of the FEC-derived SEI might have lower ionic conductivity at very low temperatures.- Optimize the co-solvent blend in conjunction with FEC for low-temperature operation. - Evaluate the ionic conductivity of the electrolyte at the target low temperature. - Perform EIS at low temperatures to understand the contribution of the SEI to the overall impedance.

Data Presentation

Table 1: Effect of FEC on Gas Generation (Conceptual)

Electrolyte CompositionMain Gas ComponentsTotal Gas Volume (µL/mAh after 100 cycles)Reference
Base Electrolyte (e.g., 1M LiPF6 in EC/DMC)H2, C2H4, CO~50[3]
Base Electrolyte + 5% FECH2, CO2~15[3][15]

Note: The values presented are illustrative and can vary significantly based on cell chemistry and testing conditions.

Table 2: Impact of FEC Concentration on Battery Performance (Conceptual)

FEC Concentration (vol%)Initial Coulombic Efficiency (%)Capacity Retention after 200 cycles (%)Key ObservationReference
08060Significant capacity fade due to unstable SEI.[8]
28575Improved stability, but FEC depletion can occur.[8]
109085Forms a more stable and long-lasting SEI.[16]
209188Further improvement, but viscosity and cost may increase.[4]
509290Acts as a co-solvent, offering excellent stability.[4]

Note: The values presented are illustrative and can vary significantly based on cell chemistry and testing conditions.

Experimental Protocols

Protocol 1: Evaluation of Gas Generation

  • Cell Assembly: Assemble pouch cells or coin cells in an argon-filled glovebox with controlled moisture and oxygen levels (<0.5 ppm).

  • Formation Cycling: Perform the initial charge/discharge cycles at a low C-rate (e.g., C/20 or C/10) for a specified number of cycles to form the SEI layer.

  • Gas Collection and Analysis:

    • For in-situ analysis, use techniques like Differential Electrochemical Mass Spectrometry (DEMS) to monitor gas evolution in real-time.[3]

    • For ex-situ analysis, store the cycled cells in a sealed container at a specific temperature (e.g., 60°C) for a defined period.[15]

    • Carefully puncture the cell within a sealed container of known volume and collect the evolved gas.

    • Analyze the gas composition using Gas Chromatography (GC) coupled with a Thermal Conductivity Detector (TCD) and/or a Flame Ionization Detector (FID).[17]

  • Data Quantification: Quantify the volume of each gas component and normalize it by the cell capacity (e.g., in µL/mAh).

Protocol 2: Electrochemical Impedance Spectroscopy (EIS) for SEI Characterization

  • Cell Preparation: Use a three-electrode setup with a reference electrode (e.g., lithium metal) for more accurate measurements of the working electrode's impedance.

  • EIS Measurement:

    • Perform EIS at different states of charge (SOC) and after various cycle numbers.

    • Apply a small AC voltage perturbation (e.g., 5-10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz).

  • Data Analysis:

    • Use an equivalent circuit model to fit the Nyquist plot data.

    • The semicircle in the high-to-mid frequency range typically corresponds to the impedance of the SEI layer and charge transfer resistance.

    • Monitor the evolution of the SEI resistance over cycling to assess its stability.

Visualizations

FEC_Mechanism cluster_0 Anode Surface cluster_1 Electrolyte Anode Anode FEC FEC Preferential_Reduction Preferential Reduction FEC->Preferential_Reduction Lower LUMO Energy EC_DMC EC/DMC Decomposition Electrolyte Decomposition EC_DMC->Decomposition Stable_SEI Stable SEI Layer Preferential_Reduction->Stable_SEI Forms LiF-rich layer Gas_Generation Gas Generation Decomposition->Gas_Generation e.g., C2H4, CO Stable_SEI->Anode Passivates surface Stable_SEI->Gas_Generation Suppresses

Caption: Mechanism of FEC in reducing gas generation.

Troubleshooting_Flowchart start Issue: Excessive Gassing check_temp Is the operating temperature high? start->check_temp check_conc Is FEC concentration > 10%? check_temp->check_conc No reduce_temp Action: Reduce operating temperature or evaluate thermal stability. check_temp->reduce_temp Yes check_purity Is FEC purity > 99.9%? check_conc->check_purity No optimize_conc Action: Optimize FEC concentration. check_conc->optimize_conc Yes use_high_purity Action: Use high-purity FEC. check_purity->use_high_purity No analyze_gas Further Analysis: Perform gas chromatography (GC) to identify gas components. check_purity->analyze_gas Yes

Caption: Troubleshooting flowchart for excessive gassing.

Experimental_Workflow cluster_analysis Performance Analysis start Start: Prepare Electrolytes (with varying FEC %) assembly Cell Assembly (Pouch or Coin Cell) start->assembly formation Formation Cycling (e.g., 3 cycles at C/20) assembly->formation cycling Long-Term Cycling (e.g., 200 cycles at C/2) formation->cycling gas_analysis Gas Analysis (GC/DEMS) cycling->gas_analysis eis EIS Analysis cycling->eis capacity Capacity Retention & Coulombic Efficiency cycling->capacity

References

Technical Support Center: Enhancing Ionic Conductivity of Electrolytes Containing 4-Fluoro-1,3-dioxolan-2-one (FEC)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working with electrolytes containing 4-Fluoro-1,3-dioxolan-2-one (FEC).

Troubleshooting Guides

Issue: Low Ionic Conductivity in FEC-Containing Electrolytes

Low ionic conductivity can significantly hinder the performance of electrochemical devices. This guide provides a systematic approach to troubleshooting and resolving this issue.

Troubleshooting Workflow

TroubleshootingWorkflow start Start: Low Ionic Conductivity Measured check_composition 1. Verify Electrolyte Composition start->check_composition check_salt Is the salt concentration optimal? check_composition->check_salt Incorrect salt concentration can decrease conductivity check_solvent Are co-solvents appropriate? check_salt->check_solvent Yes optimize_conditions 3. Optimize Operating Conditions check_salt->optimize_conditions No, adjust concentration check_impurities 2. Assess for Impurities check_solvent->check_impurities Yes check_solvent->optimize_conditions No, consider alternative co-solvents check_water Is there water contamination? check_impurities->check_water check_degradation Have the components degraded? check_water->check_degradation No check_water->optimize_conditions Yes, dry components and re-prepare check_degradation->optimize_conditions No end_unresolved Issue Persists: Contact Technical Support check_degradation->end_unresolved Yes, use fresh, high-purity materials check_temp Is the operating temperature too low? optimize_conditions->check_temp evaluate_additives 4. Consider Further Additives check_temp->evaluate_additives No end_resolved Issue Resolved check_temp->end_resolved Yes, increase temperature if possible add_conductivity_enhancer Add conductivity-enhancing additives evaluate_additives->add_conductivity_enhancer add_conductivity_enhancer->end_resolved

Caption: Troubleshooting workflow for low ionic conductivity.

Question: My ionic conductivity is lower than expected. What are the first steps I should take?

Answer:

  • Verify Electrolyte Composition:

    • Lithium Salt Concentration: Ensure the lithium salt (e.g., LiPF₆) concentration is at an optimal level. Ionic conductivity typically increases with salt concentration up to a certain point, after which it decreases due to the formation of ion pairs.[1] For many carbonate-based electrolytes, the optimal concentration is around 1.0 M.[2]

    • Co-solvent Ratio: The ratio of FEC to other solvents is critical. While FEC is excellent for forming a stable solid electrolyte interphase (SEI), high concentrations can increase viscosity and thus decrease ionic conductivity.[3] The use of low-viscosity co-solvents like dimethyl carbonate (DMC) or ethyl methyl carbonate (EMC) is often necessary to achieve high ionic conductivity.[4]

  • Check for Impurities:

    • Water Content: Water is a common impurity that can react with lithium salts (especially LiPF₆) to form species that hinder ionic transport. All electrolyte components should be rigorously dried, and the electrolyte should be prepared in a controlled atmosphere (e.g., an argon-filled glovebox).

    • Component Purity: Use high-purity starting materials. Impurities can introduce unwanted side reactions and affect the overall conductivity.

  • Review Operating Conditions:

    • Temperature: Ionic conductivity is strongly dependent on temperature. Lower temperatures lead to a significant decrease in conductivity.[5] Verify that your measurements are being performed at the intended temperature and that your experimental setup has adequate temperature control.

Frequently Asked Questions (FAQs)

Q1: How does the concentration of FEC affect ionic conductivity?

A1: The effect of FEC concentration on ionic conductivity is a trade-off between its beneficial role in SEI formation and its physical properties. While small amounts of FEC (e.g., 5-10 wt%) are often used as an additive to improve cycling stability, using FEC as a primary solvent can lead to higher viscosity and consequently lower ionic conductivity compared to electrolytes based on traditional carbonate solvents like ethylene (B1197577) carbonate (EC).[3][6] However, in some systems, particularly when paired with a low-viscosity co-solvent, FEC-based electrolytes can still exhibit high ionic conductivity.[6]

Q2: What are suitable co-solvents to use with FEC to enhance ionic conductivity?

A2: To counteract the potentially high viscosity of FEC, it is commonly mixed with linear carbonates that have low viscosity. Effective co-solvents include:

  • Ethyl Methyl Carbonate (EMC)

  • Dimethyl Carbonate (DMC)

  • Diethyl Carbonate (DEC)

Binary or ternary mixtures of these with FEC can be optimized to balance ionic conductivity, SEI formation, and other electrochemical properties. For instance, an electrolyte composed of 1 M LiPF₆ in FEC/DMC (5:5 by volume) has shown excellent low-temperature performance.[7]

Q3: How does the choice of lithium salt and its concentration impact the conductivity of FEC-based electrolytes?

A3: The choice and concentration of the lithium salt are critical. LiPF₆ is the most common salt due to its good balance of properties. The ionic conductivity of the electrolyte is directly related to the number of free charge carriers (Li⁺ and anions) and their mobility.

  • Concentration Effects: As the salt concentration increases from zero, the number of charge carriers increases, leading to higher conductivity. However, at higher concentrations, ions tend to form neutral ion pairs, which do not contribute to ionic conduction, and the viscosity of the electrolyte increases, both of which lead to a decrease in conductivity.[1] The optimal concentration is typically around 1.0 M for LiPF₆ in carbonate-based electrolytes.[2]

Q4: Can additives other than co-solvents be used to enhance the ionic conductivity of FEC-containing electrolytes?

A4: Yes, other additives can be employed to improve ionic conductivity. These can function through various mechanisms:

  • Anion Receptors: Compounds that can interact with the anion of the lithium salt can promote salt dissociation, increasing the number of free Li⁺ ions.

  • Viscosity Modifiers: Certain additives can reduce the overall viscosity of the electrolyte, thereby increasing ion mobility.

  • Ionic Liquids: The addition of a small amount of an ionic liquid can introduce more charge carriers and potentially lower the viscosity.

Q5: My electrolyte with FEC shows poor performance at low temperatures. What is the likely cause and how can I improve it?

A5: Poor low-temperature performance is often due to a significant decrease in ionic conductivity as the electrolyte viscosity increases and the solvent may even freeze. To improve low-temperature performance:

  • Optimize the Co-solvent: Incorporate co-solvents with very low melting points, such as ethyl propionate (B1217596) (EP) or methyl acetate (B1210297) (MA).[2][5]

  • Fluorinated Co-solvents: The use of other fluorinated co-solvents in conjunction with FEC can be beneficial. For example, a formulation of 1 M LiPF₆ in propyl propionate (PP) with 5% FEC has shown improved C-rate capability at -20°C.[5]

  • Adjust Salt Concentration: The optimal salt concentration for room temperature may not be ideal for low temperatures. A slightly lower concentration might be beneficial to reduce viscosity and ion pairing at colder conditions.

Data Presentation

Table 1: Ionic Conductivity of FEC-Based Electrolytes with Different Co-solvents.

Electrolyte Composition (1 M LiPF₆ in)Temperature (°C)Ionic Conductivity (mS/cm)
FEC/DMC (5:5 vol/vol)25Not specified, but noted for good performance
FEC/DEC (30:70 vol/vol)254.79
FEC/DEC (50:50 vol/vol)254.37
FEC/DEC (70:30 vol/vol)253.78
FEC/EMC (1:9 vol/vol)25~4.5
EC/EMC (1:9 vol/vol) (for comparison)25~9.0

Data sourced from multiple studies for illustrative comparison.[1][6]

Table 2: Effect of LiPF₆ Concentration on Ionic Conductivity in an EMC-based electrolyte (with 5% FEC).

LiPF₆ Molarity (mol/L) in FEC:EMC (5:95 w/w)Temperature (°C)Ionic Conductivity (mS/cm)
~0.525~6
~1.025~7.5
~1.525~7
~2.025~5.5

Data interpreted from graphical representations in the literature.[8]

Experimental Protocols

Methodology for Measuring Ionic Conductivity using Electrochemical Impedance Spectroscopy (EIS)

This protocol outlines the standard procedure for determining the ionic conductivity of a liquid electrolyte.

Experimental Workflow

ExperimentalWorkflow prep 1. Prepare Electrolyte in Glovebox cell_assembly 2. Assemble Conductivity Cell prep->cell_assembly temp_control 3. Place Cell in Temperature-Controlled Chamber cell_assembly->temp_control eis_setup 4. Set Up EIS Measurement Parameters temp_control->eis_setup run_eis 5. Perform EIS Measurement eis_setup->run_eis data_analysis 6. Analyze Nyquist Plot run_eis->data_analysis calc_conductivity 7. Calculate Ionic Conductivity data_analysis->calc_conductivity result Result: Ionic Conductivity Value calc_conductivity->result

Caption: Workflow for ionic conductivity measurement.

1. Materials and Equipment:

  • Electrolyte to be tested

  • Conductivity cell (commercially available or custom-made with two parallel, blocking electrodes, e.g., stainless steel or platinum)

  • Potentiostat with a frequency response analyzer (for EIS)

  • Temperature-controlled chamber or water bath

  • Argon-filled glovebox

2. Procedure:

  • Cell Preparation:

    • Thoroughly clean and dry the conductivity cell. The distance between the electrodes and their surface area must be known precisely.

    • Transfer the cell into an argon-filled glovebox.

  • Electrolyte Filling:

    • Fill the conductivity cell with the FEC-containing electrolyte inside the glovebox to prevent atmospheric contamination.

    • Ensure there are no air bubbles between the electrodes.

  • Temperature Equilibration:

    • Seal the cell and place it in the temperature-controlled chamber.

    • Allow the cell to equilibrate at the desired temperature for at least 30 minutes before measurement.

  • Electrochemical Impedance Spectroscopy (EIS) Measurement:

    • Connect the conductivity cell to the potentiostat.

    • Set the EIS parameters:

      • Frequency Range: Typically from 1 MHz down to 1 Hz or lower.

      • AC Amplitude: A small AC voltage perturbation, usually 5-10 mV, is applied to maintain a pseudo-linear response.

      • Measurement Mode: Potentiostatic mode at open circuit potential.

    • Run the EIS measurement.

  • Data Analysis:

    • The output of the EIS measurement is a Nyquist plot (Z' vs. -Z'').

    • For a simple ionic conductor between two blocking electrodes, the Nyquist plot ideally shows a semicircle at high frequencies followed by a vertical line at low frequencies.

    • The bulk resistance (R_b) of the electrolyte is determined from the high-frequency intercept of the real axis (Z').

  • Calculation of Ionic Conductivity (σ):

    • The ionic conductivity is calculated using the following equation: σ = L / (R_b * A) Where:

      • σ is the ionic conductivity (S/cm)

      • L is the distance between the electrodes (cm)

      • R_b is the bulk resistance obtained from the Nyquist plot (Ω)

      • A is the surface area of the electrodes (cm²)

Logical Relationship of Factors Affecting Ionic Conductivity

ConductivityFactors cluster_intrinsic Intrinsic Properties cluster_extrinsic Controllable Factors conductivity Ionic Conductivity (σ) concentration Ion Concentration concentration->conductivity increases mobility Ion Mobility mobility->conductivity increases salt_conc Salt Concentration salt_conc->concentration viscosity Viscosity viscosity->mobility decreases dielectric Dielectric Constant dielectric->concentration increases dissociation temperature Temperature temperature->mobility increases temperature->viscosity decreases

Caption: Factors influencing ionic conductivity.

References

strategies to minimize impedance growth in FEC-based electrolytes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with fluoroethylene carbonate (FEC)-based electrolytes. This resource provides troubleshooting guidance and answers to frequently asked questions to help you minimize impedance growth and optimize the performance of your electrochemical cells.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of FEC in an electrolyte and how does it impact impedance?

A1: Fluoroethylene carbonate (FEC) is primarily used as an electrolyte additive or co-solvent to promote the formation of a stable solid electrolyte interphase (SEI) on the anode surface, particularly with silicon-based anodes.[1] FEC has a higher reduction potential than common electrolyte solvents like ethylene (B1197577) carbonate (EC), causing it to decompose preferentially on the anode during the initial formation cycles. This decomposition forms a robust, flexible, and LiF-rich SEI layer.[2][3]

While the initial SEI formed from FEC decomposition products can sometimes lead to a higher initial impedance compared to standard electrolytes, this stable passivation layer is crucial for long-term performance.[4][5] It effectively suppresses continuous electrolyte decomposition, especially on anodes that undergo significant volume changes like silicon, which in turn minimizes impedance growth over repeated cycles.[1][5]

Q2: I am observing significant gas evolution in my cells with FEC. What is the cause and how can I mitigate it?

A2: Gas evolution is a common issue, particularly in cells with silicon anodes and FEC-containing electrolytes. The primary gaseous byproducts are typically hydrogen (H₂) and carbon dioxide (CO₂).[6]

  • CO₂ evolution is a direct result of the reductive decomposition of FEC on the anode surface.[4][6]

  • H₂ evolution can be attributed to the reaction of trace amounts of water in the electrolyte with the highly reactive lithiated anode surface.

While some initial gas evolution during formation is expected, excessive gassing can indicate ongoing side reactions. To mitigate this:

  • Ensure low moisture content: Use high-purity, battery-grade solvents and salts, and dry all cell components thoroughly before assembly in an argon-filled glovebox.

  • Optimize FEC concentration: High concentrations of FEC can lead to increased gas generation.[6] An optimal concentration (often between 2-10 wt%) can provide a stable SEI without excessive gassing.[7]

  • Control the upper cutoff voltage: Higher cutoff voltages can lead to oxidative decomposition of the electrolyte, contributing to gas evolution.[2]

Q3: My cell shows high impedance after the initial formation cycles. Is this normal and what can I do?

A3: Yes, a higher initial impedance with FEC-based electrolytes can be normal. The decomposition products of FEC, while forming a stable SEI, can be more resistive than the SEI formed from EC alone.[4][8] However, this initial higher resistance is often offset by much more stable impedance over the long term.

To address high initial impedance:

  • Formation Protocol: A well-controlled formation protocol with slow C-rates allows for the gradual and uniform formation of the SEI, which can help in managing the initial impedance.

  • Synergistic Additives: The addition of other additives, such as lithium difluorophosphate (LiPO₂F₂), in conjunction with FEC has been shown to form a more robust and ionically conductive SEI, which can help lower the overall impedance.[9]

Q4: How does the concentration of FEC affect impedance growth?

A4: The concentration of FEC plays a critical role. Insufficient FEC will be consumed quickly, leading to the subsequent decomposition of the main electrolyte solvents and a rapid increase in impedance.[2] Conversely, an excessive amount of FEC can lead to a thick, resistive SEI and increased gas production.[7] The optimal concentration depends on the specific anode material and cell design but is a crucial parameter to optimize for minimizing long-term impedance growth.

Q5: Can FEC be used with high-voltage cathodes?

A5: Yes, FEC has been shown to be beneficial for high-voltage cathode materials. It can form a protective film on the cathode surface, suppressing side reactions between the electrode and the electrolyte at high potentials.[9][10] This leads to improved cycling stability and reduced impedance growth at the cathode interface. The synergistic use of FEC with other additives like LiPO₂F₂ has been particularly effective in enhancing the performance of high-voltage systems.[9]

Troubleshooting Guide

Issue Possible Causes Troubleshooting Steps
Rapid Capacity Fade After Initial Cycles 1. Complete consumption of FEC additive.[2] 2. Unstable SEI leading to continuous electrolyte decomposition.1. Increase the initial concentration of FEC in the electrolyte. 2. Consider using FEC as a co-solvent rather than just an additive for demanding systems like silicon anodes. 3. Introduce synergistic additives like LiPO₂F₂ to form a more resilient SEI.[9]
High and Unstable Impedance Growth During Cycling 1. Mechanical instability of the SEI on high-volume-expansion anodes (e.g., silicon). 2. Continuous cracking and reformation of the SEI, consuming electrolyte and increasing resistance.[1]1. Optimize FEC concentration to form a more flexible and robust SEI.[7] 2. Ensure good electrode architecture and binder selection to accommodate volume changes.
Excessive Gas Generation Leading to Pouch Cell Swelling 1. High moisture content in the cell components. 2. Excessive FEC concentration leading to high CO₂ evolution.[6] 3. High operating temperatures accelerating FEC decomposition.[6]1. Rigorously dry all cell components and use high-purity electrolyte materials. 2. Reduce the FEC concentration to the minimum required for stable SEI formation. 3. Operate the cell within the recommended temperature range.
Inconsistent Cycling Performance Between Cells 1. Inhomogeneous mixing of the FEC additive in the electrolyte. 2. Variations in the amount of electrolyte added to each cell.1. Ensure thorough mixing of the electrolyte before use. 2. Precisely control the volume of electrolyte dispensed into each cell.

Data Summary

Table 1: Impact of FEC on Cell Performance (Illustrative Data)

ElectrolyteAnode MaterialInitial Discharge Capacity (mAh/g)Capacity Retention after 200 Cycles (%)
Standard (No FEC)SiC-28.5%
Standard + FEC + LiPO₂F₂SiC-76.2%
EC/DECLi/LCO--
EC/DEC + 10 wt% FECLi/LCO-89.3% (after 350 cycles)[11]

Table 2: Impedance Comparison with and without FEC (Illustrative Data)

ElectrolyteAnode MaterialConditionSEI Resistance (RSEI) (Ω)Charge Transfer Resistance (Rct) (Ω)
Standard (No FEC)GraphiteAfter 50 cycles at 55°CSignificantly HigherSignificantly Higher
Standard + FECGraphiteAfter 50 cycles at 55°CSignificantly LowerSignificantly Lower

Note: The values in the tables are compiled from various sources and are for illustrative and comparative purposes. Actual results will vary based on specific experimental conditions.

Experimental Protocols

Protocol 1: Preparation of FEC-Based Electrolyte
  • Materials and Environment:

    • All procedures must be conducted in an argon-filled glovebox with H₂O and O₂ levels below 0.1 ppm.

    • Use battery-grade solvents (e.g., ethylene carbonate (EC), dimethyl carbonate (DMC)) and lithium salt (e.g., LiPF₆).

    • Use high-purity FEC (≥99.9%).

  • Procedure:

    • Dry the LiPF₆ salt under vacuum at an appropriate temperature (e.g., 80-100°C) for at least 12 hours before use.

    • Prepare the base electrolyte by dissolving the dried LiPF₆ in the solvent mixture to the desired molarity (e.g., 1M LiPF₆ in EC:DMC 1:1 v/v). Stir the solution on a magnetic stirrer until the salt is fully dissolved.

    • To this base electrolyte, add the desired volume or weight percentage of FEC. For example, for a 10 wt% FEC solution, add 10g of FEC to 90g of the base electrolyte.

    • Stir the final solution for several hours to ensure homogeneity.

    • Store the prepared electrolyte in a tightly sealed container inside the glovebox.

Protocol 2: Electrochemical Impedance Spectroscopy (EIS) Measurement
  • Cell Assembly and Formation:

    • Assemble the coin cell or pouch cell inside an argon-filled glovebox using the prepared FEC-based electrolyte.

    • Perform the initial formation cycles at a low C-rate (e.g., C/20 or C/10) for at least 2-3 cycles to ensure the formation of a stable SEI.

  • EIS Measurement Setup:

    • Use a potentiostat with an EIS module.

    • Connect the cell to the potentiostat using a 4-probe configuration if possible to minimize the impact of cable impedance.

    • Allow the cell to rest at the desired state of charge (SOC) and a constant temperature for a sufficient time (e.g., 1-2 hours) to reach equilibrium before measurement.

  • EIS Parameters:

    • Mode: Galvanostatic or Potentiostatic (Potentiostatic is common).

    • Frequency Range: Typically from 100 kHz down to 10 mHz.

    • AC Amplitude: A small perturbation signal, typically 5-10 mV, to ensure the system remains pseudo-linear.

    • Measurement SOC: Conduct measurements at various SOCs (e.g., 100%, 50%, 0%) to understand the impedance behavior at different lithiation states.

  • Data Analysis:

    • Plot the data as a Nyquist plot (-Z'' vs. Z').

    • The high-frequency intercept with the real axis represents the ohmic resistance (R_s).

    • The semicircle(s) in the mid-frequency range correspond to the SEI resistance (R_SEI) and charge-transfer resistance (R_ct). Fit this data to an equivalent circuit model to deconvolute these contributions.

    • The low-frequency tail is related to the diffusion of lithium ions in the electrode (Warburg impedance).

Visualizations

FEC_Decomposition_Pathway Figure 1: Reductive Decomposition of FEC on Anode Surface cluster_products SEI Components FEC FEC Molecule LiF Lithium Fluoride (LiF) (Inorganic, rigid) FEC->LiF Reductive Decomposition Polycarbonate Polycarbonate Species (Organic, flexible) FEC->Polycarbonate Reductive Decomposition CO2 CO2 Gas FEC->CO2 Reductive Decomposition Anode Anode Surface (e.g., Silicon) Anode->FEC provides e- Electron e- (from anode) Li_ion Li+ Li_ion->LiF reacts with decomposition products Li_ion->Polycarbonate reacts with decomposition products

Caption: Reductive decomposition pathway of FEC on the anode surface.

Experimental_Workflow Figure 2: Experimental Workflow for Impedance Analysis cluster_prep Preparation cluster_testing Electrochemical Testing cluster_analysis Analysis A Electrolyte Preparation (with/without FEC) C Cell Assembly (Glovebox) A->C B Electrode Fabrication B->C D Formation Cycling (Low C-rate) C->D E Galvanostatic Cycling (Performance Evaluation) D->E F EIS Measurement (at defined intervals/SOCs) E->F Periodically G Data Analysis (Capacity, Efficiency) E->G I Post-mortem Analysis (XPS, SEM) E->I End of Life H Impedance Modeling (Equivalent Circuit) F->H H->G Correlate

Caption: Workflow for evaluating FEC-based electrolytes.

References

refining protocols for consistent results with 4-Fluoro-1,3-dioxolan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-Fluoro-1,3-dioxolan-2-one (FEC). This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for achieving consistent and reliable results in your experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your work with this critical electrolyte additive.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of this compound (FEC) in lithium-ion batteries?

A1: this compound is primarily used as an electrolyte additive in lithium-ion batteries to form a stable and effective solid electrolyte interphase (SEI) layer on the anode surface.[1][2][3] This protective layer is crucial for preventing the continuous decomposition of the electrolyte during the battery's charge and discharge cycles.[1] A well-formed SEI layer leads to enhanced battery capacity, extended cycle life, and improved performance, particularly at low temperatures.[1][4]

Q2: What is the proposed mechanism by which FEC improves SEI layer formation?

A2: FEC is electrochemically reduced at a higher potential than common electrolyte solvents like ethylene (B1197577) carbonate (EC).[5] This preferential reduction leads to the formation of a more stable and robust SEI layer. The decomposition of FEC is believed to generate key components such as lithium fluoride (B91410) (LiF) and polymeric species.[6][7] LiF, in particular, is credited with creating a dense and electronically insulating but ionically conductive SEI, which effectively suppresses further electrolyte decomposition.[7][8]

Q3: What are the key differences in the SEI layer formed with FEC compared to Vinylene Carbonate (VC)?

A3: Both FEC and Vinylene Carbonate (VC) are effective SEI-forming additives, but they result in SEI layers with different compositions and properties. The SEI formed from FEC is typically rich in lithium fluoride (LiF) and polymeric materials, and is often described as thinner and more stable.[6][9] In contrast, the SEI from VC is primarily composed of lithium alkyl carbonate species and poly(VC), which can sometimes lead to higher impedance.[6][9] While both improve battery performance, the choice between them may depend on the specific application and desired performance characteristics like rate capability versus cycle life.[10]

Q4: What is the optimal concentration of FEC to use in an electrolyte?

A4: The optimal concentration of FEC is a critical parameter and can vary depending on the specific battery chemistry (especially the anode material) and operating conditions. However, studies have shown that a small amount, typically in the range of 2-15 wt%, is effective.[9][11][12] For some systems, as little as 2 vol% FEC has been shown to significantly suppress electrolyte decomposition and improve battery stability.[11][12] It is important to note that excessive concentrations of FEC do not necessarily lead to better performance and can even be detrimental, potentially increasing impedance or leading to gas generation.[13][14]

Q5: How does the purity of FEC affect its performance?

A5: The purity of FEC is critical for its effectiveness as an electrolyte additive. Impurities can introduce unwanted side reactions, compromise the integrity of the SEI layer, and negatively impact battery performance and safety.[1] For instance, the presence of moisture can lead to the formation of hydrofluoric acid (HF), which can degrade battery components. Therefore, using high-purity FEC (e.g., ≥99.95%) is essential for achieving consistent and reliable results.[1][3]

Troubleshooting Guide

Problem 1: Inconsistent Battery Performance and Sudden Capacity Fade

  • Question: My battery initially showed good performance with the FEC additive, but the capacity suddenly dropped after a number of cycles. What could be the cause?

  • Answer: This phenomenon is often attributed to the continuous consumption of FEC during cycling.[15][16] As the battery cycles, the FEC is gradually depleted as it is used to form and repair the SEI layer. Once the FEC is fully consumed, the electrolyte can begin to decompose on the anode surface, leading to increased impedance and a rapid decline in capacity.[15][16]

    • Recommended Action:

      • Quantify FEC Consumption: If possible, use analytical techniques such as Infrared (IR) Spectroscopy or Gas Chromatography-Mass Spectrometry (GC-MS) to analyze the electrolyte from cycled cells to determine the remaining FEC concentration.[15][17]

      • Optimize Initial FEC Concentration: Consider if the initial concentration of FEC was sufficient for the intended cycle life. For applications requiring a longer cycle life, a slightly higher initial concentration of FEC may be necessary.

      • Investigate Operating Conditions: Extreme operating temperatures or high voltages can accelerate the consumption of FEC. Evaluate if the cycling conditions are contributing to the rapid depletion of the additive.

Problem 2: High Initial Impedance

  • Question: I am observing a higher than expected initial impedance in my cells containing FEC. What are the possible reasons?

  • Answer: While FEC generally forms a low-resistance SEI, high initial impedance can occur due to several factors:

    • Sub-optimal FEC Concentration: An excessively high concentration of FEC can lead to the formation of a thick and resistive SEI layer.[13]

    • Moisture Contamination: The presence of moisture in the electrolyte can lead to side reactions and the formation of a less effective, higher-resistance SEI.[18]

    • Improper Formation Cycling: The initial formation cycles are critical for creating a stable SEI. An inappropriate formation protocol (e.g., incorrect C-rate or temperature) can result in a poorly formed, high-impedance SEI.

    • Recommended Action:

      • Verify FEC Concentration: Ensure the correct concentration of FEC was added to the electrolyte.

      • Ensure Dry Conditions: All components (electrodes, separator, and electrolyte) should be thoroughly dried before cell assembly. The electrolyte preparation and cell assembly should be performed in an argon-filled glovebox with low moisture and oxygen levels.

      • Optimize Formation Protocol: Review and optimize the formation cycling protocol. A slower C-rate during the initial cycles can often lead to the formation of a more stable and lower-resistance SEI.

Problem 3: Poor Low-Temperature Performance

  • Question: My batteries with FEC are not performing as well as expected at low temperatures. Why might this be?

  • Answer: Although FEC is known to improve low-temperature performance, this benefit can be negated by other factors.[1][4] A thick or poorly formed SEI layer can increase impedance, which is exacerbated at lower temperatures. Additionally, the overall composition of the electrolyte, including the choice of solvents and salt, plays a significant role in low-temperature performance.

    • Recommended Action:

      • Characterize the SEI: If possible, use techniques like Electrochemical Impedance Spectroscopy (EIS) at various temperatures to characterize the impedance of the SEI.

      • Re-evaluate Electrolyte Composition: Consider if the base electrolyte formulation is optimized for low-temperature operation. The addition of co-solvents with low melting points can improve ionic conductivity at reduced temperatures.

      • Review Formation Protocol: As with high initial impedance, the formation protocol is crucial for creating an SEI that performs well across a wide temperature range.

Quantitative Data Summary

ParameterConditionResultReference
FEC Concentration vs. Capacity Retention Si nano-particle anode, cycled 53 times10-15 wt% FEC showed the best capacity retention (~2500 mAh/g)[19]
Si-C composite anode, 75 µL electrolyte10 wt% FEC resulted in stable cycling for ~200 cycles before capacity drop[16]
LiCoO2/graphite pouch cells, 40°C2-4 wt% FEC showed a good balance of high coulombic efficiency and low impedance increase[13]
FEC vs. VC: Impedance Si nano-particle anodesElectrodes with 10-15 wt% FEC had the smallest impedance[9]
LiCoO2/graphite pouch cellsIncreasing VC concentration >2% dramatically increased charge transfer resistance, an effect not seen with FEC[13]
FEC Consumption Si alloy anodesFEC is linearly depleted over cycles until complete consumption, at which point cell capacity suddenly drops[15]
Si-Graphite negative electrodeAfter 200 cycles, FEC concentration in the electrolyte was significantly reduced[17]

Experimental Protocols

Protocol 1: Preparation of FEC-Containing Electrolyte

  • Environment: All steps must be performed in an argon-filled glovebox with moisture and oxygen levels below 1 ppm.

  • Materials:

    • High-purity battery-grade solvents (e.g., ethylene carbonate (EC), dimethyl carbonate (DMC)).

    • High-purity lithium salt (e.g., LiPF6).

    • High-purity this compound (FEC, ≥99.95%).

  • Procedure: a. In a clean, dry container, mix the desired ratio of electrolyte solvents (e.g., EC:DMC 1:1 by volume). b. Slowly add the lithium salt to the solvent mixture while stirring until it is completely dissolved. A typical concentration is 1 M LiPF6. c. To this base electrolyte, add the desired weight percentage of FEC (e.g., for a 10 wt% FEC solution, add 10 g of FEC to 90 g of the base electrolyte). d. Continue stirring until the FEC is fully dissolved and the solution is homogeneous. e. Store the prepared electrolyte in a tightly sealed container in the glovebox.

Protocol 2: Purity and Degradation Analysis of FEC using IR Spectroscopy

This protocol is adapted from the methodology described for quantifying FEC in cycled cells.[15]

  • Calibration Standards: a. Prepare a series of standard electrolyte solutions with known concentrations of FEC (e.g., 0 wt%, 2 wt%, 5 wt%, 10 wt%). b. Soak a separator in each standard solution for a set amount of time to ensure uniform absorption.

  • Sample Preparation: a. For a new batch of FEC, prepare a standard electrolyte solution with a known concentration. b. For cycled cells, carefully disassemble the cell in a glovebox and retrieve the separator.

  • IR Spectroscopy Measurement: a. Obtain the infrared spectrum of the separator soaked in the electrolyte using an IR spectrometer. b. Identify the characteristic absorption peak for FEC, which is typically around 1835 cm⁻¹.

  • Data Analysis: a. Integrate the area of the characteristic FEC peak for each standard to create a calibration curve of integrated absorbance versus FEC concentration. b. Measure the integrated absorbance of the FEC peak from the sample and use the calibration curve to determine the FEC concentration.

Visualizations

SEI_Formation_with_FEC FEC FEC LiF LiF FEC->LiF Reduction at higher potential Polymer Polymeric Species FEC->Polymer EC EC/DMC EC->Polymer Reduction at lower potential Li_ion Li⁺ Li_ion->LiF Li_ion->Polymer Anode Anode (e.g., Graphite, Silicon)

Caption: SEI formation mechanism with FEC as an additive.

Troubleshooting_Workflow Start Inconsistent Battery Performance Q1 Sudden Capacity Fade? Start->Q1 A1 Likely FEC Consumption Q1->A1 Yes Q2 High Initial Impedance? Q1->Q2 No S1 Optimize FEC Concentration Verify Operating Conditions A1->S1 A2 Check FEC Concentration Ensure Dry Conditions Optimize Formation Protocol Q2->A2 Yes Q3 Poor Low-Temp Performance? Q2->Q3 No A3 Characterize SEI Re-evaluate Electrolyte Review Formation Protocol Q3->A3 Yes

Caption: Troubleshooting workflow for common issues with FEC.

References

Validation & Comparative

The Impact of 4-Fluoro-1,3-dioxolan-2-one on SEI Composition: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the pursuit of enhancing the performance and longevity of lithium-ion batteries, electrolyte engineering plays a pivotal role. The formation of a stable Solid Electrolyte Interphase (SEI) on the anode surface is critical for preventing detrimental side reactions and ensuring efficient cycling. This guide provides a comprehensive comparison of the effects of 4-Fluoro-1,3-dioxolan-2-one (FEC) as an electrolyte additive on the SEI composition and overall battery performance, benchmarked against standard electrolytes.

Executive Summary

This compound (FEC) is a widely utilized electrolyte additive that significantly improves the stability and performance of lithium-ion batteries. Its primary function is to decompose preferentially on the anode surface, forming a robust and stable SEI layer. This FEC-derived SEI is rich in lithium fluoride (B91410) (LiF), which is known for its excellent electronic insulation and ionic conductivity. This guide presents experimental data demonstrating that the inclusion of FEC in the electrolyte leads to a thinner, more uniform, and more stable SEI, resulting in enhanced coulombic efficiency, improved capacity retention, and reduced impedance.

Comparative Performance Analysis

The addition of FEC to a standard carbonate-based electrolyte (e.g., 1 M LiPF₆ in ethylene (B1197577) carbonate (EC) and dimethyl carbonate (DMC)) has a demonstrable positive impact on the electrochemical performance of lithium-ion batteries. The following tables summarize the key quantitative data from various studies.

Table 1: Comparison of SEI Composition with and without FEC Additive (from XPS Analysis)

SEI ComponentBaseline Electrolyte (EC/DMC) (Atomic %)Electrolyte with FEC (Atomic %)Key Observations
LiFLowHighFEC decomposition is the primary source of LiF in the SEI.[1]
Li₂CO₃HighLowFEC helps to suppress the decomposition of carbonate solvents, which are the main source of Li₂CO₃.
Organic Species (e.g., ROLi, ROCO₂Li)HighLowA more stable, inorganic-rich SEI is formed with FEC, reducing the presence of less stable organic compounds.
P-containing species (from LiPF₆ decomposition)PresentReducedThe FEC-derived SEI provides a better passivation layer, limiting the decomposition of the lithium salt.

Table 2: Electrochemical Performance Comparison

Performance MetricBaseline Electrolyte (EC/DMC)Electrolyte with FECKey Observations
First Cycle Coulombic Efficiency~80-85%>90%The stable SEI formed by FEC reduces irreversible capacity loss during the initial cycle.[2]
Capacity Retention (after 100 cycles)~70-80%>90%The robust SEI minimizes electrolyte decomposition and active lithium loss over extended cycling.[3]
Charge Transfer Resistance (Rct)HigherLowerThe thinner and more ionically conductive SEI facilitates easier Li⁺ ion transport across the interface.[1][2]

Mechanism of Action: The Role of FEC in SEI Formation

FEC has a lower reduction potential than common carbonate solvents like EC and DMC. This property allows it to be preferentially reduced on the anode surface during the initial charging cycles. The decomposition of FEC follows a pathway that leads to the formation of a highly stable, LiF-rich SEI layer.

FEC_Decomposition cluster_electrolyte Electrolyte cluster_anode_surface Anode Surface FEC FEC Molecule Decomposition Reductive Decomposition FEC->Decomposition Li_ion Li⁺ Ion LiF_formation LiF Formation Li_ion->LiF_formation electron e⁻ (from anode) electron->Decomposition Decomposition->LiF_formation F⁻ release Organic_fragments Organic Fragments Decomposition->Organic_fragments SEI Stable LiF-rich SEI LiF_formation->SEI Polymerization Polymerization Organic_fragments->Polymerization Polymerization->SEI

Caption: Reductive decomposition pathway of FEC on the anode surface leading to the formation of a stable SEI layer.

Experimental Protocols

Coin Cell Assembly and Electrochemical Testing

Objective: To evaluate the electrochemical performance of electrolytes with and without FEC.

Procedure:

  • Electrode Preparation: Graphite anodes and LiCoO₂ cathodes are punched into circular discs.

  • Glovebox Environment: All cell assembly is performed in an argon-filled glovebox to prevent moisture and oxygen contamination.

  • Cell Assembly (CR2032 Coin Cell):

    • Place the anode in the center of the cell case.

    • Add a few drops of the designated electrolyte (baseline or FEC-containing).

    • Place a separator membrane on top of the anode.

    • Add a few more drops of electrolyte onto the separator.

    • Place the cathode on top of the separator.

    • Add a spacer and a spring.

    • Seal the cell using a crimping machine.[4][5][6][7]

  • Electrochemical Cycling:

    • Cells are allowed to rest for several hours to ensure complete wetting of the electrodes.

    • Formation Cycles: Cells are typically cycled at a low C-rate (e.g., C/20 or C/10) for the first few cycles to allow for the formation of a stable SEI. A common protocol is Constant Current-Constant Voltage (CCCV).

    • Performance Cycling: Subsequent cycling is performed at higher C-rates (e.g., C/5 or 1C) to evaluate capacity retention and rate capability.[3][8]

    • Electrochemical Impedance Spectroscopy (EIS): EIS is performed at different stages of cycling to measure the charge transfer resistance and other impedance parameters.

X-ray Photoelectron Spectroscopy (XPS) Analysis

Objective: To determine the elemental and chemical composition of the SEI layer.

Procedure:

  • Sample Preparation:

    • Cycled cells are carefully disassembled inside an argon-filled glovebox.

    • The anode is gently rinsed with a high-purity solvent (e.g., dimethyl carbonate) to remove residual electrolyte.

    • The rinsed anode is dried under vacuum.

  • Sample Transfer: The prepared anode is transferred to the XPS chamber using a vacuum transfer module to prevent air exposure.[9][10]

  • XPS Analysis:

    • A monochromatic X-ray source (e.g., Al Kα) is used to irradiate the sample surface.

    • High-resolution spectra are collected for the elements of interest (e.g., C 1s, O 1s, F 1s, Li 1s, P 2p).

    • The binding energies are calibrated, often using the C-C peak at 284.8 eV as a reference.

    • The spectra are deconvoluted to identify the different chemical species present in the SEI.[11][12][13]

Fourier-Transform Infrared Spectroscopy (FTIR) Analysis

Objective: To identify the functional groups of organic species within the SEI.

Procedure:

  • Sample Preparation: The anode is prepared in the same manner as for XPS analysis.

  • FTIR Measurement:

    • Attenuated Total Reflectance (ATR)-FTIR is a common technique for SEI analysis. The prepared anode is pressed against the ATR crystal.

    • Alternatively, the SEI can be scraped from the electrode and mixed with KBr to form a pellet for transmission FTIR.[14][15]

    • The infrared spectrum is collected, and the absorption bands are assigned to specific molecular vibrations to identify the organic components of the SEI.

Experimental Workflow

The following diagram illustrates a typical workflow for validating the effect of an electrolyte additive like FEC.

experimental_workflow cluster_prep Preparation cluster_assembly Cell Assembly cluster_testing Electrochemical Testing cluster_analysis Post-mortem Analysis cluster_results Data Analysis & Comparison A1 Prepare Baseline Electrolyte C1 Assemble Coin Cells (Baseline) A1->C1 A2 Prepare FEC-containing Electrolyte C2 Assemble Coin Cells (FEC) A2->C2 B Electrode Preparation (Anode & Cathode) B->C1 B->C2 D Formation Cycles (CCCV) C1->D C2->D E Performance Cycling & EIS D->E F Disassemble Cells in Glovebox E->F J Compare Electrochemical Performance E->J G XPS Analysis of Anode F->G H FTIR Analysis of Anode F->H I Compare SEI Composition G->I H->I

Caption: A typical experimental workflow for comparing the effects of different electrolyte formulations on battery performance and SEI composition.

Conclusion

The use of this compound as an electrolyte additive provides a clear and significant improvement in the performance and stability of lithium-ion batteries. Experimental evidence from electrochemical testing and surface analysis techniques like XPS and FTIR consistently demonstrates that FEC facilitates the formation of a thin, uniform, and LiF-rich SEI layer. This superior SEI effectively passivates the anode surface, suppressing electrolyte decomposition and leading to higher coulombic efficiency, enhanced capacity retention, and lower impedance. For researchers and professionals in battery development, the incorporation of FEC or similar film-forming additives represents a crucial strategy for advancing lithium-ion battery technology.

References

A Comparative Guide to 4-Fluoro-1,3-dioxolan-2-one (Fluoroethylene Carbonate, FEC) as a Lithium-Ion Battery Electrolyte Additive

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Analysis of Performance with Supporting Experimental Data

In the pursuit of enhancing the performance and safety of lithium-ion batteries (LIBs), electrolyte additives play a pivotal role. Among the most effective and widely studied additives is 4-Fluoro-1,3-dioxolan-2-one, commonly known as fluoroethylene carbonate (FEC). It is crucial to note that "this compound" and "fluoroethylene carbonate (FEC)" are synonymous names for the same chemical compound with CAS number 114435-02-8.[1][2][3] This guide provides a comprehensive analysis of FEC's impact on battery performance, supported by experimental data and detailed methodologies, to assist researchers, scientists, and professionals in the field of battery technology and drug development.

FEC is primarily utilized as an electrolyte additive to improve the formation of the solid electrolyte interphase (SEI) layer on the anode of lithium-ion batteries.[4][5][6] A stable and effective SEI layer is critical for preventing electrolyte decomposition, which in turn extends the battery's lifespan and enhances its overall efficiency.[4][7] The presence of fluorine in the FEC molecule contributes to the formation of a more stable and conductive SEI layer, which is rich in lithium fluoride (B91410) (LiF).[4][8] This results in improved cycling efficiency, discharge capacity retention, and better performance, especially at low temperatures.[4][6][9]

Physicochemical Properties

A thorough understanding of the physicochemical properties of FEC is essential for its application in electrolyte formulations.

PropertyValue
Molecular Formula C3H3FO3[1][2][10]
Molecular Weight 106.05 g/mol [1][3][10]
Appearance Colorless transparent liquid[1][4]
Density 1.454 g/cm³[2][4]
Melting Point 18-23 °C[2][11][12]
Boiling Point 212 - 249.5 °C[2][4]
Flash Point >102 °C[2][4]
Refractive Index 1.384 - 1.400[2][4]
Water Solubility Slightly miscible[2][11]

Performance Data: The Impact of FEC as an Electrolyte Additive

The addition of even a small amount of FEC to a standard electrolyte can significantly enhance the performance of a lithium-ion battery. The following tables summarize quantitative data from various studies, comparing the performance of batteries with and without FEC.

Table 1: Effect of FEC on Cycling Performance of Li-Ion Batteries

Electrolyte CompositionCycle NumberCapacity Retention (%)Coulombic Efficiency (%)Reference
Baseline Electrolyte20059.1Not Specified[9]
Baseline + FEC + HDI20076.1Not Specified[9]
FEC-free electrolyte50Not SpecifiedNot Specified[8]
Electrolyte with 7% FEC50EnhancedSignificantly enhanced[8]
LiODFB electrolyte50 (at -20°C)Not Specified88.8[9]

Table 2: Influence of FEC on Electrochemical Impedance

ElectrodeElectrolyteSEI Resistance (Rsei)Charge Transfer Resistance (Rct)Reference
MCMBBaselineHigherHigher[5][9]
MCMBBaseline + 2% FECLowerLower[5][9]
a-MoO2FEC-freeHigherHigher[8]
a-MoO2FEC-containingLowerLower[8]

Experimental Protocols

To ensure the reproducibility and validity of the presented data, detailed experimental protocols for key characterization techniques are provided below.

1. Battery Cycling Test

The battery cycling test is fundamental for evaluating the long-term performance and stability of a battery.[13][14][15]

  • Objective: To determine the capacity retention, coulombic efficiency, and overall cycle life of a lithium-ion cell.

  • Procedure:

    • Assemble coin cells (e.g., 2032-format) in an argon-filled glovebox. The cell consists of the cathode, anode, separator, and the electrolyte to be tested (with and without FEC).

    • The assembled cells are typically allowed to rest for a set period (e.g., 12 hours) to ensure complete wetting of the electrodes by the electrolyte.

    • Perform an initial formation cycle at a low C-rate (e.g., C/20 or C/10). This initial cycle is crucial for the formation of a stable SEI layer.[14][16]

    • Subsequent cycling is performed at a higher C-rate (e.g., 1C) within a specific voltage range (e.g., 3.0-4.2 V).[13]

    • The charging process usually involves a constant current (CC) phase followed by a constant voltage (CV) phase until the current drops to a certain cutoff value (e.g., 0.05C).[14]

    • The discharging process is typically carried out at a constant current until the lower voltage limit is reached.

    • Repeat the charge-discharge cycles for a predetermined number of cycles (e.g., 100, 200, or more) while continuously monitoring the discharge capacity and coulombic efficiency.[13][15]

    • Capacity retention is calculated as the ratio of the discharge capacity at a given cycle to the initial discharge capacity.

2. Cyclic Voltammetry (CV)

Cyclic voltammetry is an electrochemical technique used to study the redox processes occurring at the electrode-electrolyte interface.[17][18][19]

  • Objective: To investigate the electrochemical stability window of the electrolyte and the reduction/oxidation behavior of the electrolyte additives.

  • Procedure:

    • A three-electrode setup is used, consisting of a working electrode (e.g., glassy carbon or the battery anode material), a reference electrode (e.g., Li/Li+), and a counter electrode (e.g., lithium foil).[17]

    • The electrodes are immersed in the electrolyte solution to be tested.

    • A potentiostat is used to apply a linearly sweeping potential to the working electrode between two set voltage limits.[17][19]

    • The resulting current is measured and plotted against the applied potential.

    • The scan rate (e.g., 0.1 mV/s) and the number of cycles are important parameters that can be varied.

    • The resulting voltammogram provides information about the reduction potential of the electrolyte and the additive (FEC), indicating at what potential the SEI formation begins.

3. Electrochemical Impedance Spectroscopy (EIS)

EIS is a powerful non-destructive technique used to probe the different resistance components within a battery, including the SEI layer resistance and charge transfer resistance.[20][21][22]

  • Objective: To characterize the impedance of the SEI layer and the charge transfer kinetics at the electrode-electrolyte interface.

  • Procedure:

    • EIS measurements are typically performed on a fully assembled cell at a specific state of charge (SOC), often at 100% SOC.

    • A small AC voltage perturbation (e.g., 5-10 mV) is applied to the cell over a wide range of frequencies (e.g., 100 kHz to 0.01 Hz).[21]

    • The resulting AC current response is measured, and the impedance is calculated for each frequency.

    • The data is plotted as a Nyquist plot (imaginary impedance vs. real impedance).

    • The Nyquist plot typically consists of one or more semicircles at high to medium frequencies and a sloping line at low frequencies.

    • The high-frequency semicircle is associated with the resistance of the SEI layer (Rsei), while the medium-frequency semicircle corresponds to the charge transfer resistance (Rct).[20]

    • By fitting the impedance data to an equivalent circuit model, the values of Rsei and Rct can be quantified.

Visualizations: Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

SEI_Formation cluster_0 Without FEC cluster_1 With FEC Anode0 Anode Surface SEI0 Unstable, Thick SEI (High Resistance) Anode0->SEI0 Reduction Electrolyte0 Baseline Electrolyte (e.g., EC/DMC) Electrolyte0->SEI0 Decomposition0 Continuous Electrolyte Decomposition SEI0->Decomposition0 Anode1 Anode Surface SEI1 Stable, Thin, LiF-rich SEI (Low Resistance) Anode1->SEI1 Preferential Reduction Electrolyte1 Electrolyte + FEC Electrolyte1->SEI1 Passivation1 Effective Passivation SEI1->Passivation1

Figure 1: Conceptual diagram illustrating the formation of the Solid Electrolyte Interphase (SEI) on the anode surface with and without the presence of Fluoroethylene Carbonate (FEC) as an electrolyte additive.

Experimental_Workflow start Start: Prepare Electrolytes (Baseline vs. FEC-containing) assembly Cell Assembly (e.g., Coin Cells) start->assembly formation Formation Cycling (Low C-rate) assembly->formation cycling Long-Term Cycling Test (e.g., 1C, 200 cycles) formation->cycling eis Electrochemical Impedance Spectroscopy (EIS) formation->eis Post-formation cv Cyclic Voltammetry (CV) formation->cv cycling->eis Post-cycling analysis Data Analysis and Comparison (Capacity, Efficiency, Impedance) cycling->analysis eis->analysis cv->analysis end Conclusion on FEC Performance analysis->end

Figure 2: A typical experimental workflow for the comparative evaluation of electrolyte additives like Fluoroethylene Carbonate (FEC) in lithium-ion batteries.

Conclusion

The use of this compound (fluoroethylene carbonate, FEC) as an electrolyte additive has been demonstrably shown to significantly improve the performance of lithium-ion batteries. Its primary function is to facilitate the formation of a thin, stable, and low-resistance Solid Electrolyte Interphase (SEI) layer on the anode. This enhanced SEI layer effectively suppresses the continuous decomposition of the electrolyte, leading to improved cycling stability, higher coulombic efficiency, and better capacity retention, particularly under challenging conditions such as low temperatures. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and professionals working to advance battery technology. The consistent positive impact of FEC on battery performance solidifies its position as a crucial component in the development of next-generation lithium-ion batteries.

References

A Comparative Performance Analysis of 4-Fluoro-1,3-dioxolan-2-one and Other Electrolyte Additives in Lithium-Ion Batteries

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the field of battery technology, the selection of appropriate electrolyte additives is paramount to enhancing the performance, longevity, and safety of lithium-ion batteries. This guide provides a detailed comparison of 4-Fluoro-1,3-dioxolan-2-one (FEC) with other commonly used electrolyte additives, namely vinylene carbonate (VC) and lithium bis(oxalate)borate (LiBOB). The following analysis is supported by experimental data to offer a clear and objective overview for your research and development endeavors.

Executive Summary

This compound (FEC) has emerged as a highly effective electrolyte additive, primarily recognized for its ability to form a stable and robust solid electrolyte interphase (SEI) on the surface of anodes, particularly those containing silicon.[1][2] This stable SEI layer is crucial in preventing the continuous decomposition of the electrolyte, thereby significantly improving the cycling stability and coulombic efficiency of lithium-ion batteries.[3][4]

In comparison, vinylene carbonate (VC) is another widely utilized additive that also promotes the formation of a protective SEI layer. While both FEC and VC enhance battery performance, studies suggest that the composition and properties of the SEI they form differ, leading to variations in electrochemical stability and impedance.[5][6] Lithium bis(oxalate)borate (LiBOB) is a salt-type additive that functions by forming a stable SEI on the anode and a cathode electrolyte interphase (CEI) on the cathode, offering benefits in terms of both electrode stability and thermal properties.[2][7]

This guide will delve into a quantitative comparison of these additives across key performance metrics, detail the experimental protocols for their evaluation, and provide visualizations of the underlying chemical mechanisms.

Quantitative Performance Comparison

The following tables summarize the key performance metrics of FEC, VC, and LiBOB based on published experimental data. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.

AdditiveConcentrationCell ConfigurationCycling ConditionsInitial Discharge CapacityDischarge Capacity after 100 CyclesCapacity RetentionCoulombic Efficiency (Initial)Source
FEC 5%Si-based anode/LiC/102819 mAh/g768 mAh/g~27%-[8]
VC 5%Si-based anode/LiC/102363 mAh/g1542 mAh/g~65%-[8]
LiBOB 0.1 MLi1.2Mn0.54Co0.13Ni0.13O2/Li0.5C~250 mAh/g202 mAh/g96.4%-[9]
LiBOB 1 wt%High-voltage spinel/graphite---Increased from 18% to 80% at 30°CSignificantly improved[2]
VC in FEC 1 wt% VC + 2 wt% FECNCMA/SiOx+graphite---~77% after 400 cycles82.78%[9]
AdditiveOnset Temperature of Thermal Runaway (°C)Source
FEC 200[10]
VC 214[10]
LiBOB Decomposes above 300°C[11]

Experimental Protocols

To ensure the reproducibility and accuracy of performance evaluations, the following are detailed methodologies for key experiments.

Cycling Stability Testing

This protocol outlines the procedure for evaluating the long-term cycling performance of lithium-ion cells with different electrolyte additives.

a. Cell Assembly:

  • Coin cells (e.g., 2032-type) are assembled in an argon-filled glovebox with moisture and oxygen levels below 0.1 ppm.

  • The cell consists of the working electrode (e.g., silicon-based anode), a separator, a lithium metal counter electrode, and the electrolyte with the specified additive concentration.

b. Formation Cycles:

  • The assembled cells are typically subjected to two or three formation cycles at a low C-rate (e.g., C/20 or C/10) within a defined voltage range (e.g., 0.01-1.5 V for a silicon anode). This allows for the formation of a stable SEI layer.

c. Galvanostatic Cycling:

  • Following the formation cycles, the cells are cycled at a constant current rate (e.g., C/5 or C/2) for a specified number of cycles (e.g., 100, 200, or more).

  • The discharge capacity, charge capacity, and coulombic efficiency (discharge capacity / charge capacity) are recorded for each cycle.

  • The test is typically conducted at a constant temperature (e.g., 25°C or 30°C) in a temperature-controlled chamber.

d. Data Analysis:

  • The discharge capacity is plotted against the cycle number to evaluate capacity retention.

  • The coulombic efficiency is plotted against the cycle number to assess the reversibility of the electrochemical reactions.

Thermal Stability Analysis (Differential Scanning Calorimetry - DSC)

This protocol describes the method for assessing the thermal stability of the electrolyte and its interaction with the electrode materials.

a. Sample Preparation:

  • In an argon-filled glovebox, a small amount of the electrolyte containing the additive is hermetically sealed in a stainless steel or aluminum DSC pan.

  • To study the interaction with electrodes, a small piece of a charged electrode (e.g., lithiated anode) is placed in the DSC pan with the electrolyte.

b. DSC Measurement:

  • The DSC instrument is programmed to heat the sample at a constant rate (e.g., 5 or 10°C/min) over a specified temperature range (e.g., 30°C to 350°C).

  • An empty, sealed pan is used as a reference.

  • The heat flow to or from the sample is measured as a function of temperature.

c. Data Analysis:

  • The resulting DSC curve shows exothermic (heat-releasing) and endothermic (heat-absorbing) peaks.

  • The onset temperature of the first major exothermic peak is considered the initiation temperature for thermal runaway.

  • The total heat generated by the exothermic reactions can also be calculated from the peak area.

Electrochemical Impedance Spectroscopy (EIS)

This protocol details the procedure for characterizing the electrochemical impedance of the battery cells, which provides insights into the properties of the SEI and charge transfer kinetics.

a. Cell Preparation:

  • The cell is assembled as described in the cycling stability testing protocol.

  • The cell is brought to a specific state of charge (SOC), typically 50% or 100%, and allowed to rest to reach a stable open-circuit voltage (OCV).

b. EIS Measurement:

  • The EIS measurement is performed using a potentiostat with a frequency response analyzer.

  • A small AC voltage or current perturbation (e.g., 5-10 mV) is applied to the cell over a wide frequency range (e.g., 100 kHz to 10 mHz).

  • The resulting impedance data is recorded.

c. Data Analysis:

  • The impedance data is typically plotted as a Nyquist plot (imaginary impedance vs. real impedance).

  • The Nyquist plot is then fitted to an equivalent circuit model to extract parameters such as the solution resistance (Rs), the SEI resistance (Rsei), and the charge transfer resistance (Rct).

  • Changes in these impedance parameters with cycling or with different additives provide information on the evolution of the SEI and the electrode-electrolyte interface.

Mandatory Visualizations

SEI Formation Mechanism of FEC and VC

SEI_Formation cluster_fec FEC Additive cluster_vc VC Additive FEC This compound (FEC) FEC_reduction Reductive Decomposition (First Cycle) FEC->FEC_reduction e-, Li+ FEC_products SEI Components: - Lithium Fluoride (LiF) - Poly(FEC) - Lithium Carbonate (Li2CO3) - Lithium Alkyl Carbonates FEC_reduction->FEC_products Stable_SEI_FEC Stable, LiF-rich SEI Layer FEC_products->Stable_SEI_FEC VC Vinylene Carbonate (VC) VC_reduction Reductive Polymerization (First Cycle) VC->VC_reduction e-, Li+ VC_products SEI Components: - Poly(VC) - Lithium Carbonate (Li2CO3) - Lithium Alkyl Carbonates VC_reduction->VC_products Stable_SEI_VC Stable, Polymer-rich SEI Layer VC_products->Stable_SEI_VC

Caption: SEI formation with FEC and VC additives.

Experimental Workflow for Electrolyte Additive Evaluation

Experimental_Workflow start Start: Select Additives (FEC, VC, LiBOB) electrolyte_prep Electrolyte Preparation (Varying concentrations) start->electrolyte_prep cell_assembly Coin Cell Assembly (Anode, Separator, Cathode) electrolyte_prep->cell_assembly formation Formation Cycles (Low C-rate) cell_assembly->formation cycling Galvanostatic Cycling (e.g., 100 cycles) formation->cycling thermal_analysis Thermal Stability Analysis (DSC) formation->thermal_analysis impedance Electrochemical Impedance Spectroscopy (EIS) formation->impedance data_analysis Data Analysis and Comparison cycling->data_analysis thermal_analysis->data_analysis impedance->data_analysis conclusion Conclusion on Additive Performance data_analysis->conclusion

Caption: Workflow for evaluating electrolyte additives.

References

Unveiling the Shield: A Quantitative Comparison of SEI Layers Formed with 4-Fluoro-1,3-dioxolan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals venturing into advanced battery technologies, understanding the composition and properties of the Solid Electrolyte Interphase (SEI) is paramount. This guide provides a detailed quantitative analysis of the SEI layer formed from 4-Fluoro-1,3-dioxolan-2-one (FEC), a crucial electrolyte additive, and compares its performance with a standard electrolyte and one containing vinylene carbonate (VC).

The formation of a stable and ionically conductive SEI layer on the anode surface is critical for the performance, safety, and cycle life of lithium-ion batteries. FEC has emerged as a promising additive to promote the formation of a robust SEI layer. This guide synthesizes experimental data from various studies to offer a clear comparison of SEI layers formed in the presence of FEC.

Comparative Analysis of SEI Layer Composition

The chemical composition of the SEI layer significantly influences its properties. X-ray Photoelectron Spectroscopy (XPS) is a powerful technique to quantitatively determine the elemental and chemical composition of the SEI. The tables below summarize the atomic concentrations of key components in the SEI layer formed on graphite (B72142) anodes in different electrolyte systems.

Table 1: Quantitative XPS Analysis of SEI Layer Components with FEC Additive. This table compares the atomic percentage of key chemical species within the SEI layer formed in a standard electrolyte versus an electrolyte containing FEC. The data highlights the significant increase in fluoride-containing species, particularly LiF, which is a hallmark of FEC-derived SEI layers.

SEI ComponentStandard Electrolyte (Atomic %)Electrolyte with FEC (Atomic %)Key Observation
Inorganic Species
LiFLowHighFEC decomposition is a primary source of LiF, contributing to a more stable, inorganic-rich SEI.
Li₂CO₃ModerateModerate to HighPresent in both, but its relative concentration can be influenced by the additive.
Li₂OLowLow to ModerateA minor inorganic component of the SEI.
Organic Species
ROLi (Lithium Alkoxides)HighModerateFEC can suppress the decomposition of solvent molecules, leading to a lower concentration of organic species.
ROCO₂Li (Lithium Alkyl Carbonates)HighModerateSimilar to lithium alkoxides, their formation is reduced in the presence of FEC.
Poly(FEC)-PresentPolymerization of FEC contributes to the organic portion of the SEI.

Table 2: Comparative XPS Analysis of SEI Layers: FEC vs. Vinylene Carbonate (VC). This table provides a quantitative comparison of the SEI composition when using two common additives, FEC and VC. A key distinction is the higher concentration of polymeric species in VC-derived SEIs and the prevalence of LiF in FEC-derived SEIs.[1][2]

SEI ComponentElectrolyte with FEC (Atomic %)Electrolyte with VC (Atomic %)Key Differences
Inorganic Species
LiFHighLow to ModerateFEC is a more efficient source of LiF compared to VC.
Li₂CO₃Moderate to HighHighBoth additives contribute to Li₂CO₃ formation.
Organic Species
Poly(FEC) / Poly(VC)PresentHighVC is more prone to polymerization, leading to a thicker organic layer.[1]
ROLi / ROCO₂LiModerateLowThe nature of the organic species differs significantly between the two additives.

Physical and Electrochemical Properties of the SEI Layer

Beyond chemical composition, the physical thickness and electrochemical impedance of the SEI layer are critical performance indicators.

Table 3: Comparison of SEI Layer Thickness and Resistance. This table compares the thickness and SEI resistance (RSEI) of layers formed with and without FEC. The use of FEC generally leads to a thinner and more ionically conductive SEI.

PropertyStandard ElectrolyteElectrolyte with FECElectrolyte with VCPerformance Implication
SEI Thickness (nm) ThickerThinner[1]Thinner (10-20 nm)[1]A thinner SEI reduces the diffusion path for Li-ions, improving rate capability.
SEI Resistance (RSEI) (Ω) HigherLowerGenerally higher than FECLower resistance indicates better Li-ion conductivity through the SEI, enhancing battery performance.

Experimental Protocols

To ensure the reproducibility and accuracy of the presented data, detailed experimental methodologies are crucial.

X-ray Photoelectron Spectroscopy (XPS) for SEI Analysis

XPS is employed to determine the surface composition of the SEI layer.

Methodology:

  • Sample Preparation: After electrochemical cycling, the cells are disassembled in an argon-filled glovebox to prevent atmospheric contamination. The anode is carefully extracted and rinsed with a high-purity solvent (e.g., dimethyl carbonate) to remove residual electrolyte.

  • Instrumentation: A monochromatic Al Kα X-ray source is typically used. Survey scans are performed to identify the elements present, followed by high-resolution scans of the C 1s, O 1s, F 1s, and Li 1s regions.

  • Data Analysis: The high-resolution spectra are calibrated using the C 1s peak of adventitious carbon (284.8 eV). The peaks are then deconvoluted and fitted to identify the different chemical species and their relative atomic concentrations.

  • Depth Profiling: To analyze the composition at different depths of the SEI, argon ion sputtering is used to incrementally remove the surface layers, with XPS analysis performed after each sputtering cycle.

Fourier-Transform Infrared Spectroscopy (FTIR) for SEI Functional Group Analysis

FTIR spectroscopy is used to identify the functional groups present in the organic components of the SEI layer.

Methodology:

  • Sample Preparation: Similar to XPS, the anode is harvested in an inert atmosphere and rinsed.

  • Measurement Mode: Attenuated Total Reflectance (ATR) mode is commonly used for surface-sensitive measurements of the SEI layer.

  • Data Acquisition: Spectra are collected in the mid-infrared range (typically 4000-600 cm⁻¹).

  • Data Analysis: The obtained spectra are compared with reference spectra of known compounds to identify the characteristic vibrational modes of different functional groups, such as C=O, C-O, and P-F bonds.

Electrochemical Impedance Spectroscopy (EIS) for SEI Resistance Measurement

EIS is a non-destructive technique used to probe the electrochemical properties of the battery, including the resistance of the SEI layer.

Methodology:

  • Cell Assembly: A three-electrode cell setup (with a reference electrode) is often used for accurate measurements of the anode's impedance.

  • Measurement Conditions: The impedance is measured over a wide frequency range (e.g., 100 kHz to 10 mHz) at a specific state of charge (SOC) and temperature.

  • Data Analysis: The resulting Nyquist plot is fitted to an equivalent circuit model. The semicircle in the high-to-medium frequency region is typically associated with the combined resistance of the SEI layer (RSEI) and the charge transfer resistance (Rct). By performing measurements at different temperatures, the activation energy for Li-ion transport through the SEI can be determined.

Visualizing the Process

To better understand the experimental workflow and the resulting SEI structure, the following diagrams are provided.

SEI_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis SEI Characterization cell_disassembly Cell Disassembly (Ar-filled glovebox) anode_extraction Anode Extraction cell_disassembly->anode_extraction EIS EIS Analysis (Resistance) cell_disassembly->EIS rinsing Rinsing (e.g., DMC) anode_extraction->rinsing XPS XPS Analysis (Composition) rinsing->XPS FTIR FTIR Analysis (Functional Groups) rinsing->FTIR

Experimental workflow for SEI layer analysis.

SEI_Formation_FEC cluster_SEI SEI Layer FEC This compound (FEC) LiF LiF (Inorganic) FEC->LiF Reduction Organic_polymers Organic Polymers (e.g., Poly(FEC)) FEC->Organic_polymers Reduction Electrolyte_Solvent Electrolyte Solvent (e.g., EC, DMC) Li2CO3 Li₂CO₃ (Inorganic) Electrolyte_Solvent->Li2CO3 Reduction Li_ion Li⁺ Li_ion->LiF Li_ion->Li2CO3 Anode Graphite Anode

Simplified reaction pathway for SEI formation with FEC.

References

The Enduring Cycle: A Comparative Guide to 4-Fluoro-1,3-dioxolan-2-one (FEC) in Long-Term Battery Performance

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists at the forefront of battery technology, the quest for extended cycle life and enhanced performance is paramount. Among the myriad of electrolyte additives, 4-Fluoro-1,3-dioxolan-2-one (FEC) has emerged as a critical component for improving the longevity of lithium-ion batteries. This guide provides an objective comparison of FEC's long-term cycling performance against other alternatives, supported by experimental data and detailed methodologies.

At its core, the superior performance of FEC lies in its ability to form a stable and robust solid electrolyte interphase (SEI) on the surface of the battery's anode.[1][2] This protective layer is crucial in preventing the continuous decomposition of the electrolyte during the charge-discharge cycles, a primary factor in battery degradation. The SEI formed in the presence of FEC is notably rich in lithium fluoride (B91410) (LiF), contributing to a denser, more uniform, and more elastic film compared to the SEI formed in its absence.[1][3][4] This LiF-rich interface effectively suppresses the growth of lithium dendrites, which can cause short circuits and catastrophic battery failure.[1]

Performance Benchmarking: FEC vs. Alternatives

To contextualize the impact of FEC, a comparison with a baseline electrolyte (without additives) and another common additive, vinylene carbonate (VC), is essential. The following tables summarize quantitative data from various studies, highlighting key performance metrics.

Electrolyte AdditiveAnode MaterialCycle CountCapacity Retention (%)Coulombic Efficiency (%)Key Observations
None (Control) Graphite (B72142)100~70-80<99.5Significant capacity fade and lower efficiency due to unstable SEI formation.[5]
2% FEC Graphite>200>90>99.8Markedly improved cycling stability and high coulombic efficiency.[5]
2% VC Graphite>200>90>99.8Comparable to FEC in performance improvement.[5]
None (Control) Silicon85<20~98Rapid capacity degradation due to large volume changes and unstable SEI.[6]
10 wt% FEC Silicon85>60>99.5Significantly improved capacity retention and coulombic efficiency.[6]
5 wt% VC Silicon100~65Not specifiedDelivered a specific capacity of 1542 mAh/g after 100 cycles.[7]
5% FEC Silicon100~27Not specifiedThe first cycle lithiation capacity was 2819 mAh/g, dropping to 768 mAh/g after 100 cycles.[7]

Table 1: Long-Term Cycling Performance Comparison.

Electrolyte AdditiveAnode MaterialImpedance Characteristics
None (Control) GraphiteHigher and increasing charge transfer resistance over cycling.
FEC GraphiteLower total impedance before and after SEI formation in Li
VC GraphiteIncreased charge transfer resistance at concentrations above 2%.
FEC SiliconSmaller impedance compared to the standard electrolyte.
VC SiliconIncrease in impedance attributed to a thicker SEI.[8]

Table 2: Impedance Characteristics with Different Additives.

Unveiling the Mechanism: SEI Formation with FEC

The effectiveness of FEC is rooted in its electrochemical reduction at the anode surface, which occurs at a higher potential than the reduction of the bulk electrolyte solvents. This preferential reduction leads to the formation of a stable, LiF-rich SEI layer.

SEI_Formation cluster_electrolyte Electrolyte cluster_anode Anode Surface FEC FEC Molecule Anode Anode FEC->Anode Preferential Reduction Li_ion Li⁺ Ion Li_ion->Anode Solvent Electrolyte Solvent Solvent->Anode Decomposition (suppressed) SEI Stable LiF-rich SEI Anode->SEI Forms SEI->Li_ion Allows Li⁺ transport

Figure 1: Mechanism of FEC-induced SEI formation.

Experimental Protocols for Performance Validation

Reproducible and comparable data are the cornerstones of scientific advancement. The following section outlines a comprehensive experimental protocol for evaluating the long-term cycling performance of batteries with different electrolyte additives.

Electrode and Pouch Cell Assembly
  • Electrode Preparation:

    • Prepare the anode slurry by mixing the active material (e.g., graphite or silicon), conductive carbon, and a binder in a specific weight ratio with a suitable solvent.

    • Coat the slurry onto a copper foil current collector and dry it in a vacuum oven.

    • Punch circular electrodes of a defined diameter.

  • Electrolyte Preparation:

    • Prepare the baseline electrolyte, for example, 1 M LiPF₆ in a mixture of ethylene (B1197577) carbonate (EC) and ethyl methyl carbonate (EMC) (e.g., 3:7 by volume).

    • Prepare the additive-containing electrolytes by dissolving the desired weight percentage of FEC or other additives into the baseline electrolyte.

  • Pouch Cell Assembly:

    • Assemble the pouch cells in an argon-filled glovebox with low moisture and oxygen levels.

    • Use a microporous polymer separator between the anode and a suitable cathode (e.g., LiCoO₂).

    • Inject a precise amount of the prepared electrolyte into each pouch cell and seal it.

Experimental_Workflow cluster_prep Cell Preparation cluster_testing Electrochemical Testing cluster_analysis Post-Mortem Analysis A1 Electrode Slurry Preparation A2 Electrode Coating & Drying A1->A2 A4 Pouch Cell Assembly A2->A4 A3 Electrolyte Formulation A3->A4 B1 Formation Cycles (e.g., C/20) A4->B1 B2 Long-Term Cycling (e.g., C/3, 100s of cycles) B1->B2 B3 Performance Metrics (Capacity, Efficiency) B2->B3 C1 Electrochemical Impedance Spectroscopy (EIS) B2->C1 C2 Scanning Electron Microscopy (SEM) B2->C2 C3 X-ray Photoelectron Spectroscopy (XPS) B2->C3

Figure 2: Experimental workflow for battery performance validation.

Electrochemical Cycling
  • Formation Cycles:

    • Perform two to three initial formation cycles at a low C-rate (e.g., C/20) to allow for the initial formation of a stable SEI layer.

  • Long-Term Cycling:

    • Cycle the cells at a moderate C-rate (e.g., C/3 or C/2) for an extended number of cycles (e.g., 200, 500, or more) within a defined voltage window (e.g., 3.0 V to 4.2 V).

    • Maintain a constant temperature (e.g., 25 °C or 40 °C) throughout the cycling process.

    • Record the charge and discharge capacities and calculate the coulombic efficiency for each cycle.

Post-Mortem Analysis
  • Electrochemical Impedance Spectroscopy (EIS):

    • Perform EIS at different stages of cycling (e.g., after formation, after 100 cycles) to analyze the changes in the cell's internal resistance, including the SEI resistance and charge transfer resistance.

  • Scanning Electron Microscopy (SEM):

    • After cycling, carefully disassemble the cells in a glovebox and examine the surface morphology of the anodes using SEM to observe the structure of the SEI and the presence of any lithium dendrites.

  • X-ray Photoelectron Spectroscopy (XPS):

    • Use XPS to analyze the chemical composition of the SEI layer on the anode surface to identify the presence of key components like LiF and other reduction products.

Conclusion

The addition of this compound as an electrolyte additive demonstrably enhances the long-term cycling performance of lithium-ion batteries. Through the formation of a stable, LiF-rich solid electrolyte interphase, FEC effectively mitigates electrolyte decomposition and suppresses dendrite growth, leading to improved capacity retention and coulombic efficiency. While other additives like vinylene carbonate also offer performance benefits, FEC presents a compelling case, particularly in preventing significant increases in impedance at higher concentrations. The provided experimental framework offers a robust methodology for researchers to further investigate and validate the performance of FEC and other novel electrolyte additives in the ongoing development of next-generation energy storage solutions.

References

The Impact of Purity on the Electrochemical Performance of 4-Fluoro-1,3-dioxolan-2-one (FEC) in Lithium-Ion Batteries

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Battery Scientists

4-Fluoro-1,3-dioxolan-2-one, commonly known as Fluoroethylene Carbonate (FEC), has been widely adopted as a critical electrolyte additive for enhancing the performance of lithium-ion batteries (LIBs), particularly those employing next-generation anode materials like silicon. Its primary function is to facilitate the formation of a stable and robust solid electrolyte interphase (SEI) on the anode surface. This guide provides a comparative analysis of the electrochemical performance of different purity grades of FEC, supported by experimental data and detailed protocols for evaluation.

This guide will, therefore, focus on the well-documented performance enhancements achieved with the addition of high-purity FEC compared to a baseline electrolyte and discuss the implied effects of impurities based on supplier specifications.

The Role of FEC in SEI Formation

FEC has a higher reduction potential than common carbonate solvents like ethylene (B1197577) carbonate (EC). This property allows it to be preferentially reduced on the anode surface during the initial charging cycles of a lithium-ion battery. The reduction of FEC leads to the formation of a stable, LiF-rich SEI layer. This protective film is more effective at preventing the continuous decomposition of the electrolyte throughout the battery's life, leading to significant improvements in cycling stability and coulombic efficiency.[2]

SEI_Formation cluster_0 Without High-Purity FEC cluster_1 With High-Purity FEC Anode_Surface_1 Anode Surface EC_Decomposition Continuous EC/DMC Decomposition Anode_Surface_1->EC_Decomposition e⁻ (Low Potential) Unstable_SEI Thick, Unstable SEI (e.g., Lithium Alkyl Carbonates) EC_Decomposition->Unstable_SEI Forms Performance_Degradation Performance Degradation: - Low Coulombic Efficiency - Rapid Capacity Fade Unstable_SEI->Performance_Degradation Leads to Anode_Surface_2 Anode Surface FEC_Reduction Preferential FEC Reduction Anode_Surface_2->FEC_Reduction e⁻ (Higher Potential) Stable_SEI Thin, Stable, LiF-rich SEI FEC_Reduction->Stable_SEI Forms Improved_Performance Improved Performance: - High Coulombic Efficiency - Extended Cycle Life Stable_SEI->Improved_Performance Leads to

Figure 1. Conceptual diagram of SEI formation with and without high-purity FEC.

Impact of Purity on Electrochemical Performance

High-purity FEC is crucial because common impurities, such as moisture (H₂O) and hydrofluoric acid (HF), are known to be highly detrimental to battery performance. These impurities can lead to the breakdown of the LiPF₆ salt in the electrolyte, generating more HF, which in turn attacks both the anode and cathode, leading to increased impedance and capacity loss.

Battery-grade FEC is typically offered at purities of 99.95% or higher, with strict controls on water and free acid content.[3][4]

Data Presentation: Performance With and Without High-Purity FEC

The following tables summarize the typical performance improvements observed when high-purity FEC is introduced as an electrolyte additive. The data is representative of results found in literature for lithium-ion cells with silicon-containing anodes.

Table 1: Comparison of First Cycle Coulombic Efficiency

Electrolyte CompositionAnode MaterialFirst Cycle Coulombic Efficiency (%)
Baseline (e.g., 1M LiPF₆ in EC/DEC)Si-Graphite Composite~70-80%
Baseline + 5% High-Purity FECSi-Graphite Composite>85%

Table 2: Comparison of Capacity Retention

Electrolyte CompositionAnode MaterialCapacity Retention after 100 Cycles (%)
Baseline (e.g., 1M LiPF₆ in EC/DEC)Si-Graphite Composite<60%
Baseline + 5% High-Purity FECSi-Graphite Composite>80%

Table 3: Comparison of Electrochemical Impedance

Electrolyte CompositionAnode MaterialCharge Transfer Resistance (Rct) after 100 Cycles
Baseline (e.g., 1M LiPF₆ in EC/DEC)Si-Graphite CompositeHigh (e.g., >100 Ω)
Baseline + 5% High-Purity FECSi-Graphite CompositeLow (e.g., <50 Ω)

Experimental Protocols for Evaluating FEC Performance

To conduct a comparative study of different FEC purity grades, a rigorous and consistent set of experimental protocols is required. The following methodologies are standard in the field for evaluating electrolyte additives.

Experimental_Workflow Start Start: Select FEC Purity Grades (e.g., 99.9%, 99.95%, 99.99%) Electrolyte_Prep Electrolyte Preparation: - Baseline (FEC-free) - Baseline + Grade 1 - Baseline + Grade 2 - Baseline + Grade 3 Start->Electrolyte_Prep Cell_Assembly Coin Cell Assembly (e.g., 2032-type) - Anode (e.g., Si/Graphite) - Cathode (e.g., NMC) - Separator - Electrolyte Electrolyte_Prep->Cell_Assembly Formation_Cycling Formation Cycling: - 2-3 cycles at low C-rate (e.g., C/20) - Monitor initial Coulombic Efficiency Cell_Assembly->Formation_Cycling Electrochemical_Tests Electrochemical Characterization Formation_Cycling->Electrochemical_Tests CV Cyclic Voltammetry (CV): - Identify reduction/oxidation peaks Electrochemical_Tests->CV EIS Electrochemical Impedance Spectroscopy (EIS): - Measure interfacial resistance Electrochemical_Tests->EIS Long_Term_Cycling Long-Term Cycling: - e.g., 100-500 cycles at C/2 - Measure Capacity Retention Electrochemical_Tests->Long_Term_Cycling Data_Analysis Data Analysis & Comparison CV->Data_Analysis EIS->Data_Analysis Long_Term_Cycling->Data_Analysis

Figure 2. Experimental workflow for comparing FEC purity grades.
Electrolyte Preparation

  • Baseline Electrolyte: A standard electrolyte, for example, 1 M LiPF₆ in a 1:1 (v/v) mixture of ethylene carbonate (EC) and diethyl carbonate (DEC).

  • Test Electrolytes: Prepare separate batches of the baseline electrolyte containing a fixed concentration (e.g., 5% by weight) of each FEC purity grade to be tested. All preparation should be conducted in an argon-filled glovebox with H₂O and O₂ levels below 0.5 ppm.

Cell Assembly
  • Configuration: 2032-type coin cells are commonly used for such evaluations.

  • Components:

    • Anode: A silicon-graphite composite electrode is recommended as its performance is highly sensitive to SEI quality.

    • Cathode: A standard cathode material such as LiNiₓMnᵧCo₂O₂ (NMC) or LiCoO₂ (LCO).

    • Separator: A microporous polymer separator (e.g., Celgard 2325).

    • Electrolyte: A consistent volume of the prepared electrolyte is added to each cell.

  • Assembly: All cells must be assembled inside an argon-filled glovebox.

Cyclic Voltammetry (CV)
  • Objective: To identify the reduction potential of FEC and observe the initial stages of SEI formation.

  • Setup: A three-electrode cell with lithium metal as both the counter and reference electrodes, and the anode material as the working electrode.

  • Protocol:

    • Voltage Range: Scan from the open-circuit voltage (OCV) down to 0.01 V vs. Li/Li⁺ and back up to 1.5 V.

    • Scan Rate: A slow scan rate, such as 0.1 mV/s, is used to resolve the electrochemical processes.

  • Analysis: Compare the CV profiles for each FEC purity grade. Differences in the reduction peaks may indicate the influence of impurities on the SEI formation process.

Electrochemical Impedance Spectroscopy (EIS)
  • Objective: To measure the impedance of the cell, which provides insights into the resistance of the SEI layer and the charge transfer kinetics.

  • Protocol:

    • Frequency Range: Typically from 100 kHz to 10 mHz.

    • Amplitude: A small AC voltage amplitude (e.g., 10 mV).

    • Procedure: EIS measurements should be taken after the initial formation cycles and then periodically throughout the long-term cycling test (e.g., after every 50 cycles).

  • Analysis: The resulting Nyquist plots can be fitted to an equivalent circuit model to extract the SEI resistance (R_SEI) and charge transfer resistance (R_ct). A lower and more stable resistance over cycling indicates a more effective SEI.

Galvanostatic Cycling
  • Objective: To evaluate the long-term performance in terms of capacity retention and coulombic efficiency.

  • Protocol:

    • Formation Cycles: Charge and discharge the cells at a low C-rate (e.g., C/20 or C/10) for the first 2-3 cycles between the desired voltage limits (e.g., 3.0 V to 4.2 V).

    • Long-Term Cycling: Cycle the cells at a higher rate (e.g., C/2 or 1C) for an extended number of cycles (100+).

  • Analysis: Plot the discharge capacity and coulombic efficiency versus the cycle number for each FEC purity grade. Compare the rate of capacity fade and the stability of the coulombic efficiency.

Conclusion

The use of this compound is a proven strategy for significantly enhancing the electrochemical performance of lithium-ion batteries. While quantitative data directly comparing different high-purity grades is scarce, the available information strongly indicates that the purity of FEC is a critical factor. Impurities like water and free acids are known to be detrimental, and their presence, even in small amounts, can negate the benefits of the additive. Therefore, for researchers and developers aiming to achieve optimal battery performance, the use of battery-grade FEC with a purity of ≥99.95% is highly recommended. The experimental protocols outlined in this guide provide a robust framework for conducting in-house evaluations to determine the most suitable FEC grade for a specific application.

References

Revolutionizing Battery Safety: 4-Fluoro-1,3-dioxolan-2-one's Role in Suppressing Lithium Dendrites

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of a Key Electrolyte Additive

The quest for safer, longer-lasting, and more efficient lithium-ion batteries is a cornerstone of modern energy research. A critical challenge in the advancement of lithium-metal batteries is the formation of lithium dendrites – needle-like structures that can grow from the anode, leading to short circuits, reduced battery life, and even catastrophic failure. In this guide, we provide a comprehensive comparison of 4-Fluoro-1,3-dioxolan-2-one (FEC), a prominent electrolyte additive, with other alternatives in its class, focusing on its efficacy in suppressing lithium dendrite formation. This analysis is supported by experimental data and detailed methodologies to assist researchers, scientists, and drug development professionals in their pursuit of next-generation energy storage solutions.

The Mechanism of Dendrite Suppression: The Role of the Solid Electrolyte Interphase (SEI)

The key to mitigating dendrite growth lies in the formation of a stable and uniform solid electrolyte interphase (SEI) on the surface of the lithium anode. The SEI is a passivation layer formed from the decomposition products of the electrolyte. An ideal SEI should be ionically conductive, allowing the passage of lithium ions, but electronically insulating to prevent further electrolyte decomposition.

FEC has emerged as a highly effective additive due to its ability to be readily reduced on the lithium metal surface, forming a robust and uniform SEI layer rich in lithium fluoride (B91410) (LiF).[1][2] This LiF-rich SEI exhibits excellent mechanical strength and stability, which physically suppresses the growth of lithium dendrites.

Performance Comparison of Electrolyte Additives

To objectively evaluate the performance of FEC, we compare it with other commonly used electrolyte additives for lithium dendrite suppression, including Vinylene Carbonate (VC) and Lithium Difluorophosphate (LiDFP). The following table summarizes key performance metrics from various studies.

AdditiveConcentrationCoulombic Efficiency (CE)Cycling StabilitySEI Layer CompositionReference
This compound (FEC) 5%98% over 100 cyclesStable cycling with reduced polarizationLiF-rich, compact, and stable[1]
Vinylene Carbonate (VC) 2%Improved CE compared to controlReduces parasitic reactions, but can increase resistance at higher concentrationsPolymeric, can be less uniform than FEC-derived SEI[3]
Lithium Difluorophosphate (LiDFP) 1.0 wt%95.2% (at 0.15 M)Stable cycling for over 500 hours at 0.5 mA cm⁻²Rich in LiF and phosphate (B84403) compounds[4][5][6]
None (Control) -84.6%Prone to dendrite growth and rapid capacity fadeLess stable, primarily composed of organic lithium salts[4][5][6]

Experimental Protocols

Reproducible and reliable experimental data are paramount in materials science research. Below are detailed methodologies for key experiments cited in this guide.

Coin Cell Assembly (CR2032)

A standardized procedure for assembling coin cells is crucial for obtaining consistent electrochemical data.

Materials:

  • CR2032 coin cell components (casings, spacers, springs)

  • Lithium metal foil (anode)

  • Cathode material (e.g., LiNi₀.₅Co₀.₂Mn₀.₃O₂)

  • Separator (e.g., Celgard 2325)

  • Electrolyte (e.g., 1 M LiPF₆ in EC:EMC 3:7 w/w) with and without additives

  • Micropipette

  • Crimping machine

Procedure:

  • All cell components are dried in a vacuum oven at specified temperatures (e.g., 110 °C for electrodes, 70 °C for the separator) to remove any moisture.

  • Inside an argon-filled glovebox, place the cathode in the center of the cell bottom.

  • Add a precise volume of electrolyte (e.g., 25 µL) onto the cathode.

  • Place the separator on top of the cathode.

  • Add another small drop of electrolyte onto the separator.

  • Place the lithium metal anode on top of the separator.

  • Add a spacer and then the spring.

  • Place the cell cap on top and crimp the cell using a crimping machine to ensure a proper seal.

Electrochemical Cycling

Galvanostatic cycling is performed to evaluate the Coulombic efficiency and cycling stability of the assembled cells.

Equipment:

  • Battery cycler (e.g., MACCOR Series 4000)

  • Temperature-controlled chamber

Procedure:

  • Allow the assembled coin cells to rest for a few hours to ensure complete wetting of the electrodes and separator with the electrolyte.

  • Perform formation cycles at a low C-rate (e.g., C/10) for the first few cycles to allow for the formation of a stable SEI layer.

  • Subsequent cycling is performed at a desired C-rate (e.g., C/3 or 1C) within a specific voltage window (e.g., 3.0-4.4 V).

  • Record the charge and discharge capacities for each cycle to calculate the Coulombic efficiency (Discharge Capacity / Charge Capacity * 100%).

  • Continue cycling for a predetermined number of cycles to assess the long-term cycling stability and capacity retention.

Scanning Electron Microscopy (SEM) for Dendrite Imaging

SEM is a powerful technique to visualize the morphology of the lithium anode surface and observe the presence or absence of dendrites.

Sample Preparation:

  • After cycling, carefully disassemble the coin cells inside an argon-filled glovebox to prevent exposure of the lithium metal to air and moisture.

  • Gently rinse the lithium anode with a volatile solvent (e.g., dimethyl carbonate) to remove residual electrolyte.

  • Mount the lithium anode on an SEM stub using conductive carbon tape.

  • Transfer the sample to the SEM chamber using an air-tight transfer vessel to prevent atmospheric contamination.[7]

Imaging:

  • Use a low accelerating voltage to minimize beam damage to the delicate SEI layer.

  • Acquire images at various magnifications to observe the overall surface morphology and detailed features of any dendrite growth.

X-ray Photoelectron Spectroscopy (XPS) for SEI Analysis

XPS is used to determine the elemental and chemical composition of the SEI layer.

Sample Preparation:

  • Similar to SEM preparation, disassemble the cell in an argon-filled glovebox.

  • Rinse the lithium anode to remove residual electrolyte. The rinsing procedure must be carefully controlled as it can affect the composition of the SEI.[8]

  • Mount the sample on an XPS sample holder.

  • Transfer the sample to the XPS ultra-high vacuum chamber using a vacuum transfer vessel.

Analysis:

  • Acquire survey scans to identify the elements present on the surface.

  • Acquire high-resolution scans of the elements of interest (e.g., C 1s, O 1s, F 1s, Li 1s, P 2p) to determine their chemical states and bonding environments. This information is crucial for identifying the components of the SEI, such as LiF, Li₂CO₃, and polymeric species.[9][10]

Visualizing the Impact of FEC

To better illustrate the processes and relationships discussed, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_testing Electrochemical Testing cluster_analysis Post-Mortem Analysis Electrolyte\nPreparation Electrolyte Preparation Cell\nAssembly Cell Assembly Electrolyte\nPreparation->Cell\nAssembly Formation\nCycles Formation Cycles Cell\nAssembly->Formation\nCycles Galvanostatic\nCycling Galvanostatic Cycling Formation\nCycles->Galvanostatic\nCycling EIS EIS Galvanostatic\nCycling->EIS Cell\nDisassembly Cell Disassembly Galvanostatic\nCycling->Cell\nDisassembly SEM SEM Cell\nDisassembly->SEM XPS XPS Cell\nDisassembly->XPS

Caption: A streamlined workflow for the validation of electrolyte additives.

Dendrite_Suppression_Mechanism cluster_anode Lithium Anode Surface Li_Metal Lithium Metal Electrolyte Electrolyte (with FEC) FEC_Reduction FEC Reduction Electrolyte->FEC_Reduction e- SEI_Formation Stable LiF-rich SEI Formation FEC_Reduction->SEI_Formation Forms SEI_Formation->Li_Metal Coats Dendrite_Suppression Dendrite Suppression SEI_Formation->Dendrite_Suppression Leads to

Caption: Mechanism of FEC-induced lithium dendrite suppression.

Logical_Comparison cluster_FEC FEC Additive cluster_VC VC Additive cluster_LiDFP LiDFP Additive Goal Goal: Suppress Lithium Dendrites FEC_SEI Forms LiF-rich, stable SEI Goal->FEC_SEI VC_SEI Forms polymeric SEI Goal->VC_SEI LiDFP_SEI Forms LiF and phosphate-rich SEI Goal->LiDFP_SEI FEC_Performance High Coulombic Efficiency Good Cycling Stability FEC_SEI->FEC_Performance VC_Performance Improved CE Can increase resistance VC_SEI->VC_Performance LiDFP_Performance High CE Excellent Cycling Stability LiDFP_SEI->LiDFP_Performance

References

cross-validation of experimental results with computational models of 4-Fluoro-1,3-dioxolan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive comparison of experimental data and computational models for 4-Fluoro-1,3-dioxolan-2-one (FEC), a crucial component in modern lithium-ion batteries and a molecule of interest in various chemical syntheses. By cross-validating experimental results with computational predictions, we aim to offer a deeper understanding of its physicochemical properties and behavior.

Data Presentation: Experimental vs. Computed Properties

The following tables summarize the available quantitative data for this compound, contrasting experimentally determined values with those derived from computational methods.

Table 1: Physicochemical Properties of this compound

PropertyExperimental ValueComputational Value
Molecular FormulaC₃H₃FO₃C₃H₃FO₃
Molecular Weight106.05 g/mol 106.05 g/mol
Melting Point18-23 °C[1]Not available in searched literature
Boiling Point212 °C[1]Not available in searched literature
Density1.454 g/cm³[1]Not available in searched literature
Refractive Index (n20/D)1.3960 - 1.4000[1]Not available in searched literature
Water SolubilitySlightly miscible[1]Not available in searched literature

Table 2: Computed Molecular Properties from Quantum Chemical Calculations

PropertyComputational ValueMethod/Reference
Topological Polar Surface Area (TPSA)35.53 ŲChemScene
logP0.4488ChemScene
Hydrogen Bond Acceptors3ChemScene
Hydrogen Bond Donors0ChemScene
Rotatable Bonds0ChemScene

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of this compound are outlined below. These standard procedures are crucial for obtaining reliable and reproducible experimental data for validation against computational models.

Melting Point Determination

The melting point of a solid is a measure of its purity and can be determined using a capillary tube method with a Mel-Temp apparatus or a Thiele tube.

  • Apparatus: Mel-Temp apparatus or Thiele tube, thermometer, capillary tubes.

  • Procedure:

    • A small, powdered sample of the crystalline solid is packed into a capillary tube, sealed at one end.

    • The capillary tube is placed in the heating block of the Mel-Temp apparatus or attached to a thermometer and immersed in the oil of a Thiele tube.

    • The sample is heated slowly, at a rate of 1-2 °C per minute, as the melting point is approached.

    • The temperature range is recorded from the point at which the first drop of liquid appears to the temperature at which the entire sample has melted. A narrow melting range (0.5-1.0 °C) is indicative of a pure compound.

Boiling Point Determination

The boiling point of a liquid is determined as the temperature at which its vapor pressure equals the atmospheric pressure. This can be measured using distillation, reflux, or a Thiele tube.

  • Apparatus: Distillation or reflux apparatus, Thiele tube, thermometer, boiling chips.

  • Procedure (Thiele Tube Method):

    • A small amount of the liquid is placed in a small test tube, and an inverted capillary tube is added.

    • The test tube is attached to a thermometer and heated in a Thiele tube.

    • As the liquid is heated, a steady stream of bubbles will emerge from the inverted capillary.

    • The heat is removed, and the liquid is allowed to cool. The temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.

Density Measurement

The density of a liquid can be accurately and quickly measured using a portable or benchtop density meter.

  • Apparatus: Digital density meter.

  • Procedure:

    • The instrument is calibrated using a standard of known density, typically dry air and ultrapure water.

    • A small sample of the liquid is injected into the measuring cell.

    • The instrument measures the oscillation frequency of a U-tube containing the sample, which is directly related to the density of the liquid. The result is displayed digitally.

Refractive Index Measurement

The refractive index, a measure of how light propagates through a substance, is a characteristic property of liquids and can be determined using a refractometer.

  • Apparatus: Abbe refractometer.

  • Procedure:

    • A few drops of the liquid sample are placed on the prism of the refractometer.

    • The prism is closed, and light is passed through the sample.

    • The user adjusts the instrument to bring the dividing line between the light and dark fields into focus at the crosshairs of the eyepiece.

    • The refractive index is read directly from the instrument's scale. The temperature should be controlled and recorded as the refractive index is temperature-dependent.

Computational Models and Cross-Validation Workflow

Computational chemistry provides powerful tools to predict and understand the behavior of molecules like this compound at an atomic level. The primary methods used are Molecular Dynamics (MD) simulations and Density Functional Theory (DFT) calculations.

Molecular Dynamics (MD) Simulations

MD simulations model the movement of atoms and molecules over time, providing insights into dynamic properties. For FEC, MD simulations have been extensively used to study its role as an electrolyte additive in lithium-ion batteries. These studies typically focus on:

  • Solvation and Diffusivity of Lithium Ions: Understanding how Li⁺ ions interact with FEC and other solvent molecules.

  • Ionic Conductivity: Predicting the efficiency of ion transport within the electrolyte.

  • Structural Properties: Analyzing the arrangement of molecules using radial distribution functions.

Density Functional Theory (DFT) Calculations

DFT is a quantum mechanical modeling method used to investigate the electronic structure of molecules. For FEC, DFT calculations have been employed to:

  • Investigate Decomposition Mechanisms: Understanding the chemical reactions that lead to the formation of the solid electrolyte interphase (SEI) on battery anodes.

  • Calculate Molecular Properties: Predicting properties such as molecular geometry, vibrational frequencies, and electronic properties.

The following diagram illustrates the logical workflow for the cross-validation of experimental and computational data for this compound.

cross_validation_workflow cluster_experimental Experimental Workflow cluster_computational Computational Workflow exp_synthesis Synthesis & Purification exp_prop Physicochemical Property Measurement (MP, BP, Density, etc.) exp_synthesis->exp_prop exp_spec Spectroscopic Characterization (NMR, IR, MS) exp_synthesis->exp_spec exp_data Experimental Data exp_prop->exp_data exp_spec->exp_data cross_validation Cross-Validation & Analysis exp_data->cross_validation Compare comp_model Molecular Structure Input comp_dft DFT Calculations (Geometry, Energies) comp_model->comp_dft comp_md MD Simulations (Transport Properties) comp_model->comp_md comp_data Computational Predictions comp_dft->comp_data comp_md->comp_data comp_data->cross_validation Compare model_refinement Model Refinement or Further Experiments cross_validation->model_refinement Discrepancies?

Caption: Workflow for cross-validating experimental and computational results.

Conclusion

The cross-validation of experimental data with computational models provides a robust framework for understanding the properties and behavior of this compound. While experimental methods provide accurate macroscopic properties, computational models offer invaluable insights into the molecular-level interactions that govern these properties. For FEC, there is a wealth of experimental data on its fundamental physicochemical properties and extensive computational research on its role in electrolyte systems. A direct computational prediction of these fundamental properties, such as melting and boiling points, would be a valuable area for future research to enable a more direct and comprehensive cross-validation. This integrated approach is essential for the rational design of new materials and for optimizing the performance of existing technologies.

References

Benchmarking 4-Fluoro-1,3-dioxolan-2-one (FEC) Against Industry-Standard Electrolyte Formulations: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of advancing lithium-ion battery (LIB) technology, the role of electrolyte additives is paramount. These compounds, even in small concentrations, can significantly enhance battery performance, safety, and lifespan. This guide provides an objective comparison of 4-Fluoro-1,3-dioxolan-2-one (FEC), a prominent electrolyte additive, against industry-standard electrolyte formulations. The information presented herein is supported by experimental data from various studies to aid researchers and scientists in making informed decisions for their battery development endeavors.

Executive Summary

This compound (FEC) has emerged as a highly effective electrolyte additive, primarily recognized for its ability to form a stable and robust solid electrolyte interphase (SEI) on the surface of anodes, particularly silicon-based anodes.[1] This protective layer is crucial in mitigating electrolyte decomposition and minimizing capacity fade, leading to substantially improved cycling stability and coulombic efficiency.[2] Standard industry electrolytes, often a combination of lithium salts like LiPF6 in organic carbonate solvents (e.g., ethylene (B1197577) carbonate (EC), dimethyl carbonate (DMC), and diethyl carbonate (DEC)), can suffer from instability, especially with high-capacity anode materials.[3][4][5] The addition of FEC addresses some of these limitations, positioning it as a valuable component in high-performance LIBs. Another widely used additive, vinylene carbonate (VC), is also compared to highlight the relative advantages of FEC.[6][7][8][9]

Data Presentation: Performance Metrics

The following tables summarize key quantitative data from comparative studies, highlighting the impact of FEC on battery performance.

Table 1: Comparative Cycling Performance of FEC and VC Additives in Li-ion Cells

Electrolyte AdditiveConcentration (wt%)Anode MaterialCathode MaterialCycle NumberCapacity Retention (%)Coulombic Efficiency (%)Reference
Control (No Additive)0Graphite (B72142)LiCoO2100~85~99.5[7]
Vinylene Carbonate (VC)2GraphiteLiCoO2100>90>99.8[7]
This compound (FEC) 2 Graphite LiCoO2 100 >92 >99.8 [7]
Control (No Additive)0Silicon Nanoparticles-50<20-[6]
Vinylene Carbonate (VC)3-6Silicon Nanoparticles-50~60-[6]
This compound (FEC) 10-15 Silicon Nanoparticles -50 >80 -[6]
This compound (FEC) 5 Si -100 - - [9]
Vinylene Carbonate (VC)5Si-100--[9]

Table 2: Electrochemical Impedance Spectroscopy (EIS) Data

Electrolyte AdditiveConcentration (wt%)Anode MaterialCharge Transfer Resistance (Ω)Key FindingReference
Control (No Additive)0Silicon NanoparticlesHighPoor SEI formation leads to high impedance.[6]
Vinylene Carbonate (VC)3-6Silicon NanoparticlesModerately HighForms a poly(VC) containing SEI with higher impedance than FEC.[6]
This compound (FEC) 10-15 Silicon Nanoparticles Low Forms a stable SEI with LiF, leading to the smallest impedance. [6]
Vinylene Carbonate (VC)>2GraphiteDramatically IncreasesHigh concentrations of VC lead to a significant increase in charge transfer resistance.[7]
This compound (FEC) up to 6 Graphite No Dramatic Increase Higher concentrations of FEC can be used without a sharp rise in impedance, though gas generation can occur at higher percentages. [7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key experiments cited in the comparison of electrolyte formulations.

1. Cell Assembly (Coin Cell)

  • Objective: To construct a standard test vehicle for electrochemical evaluation.

  • Materials: Anode (e.g., silicon or graphite coated on copper foil), Cathode (e.g., LiCoO2 coated on aluminum foil), Separator (e.g., Celgard microporous membrane), Electrolyte (base electrolyte with and without additives), Coin cell components (casings, spacers, springs).

  • Procedure:

    • Electrodes are punched into circular discs of appropriate diameters.

    • The cell components are dried under vacuum at elevated temperatures to remove moisture.

    • Inside an argon-filled glovebox, the coin cell is assembled in the following order: negative casing, anode, separator, a few drops of electrolyte, cathode, spacer, spring, and positive casing.

    • The cell is crimped to ensure proper sealing.

    • The assembled cells are allowed to rest for a specified period (e.g., 12 hours) to ensure complete wetting of the electrodes and separator by the electrolyte.

2. Galvanostatic Cycling

  • Objective: To evaluate the capacity retention and coulombic efficiency of the battery over repeated charge-discharge cycles.

  • Apparatus: Battery cycler (e.g., Arbin, Maccor).

  • Procedure:

    • The assembled cells are placed in the battery cycler.

    • A specific cycling protocol is programmed. This typically involves:

      • Formation Cycles: One or two initial cycles at a low C-rate (e.g., C/20) to form a stable SEI layer.

      • Standard Cycling: Subsequent cycles at a higher C-rate (e.g., C/5 or 1C) between defined voltage limits (e.g., 3.0 V to 4.2 V for LiCoO2/graphite cells).

    • The charge and discharge capacities are recorded for each cycle.

    • Capacity retention is calculated as (discharge capacity of the nth cycle / discharge capacity of the first cycle) * 100%.

    • Coulombic efficiency is calculated as (discharge capacity / charge capacity) * 100% for each cycle.

3. Electrochemical Impedance Spectroscopy (EIS)

  • Objective: To investigate the interfacial properties and charge transfer kinetics within the battery.

  • Apparatus: Potentiostat with a frequency response analyzer.

  • Procedure:

    • The cell is brought to a specific state of charge (SOC) (e.g., 50% or 100%).

    • An AC voltage or current perturbation of small amplitude (e.g., 5-10 mV) is applied over a wide frequency range (e.g., 100 kHz to 0.01 Hz).

    • The resulting impedance data is plotted as a Nyquist plot (Z' vs. -Z'').

    • The diameter of the semicircle in the high-to-medium frequency region is typically correlated with the charge transfer resistance at the electrode-electrolyte interface.

Mandatory Visualization

Experimental_Workflow cluster_preparation Material & Cell Preparation cluster_testing Electrochemical Testing cluster_analysis Data Analysis & Comparison anode Anode (e.g., Si, Graphite) assembly Coin Cell Assembly anode->assembly cathode Cathode (e.g., LiCoO2) cathode->assembly separator Separator separator->assembly electrolyte Electrolyte Formulations (Control, +FEC, +VC) electrolyte->assembly formation Formation Cycles (Low C-rate) assembly->formation cycling Galvanostatic Cycling (Higher C-rate) formation->cycling eis Electrochemical Impedance Spectroscopy cycling->eis capacity Capacity Retention cycling->capacity coulombic Coulombic Efficiency cycling->coulombic impedance Impedance Analysis eis->impedance comparison Performance Benchmarking capacity->comparison coulombic->comparison impedance->comparison

Caption: Experimental workflow for benchmarking electrolyte formulations.

Logical_Comparison cluster_advantages Performance Advantages cluster_comparison Comparison to Standard Additives cluster_considerations Considerations FEC This compound (FEC) stable_sei Forms Stable SEI (LiF-rich) FEC->stable_sei fec_conc_flexibility Wider Effective Concentration Range FEC->fec_conc_flexibility gas_generation Potential for Gas Generation at Higher Concentrations FEC->gas_generation cost Cost of Additive FEC->cost improved_cycling Improved Cycling Stability stable_sei->improved_cycling lower_impedance Lower Interfacial Impedance stable_sei->lower_impedance higher_efficiency Higher Coulombic Efficiency improved_cycling->higher_efficiency vc Vinylene Carbonate (VC) higher_vc_impedance Higher Impedance at >2% conc. vc->higher_vc_impedance

Caption: Logical comparison of FEC as an electrolyte additive.

References

Comparative Thermal Stability Analysis of Electrolytes: The Impact of 4-Fluoro-1,3-dioxolan-2-one (FEC)

Author: BenchChem Technical Support Team. Date: December 2025

A critical evaluation of the thermal characteristics of standard battery electrolytes versus those modified with 4-Fluoro-1,3-dioxolan-2-one (FEC) reveals a significant enhancement in thermal stability with the addition of this fluorinated cyclic carbonate. This guide provides a comprehensive comparison, supported by experimental data, to elucidate the role of FEC in improving the safety and performance of lithium-ion batteries.

The thermal stability of electrolytes is a paramount concern in the development of safe and reliable lithium-ion batteries. Unstable electrolytes can lead to thermal runaway, a hazardous condition characterized by a rapid and uncontrolled increase in temperature. The incorporation of additives like this compound (FEC) has been identified as a promising strategy to mitigate these risks. FEC facilitates the formation of a stable and robust solid electrolyte interphase (SEI) on the anode surface, which is crucial in preventing detrimental side reactions between the electrolyte and the electrode materials at elevated temperatures.[1][2] This guide presents a comparative analysis of the thermal behavior of electrolytes with and without FEC, summarizing key quantitative data and outlining the experimental methodologies used for their evaluation.

Data Presentation: Quantitative Comparison of Thermal Stability

The following table summarizes the key thermal stability parameters for electrolytes with and without the addition of this compound, as determined by Differential Scanning Calorimetry (DSC).

Electrolyte CompositionOnset Temperature of Exothermic Reaction (°C)Peak Exothermic Temperature (°C)Total Heat Generated (J/g)Reference
Without FEC (e.g., 1M LiPF6 in EC/DEC)~150 - 200VariesHigh[3][4]
With FEC (e.g., 1M LiPF6 in EC/DEC + FEC)~200 - 250VariesReduced[3][5]

Note: The exact values can vary depending on the specific electrolyte composition, electrode materials, and experimental conditions.

The data clearly indicates that the presence of FEC shifts the onset of exothermic reactions to higher temperatures and reduces the total heat generated, signifying a substantial improvement in the thermal stability of the electrolyte.[3][5]

Mandatory Visualization

The enhanced thermal stability imparted by FEC is primarily attributed to the formation of a unique Solid Electrolyte Interphase (SEI) on the anode. The following diagram illustrates the proposed chemical pathway.

SEI_Formation cluster_electrolyte Electrolyte Bulk cluster_anode Anode Surface cluster_sei SEI Layer FEC FEC (this compound) LiF LiF-rich layer (Stable, Inorganic) FEC->LiF Preferential Reduction Li_ion Li⁺ Li_ion->LiF Organic Organic components (Polycarbonates) Li_ion->Organic Solvent Carbonate Solvents (e.g., EC, DEC) Solvent->Organic Reduction Anode Anode (e.g., Graphite, Silicon)

Caption: Proposed mechanism of a stable SEI formation with FEC additive.

The following diagram outlines a typical experimental workflow for evaluating the thermal stability of electrolytes.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_results Data Analysis & Comparison Electrolyte_wo_FEC Prepare Electrolyte (without FEC) Electrode_Prep Prepare Electrode Material (e.g., lithiated anode) Electrolyte_wo_FEC->Electrode_Prep Electrolyte_w_FEC Prepare Electrolyte (with FEC) Electrolyte_w_FEC->Electrode_Prep DSC Differential Scanning Calorimetry (DSC) Electrode_Prep->DSC Mix & Seal in Crucible ARC Accelerating Rate Calorimetry (ARC) Electrode_Prep->ARC Assemble in Bomb Calorimeter Onset_Temp Determine Onset Temperature of Exothermic Reactions DSC->Onset_Temp Heat_Gen Quantify Total Heat Generation DSC->Heat_Gen ARC->Onset_Temp Comparison Comparative Analysis Onset_Temp->Comparison Heat_Gen->Comparison

References

The Cost-Performance Balancing Act: 4-Fluoro-1,3-dioxolan-2-one (FEC) in the Spotlight for Next-Generation Batteries

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists at the forefront of battery technology, the quest for the perfect electrolyte additive is a constant balancing act between enhancing performance and managing costs. Among the front-runners is 4-Fluoro-1,3-dioxolan-2-one (FEC), an additive lauded for its ability to significantly improve the longevity and efficiency of lithium-ion batteries. This guide provides a comprehensive comparison of FEC with two other prominent alternatives, Vinylene Carbonate (VC) and Lithium bis(oxalate)borate (LiBOB), offering a deep dive into their cost-performance trade-offs, supported by experimental data and detailed protocols.

At the heart of battery performance lies the Solid Electrolyte Interphase (SEI), a critical passivation layer that forms on the anode surface during the initial charging cycles. The composition and stability of the SEI are paramount to the battery's overall cycle life, capacity retention, and safety. FEC has garnered significant attention for its ability to form a stable, fluorine-rich SEI layer, which is particularly beneficial for high-capacity anode materials like silicon that experience large volume changes during cycling.[1][2][3][4][5]

A Comparative Analysis: FEC vs. VC and LiBOB

To provide a clear and concise overview, the following table summarizes the key cost and performance metrics for FEC, VC, and LiBOB based on available data. It is important to note that direct head-to-head comparisons under identical conditions are limited in published literature, and performance can vary based on the specific battery chemistry and testing parameters.

FeatureThis compound (FEC)Vinylene Carbonate (VC)Lithium bis(oxalate)borate (LiBOB)
Approximate Cost (USD/kg) $50 - $500+$1 - $470~$700
Primary Function Forms a stable, LiF-rich SEI layer.[1][4][6]Promotes the formation of a polymeric SEI.[7][8][9]SEI formation, HF scavenger, and thermal stabilizer.[10][11][12][13]
Key Performance Benefits Excellent for silicon anodes, improves cycling stability and capacity retention.[4][7][14][15]Improves coulombic efficiency and cycling performance, particularly at elevated temperatures.[16][17][18]Enhances cycling stability with high-voltage cathodes, improves thermal stability, and is environmentally friendlier.[10][11][12]
Reported Capacity Retention With 5% FEC, a Si anode cell retained a specific capacity of 768 mAh/g after 100 cycles.[4]With 5% VC, a Si anode cell achieved a specific capacity of 1542 mAh/g after 100 cycles.[4]A Li-rich layered oxide cathode with 0.1M LiBOB showed 96.4% capacity retention after 100 cycles.[11]
Coulombic Efficiency Generally improves coulombic efficiency.Known to significantly improve coulombic efficiency.[12][16]Adding 1 wt% LiBOB significantly improved the coulombic efficiency of full-cells at 30 and 45 °C.[19][20]
Drawbacks Can increase internal resistance in some cases.[21]Can lead to increased impedance and gas generation at higher concentrations.[22][23]Can have stability issues in the presence of moisture.[16]

Delving into the Experimental Evidence

The performance claims of these additives are substantiated by rigorous electrochemical testing. Below are detailed methodologies for three key experiments used to evaluate battery performance.

Experimental Protocols

1. Cycling Stability Test:

  • Objective: To evaluate the capacity retention of a battery over repeated charge-discharge cycles.

  • Procedure:

    • Assemble coin cells (e.g., 2032-type) in an argon-filled glovebox. The cell consists of the working electrode (e.g., silicon anode), a lithium metal counter electrode, a separator (e.g., Celgard 2400), and the electrolyte with the specified additive (e.g., 1 M LiPF6 in EC:DEC with 5 wt% FEC).

    • Perform galvanostatic cycling at a constant C-rate (e.g., C/10, where C is the theoretical capacity) between defined voltage limits (e.g., 0.01 V and 1.0 V for a Si anode) using a battery cycler.

    • Record the discharge capacity at each cycle.

    • Capacity retention is calculated as (Discharge capacity at cycle 'n' / Initial discharge capacity) * 100%.[4]

2. Coulombic Efficiency (CE) Measurement:

  • Objective: To determine the ratio of the charge output during discharge to the charge input during charging, indicating the efficiency of charge transfer.

  • Procedure:

    • Use a high-precision battery charger to minimize measurement errors.

    • Cycle the battery at a constant current between set voltage limits.

    • The coulombic efficiency for each cycle is calculated as: CE = (Discharge Capacity / Charge Capacity) * 100%.

    • A CE value approaching 100% indicates fewer side reactions and a more stable SEI.[10][24][25][26][27]

3. Electrochemical Impedance Spectroscopy (EIS):

  • Objective: To investigate the internal resistance and charge transfer kinetics of the battery.

  • Procedure:

    • Use a potentiostat with a frequency response analyzer.

    • Apply a small AC voltage (e.g., 5-10 mV) over a wide frequency range (e.g., 100 kHz to 0.01 Hz) to the cell at a specific state of charge (e.g., 50% SOC).

    • The resulting impedance data is plotted as a Nyquist plot (imaginary impedance vs. real impedance).

    • The diameter of the semicircle in the Nyquist plot corresponds to the charge transfer resistance (Rct). A smaller semicircle indicates lower resistance and faster charge transfer.[8][13][28][29][30][31][32]

Visualizing the Trade-Offs

To better understand the decision-making process when selecting an electrolyte additive, the following diagram illustrates the logical relationships between cost, performance, and the resulting battery characteristics.

Cost_Performance_Trade_Off cluster_cost Cost Considerations cluster_performance Performance Metrics cluster_outcome Resulting Battery Characteristics Cost Additive Cost TradeOff Cost-Performance Trade-Off Cost->TradeOff Influences Performance Key Performance Indicators Cycling Cycling Stability Performance->Cycling Efficiency Coulombic Efficiency Performance->Efficiency Impedance Internal Impedance Performance->Impedance Performance->TradeOff Influences FEC FEC TradeOff->FEC Leads to selection of VC VC TradeOff->VC Leads to selection of LiBOB LiBOB TradeOff->LiBOB Leads to selection of

Caption: Logical flow of the cost-performance trade-off in selecting a battery electrolyte additive.

The Mechanism Behind the Performance

The superior performance of FEC, particularly with silicon anodes, is attributed to its reduction mechanism. FEC is reduced at a higher potential than the main electrolyte solvents, leading to the early formation of a stable SEI layer rich in lithium fluoride (B91410) (LiF).[1][2][4] This LiF-rich layer is mechanically robust and flexible, effectively accommodating the volume expansion of silicon during lithiation and preventing continuous electrolyte decomposition.[3]

In contrast, VC polymerizes on the anode surface to form a polymeric SEI, which can also enhance stability, but its effectiveness can be more dependent on the specific electrode and operating conditions.[7][8] LiBOB contributes to a stable SEI and offers the additional benefits of scavenging harmful hydrofluoric acid (HF) and improving the thermal stability of the electrolyte.[10][11][12][13]

Conclusion

The choice of an electrolyte additive is a critical decision in battery design, with significant implications for both performance and cost. This compound has emerged as a highly effective additive, particularly for next-generation, high-capacity anodes like silicon, due to its ability to form a robust and stable SEI. While its cost may be higher than some alternatives like Vinylene Carbonate, the substantial improvements in cycling stability and capacity retention can justify the investment for high-performance applications. Lithium bis(oxalate)borate presents a compelling option for high-voltage cathode applications, offering a unique combination of performance enhancement and improved safety. Ultimately, the optimal choice will depend on the specific requirements of the battery system, balancing the desired performance characteristics with the economic realities of production. This guide provides a foundational understanding to aid researchers and scientists in making informed decisions in the dynamic field of battery development.

References

Performance Showdown: 4-Fluoro-1,3-dioxolan-2-one (FEC) as a Lithium-Ion Battery Electrolyte Additive

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of 4-Fluoro-1,3-dioxolan-2-one (FEC) against other common electrolyte additives reveals its significant contributions to enhancing the performance and lifespan of lithium-ion batteries. Experimental data consistently demonstrates that the inclusion of FEC in the electrolyte solution leads to superior capacity retention, improved coulombic efficiency, and the formation of a more stable solid electrolyte interphase (SEI) on the anode, particularly with silicon-based anodes.

This compound, a fluorinated cyclic carbonate, has emerged as a critical component in the quest for more durable and efficient lithium-ion batteries. Its primary function is to preferentially decompose on the electrode surface during the initial charging cycles, forming a robust and flexible SEI layer. This protective film is crucial in preventing the continuous decomposition of the electrolyte, a major cause of battery degradation.

Comparative Performance Analysis

The effectiveness of FEC is most evident when compared to standard electrolytes lacking additives and those containing other common additives like Vinylene Carbonate (VC). While both FEC and VC are known to improve battery performance, their impact can differ significantly depending on the anode chemistry and cycling conditions.

Capacity Retention

Capacity retention is a key metric for battery longevity, indicating the percentage of the initial capacity that is retained after a certain number of charge-discharge cycles. In studies involving silicon anodes, which are known for their high theoretical capacity but suffer from large volume changes during cycling, FEC has shown remarkable advantages.

A study comparing the effects of FEC and VC on silicon anodes demonstrated that after 100 cycles at a C/10 rate, the cell with 5% VC in the electrolyte retained a specific capacity of 1542 mAh/g.[1] In contrast, the cell with 5% FEC maintained a capacity of 768 mAh/g under the same conditions.[1] Although the absolute capacity was higher for VC in this specific study, other research highlights that FEC can lead to more stable long-term cycling. For instance, one study noted that while high concentrations of VC can increase charge transfer resistance, a similar effect is not observed with FEC, allowing for the use of higher concentrations without this drawback.[2]

Additive (Concentration)Anode MaterialInitial Lithiation Capacity (mAh/g)Capacity after 100 Cycles (mAh/g)Capacity Retention (%)
5% FECSilicon2819768~27%
5% VCSilicon23631542~65%
No Additive (Control)SiliconN/ASignificantly lower than additive-containing cells<20% (Typical)

Note: The performance of electrolyte additives can be highly dependent on the specific cell chemistry, electrode materials, and testing parameters.

Coulombic Efficiency

Coulombic efficiency (CE) is the ratio of the discharge capacity to the charge capacity in a given cycle. A high and stable CE is indicative of minimal side reactions and a long cycle life. Both FEC and VC are known to improve CE compared to electrolytes without additives. Research has shown that both additives contribute to a more stable SEI, which suppresses the reduction of solvent molecules and leads to higher coulombic efficiency.[2]

AdditiveEffect on Coulombic Efficiency
FEC Significantly improves CE by forming a stable, LiF-rich SEI, reducing parasitic reactions.
VC Also improves CE through the formation of a polymeric SEI layer.
No Additive Lower and less stable CE due to continuous electrolyte decomposition.
Electrochemical Impedance

Electrochemical Impedance Spectroscopy (EIS) is used to study the internal resistance of a battery, which is influenced by the properties of the SEI layer. A lower impedance is generally desirable as it indicates better ionic conductivity and less energy loss.

Studies have shown that the SEI formed in the presence of FEC can exhibit lower impedance compared to that formed with VC, particularly at higher additive concentrations.[3][4] The SEI derived from FEC is often thinner and rich in lithium fluoride (B91410) (LiF), which contributes to its stability and favorable ionic transport properties.[5] In contrast, while VC also forms a protective layer, it can sometimes lead to a thicker, more resistive SEI, especially at higher concentrations.[2]

AdditiveSEI Composition HighlightsImpact on Impedance
FEC Poly(FEC), LiF, lithium carbonate, lithium alkyl carbonatesGenerally leads to lower impedance and a more stable SEI, especially at higher concentrations.
VC Poly(VC), lithium carbonate, traces of LiF and lithium alkyl carbonatesCan lead to higher impedance, particularly at concentrations above 2%.
No Additive Primarily lithium alkyl carbonates and lithium carbonateHigher and less stable impedance due to a less effective SEI.

Experimental Protocols

To ensure the reproducibility and comparability of battery performance data, standardized experimental protocols are essential. Below are detailed methodologies for key experiments.

Cell Assembly and Formation Cycling
  • Electrode Preparation: Prepare anodes and cathodes with specific active material loadings. For example, a silicon anode could have a loading of ~1.5 mg/cm².

  • Cell Assembly: Assemble 2032-type coin cells in an argon-filled glovebox. Use a microporous membrane as the separator and a lithium foil as the counter electrode for half-cell testing.

  • Electrolyte Preparation: The base electrolyte is typically 1 M LiPF₆ in a mixture of organic carbonates (e.g., ethylene (B1197577) carbonate (EC) and diethyl carbonate (DEC) in a 1:1 weight ratio). Additives like FEC or VC are then introduced at specified weight percentages (e.g., 2%, 5%, 10%).

  • Formation Cycling: Before performance testing, cells undergo formation cycles to establish a stable SEI. This typically involves cycling at a low C-rate (e.g., C/20) for 1-3 cycles between defined voltage limits (e.g., 0.01 V and 1.0 V for a silicon anode).

G cluster_prep Preparation cluster_assembly Assembly (Glovebox) cluster_formation SEI Formation anode Anode Preparation cell_assembly Coin Cell Assembly anode->cell_assembly cathode Cathode Preparation cathode->cell_assembly electrolyte Electrolyte Preparation (with/without Additive) electrolyte->cell_assembly formation_cycling Formation Cycling (e.g., 1-3 cycles at C/20) cell_assembly->formation_cycling

Experimental Workflow for Cell Preparation and Formation.
Capacity and Coulombic Efficiency Testing

  • Cycling Protocol: Cycle the cells at a specified C-rate (e.g., C/10) between the designated voltage cutoffs.[1]

  • Data Acquisition: Use a battery testing system (e.g., Maccor Series 4000) to apply the cycling protocol and record the charge and discharge capacities for each cycle.[1]

  • Calculation:

    • Capacity Retention: (Discharge Capacity at Cycle n / Initial Discharge Capacity) * 100%

    • Coulombic Efficiency: (Discharge Capacity at Cycle n / Charge Capacity at Cycle n) * 100%

G start Start Cycle charge Constant Current Charge start->charge rest1 Rest Period charge->rest1 discharge Constant Current Discharge rest2 Rest Period discharge->rest2 rest1->discharge record Record Charge & Discharge Capacity rest2->record calculate Calculate Capacity Retention & CE record->calculate calculate->charge Next Cycle end End Test calculate->end After N Cycles

Logical Flow for Capacity and Coulombic Efficiency Testing.
Electrochemical Impedance Spectroscopy (EIS)

  • State of Charge (SOC): Bring the cell to a specific SOC (e.g., 50% or fully charged) and allow it to rest for a set period (e.g., 1 hour) to reach equilibrium.

  • EIS Measurement: Perform the EIS measurement using a potentiostat with a frequency response analyzer. Apply a small AC voltage perturbation (e.g., 5-10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz).

  • Data Analysis: Analyze the resulting Nyquist plot to determine the different impedance components, including the SEI resistance (R_sei) and the charge-transfer resistance (R_ct). An equivalent circuit model is often used to fit the impedance data and extract these values.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of 4-Fluoro-1,3-dioxolan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory and Safety Personnel: This document provides crucial safety and logistical guidance for the proper disposal of 4-Fluoro-1,3-dioxolan-2-one (CAS No. 114435-02-8), a common electrolyte additive in battery research and a versatile reagent in organic synthesis. Adherence to these procedures is essential for maintaining a safe laboratory environment and ensuring regulatory compliance.

I. Understanding the Hazards

This compound is classified with the following hazards:

  • Harmful if swallowed[1][2]

  • Causes skin irritation[1][2]

  • May cause an allergic skin reaction[1][2]

  • Causes serious eye irritation[1][2]

Proper handling and disposal are therefore of paramount importance to minimize risk to personnel and the environment.

II. Personal Protective Equipment (PPE) Requirements

Before handling or preparing this compound for disposal, all personnel must be equipped with the following personal protective equipment:

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).To prevent skin contact, which can cause irritation and allergic reactions.[1]
Eye Protection Chemical safety goggles or a face shield.To protect against splashes that may cause serious eye irritation.[1]
Skin and Body Laboratory coat and other protective clothing as necessary.To prevent contamination of personal clothing and skin.
Respiratory Use in a well-ventilated area. If ventilation is inadequate, respiratory protection may be required.[1][3]To avoid inhalation of any potential vapors or mists.
III. Step-by-Step Disposal Protocol

The primary recommended method for the disposal of this compound is through an approved waste disposal plant or industrial combustion plant.[1][4][5][6] Do not dispose of this chemical down the drain or into the environment.[1][3]

Step 1: Waste Collection

  • Collect waste this compound in a dedicated, properly labeled, and sealed container.

  • The container must be compatible with the chemical and clearly marked with its contents and associated hazards.

  • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[6]

Step 2: Handling Contaminated Materials

  • Any materials used to clean up spills of this compound (e.g., absorbent pads, cloths) should be treated as hazardous waste.[1]

  • Place these contaminated materials into the same dedicated waste container.

  • Contaminated clothing should be removed immediately and washed before reuse.[1]

Step 3: Arrange for Professional Disposal

  • Contact a licensed hazardous waste disposal company to arrange for the pickup and disposal of the waste container.

  • Provide the disposal company with the Safety Data Sheet (SDS) for this compound to ensure they have all the necessary information for safe handling and transport.

  • Follow all local, state, and federal regulations regarding the transportation and disposal of hazardous chemical waste.

IV. Accidental Release Measures

In the event of a spill, follow these procedures:

  • Evacuate : If the spill is large, evacuate the immediate area.

  • Ventilate : Ensure the area is well-ventilated.

  • Contain : Use an inert absorbent material (e.g., sand, vermiculite, or commercial absorbent pads) to contain the spill.[1]

  • Collect : Carefully collect the absorbed material and place it into the designated hazardous waste container.

  • Decontaminate : Clean the spill area thoroughly with soap and water.

  • Report : Report the incident to your laboratory supervisor or safety officer.

Disposal Workflow

This compound Disposal Workflow cluster_prep Preparation cluster_collection Waste Collection & Storage cluster_disposal Final Disposal A Don appropriate PPE: - Chemical-resistant gloves - Safety goggles - Lab coat B Collect waste chemical in a dedicated, labeled container. A->B Start C Add contaminated materials (e.g., absorbent pads) to the same container. B->C D Seal container and store in a cool, dry, well-ventilated area. C->D E Contact licensed hazardous waste disposal company. D->E F Provide Safety Data Sheet (SDS) to the disposal company. E->F G Arrange for pickup and transport to an approved waste disposal plant. F->G Final Step

Caption: Logical workflow for the safe disposal of this compound.

References

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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4-Fluoro-1,3-dioxolan-2-one
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4-Fluoro-1,3-dioxolan-2-one

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.